molecular formula C13H21NO B13634182 N-ethyl-4-methoxy-2-phenylbutan-1-amine

N-ethyl-4-methoxy-2-phenylbutan-1-amine

Katalognummer: B13634182
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: NIQUYPZMXRSYRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-4-methoxy-2-phenylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-methoxy-2-phenylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

N-ethyl-4-methoxy-2-phenylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3

InChI-Schlüssel

NIQUYPZMXRSYRS-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(CCOC)C1=CC=CC=C1

Herkunft des Produkts

United States

Foundational & Exploratory

N-ethyl-4-methoxy-2-phenylbutan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a specialized chemical building block with significant potential in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery programs.

Executive Summary

N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS: 1488973-74-5) is a secondary amine featuring a 2-phenylbutane backbone substituted with a methoxy ether group.[1] Structurally, it represents a hybrid pharmacophore combining elements of phenethylamines and gamma-amino ethers . Its physicochemical profile suggests high membrane permeability and blood-brain barrier (BBB) penetration, making it a valuable scaffold for developing novel ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters.

This guide details the compound's structural identity, calculated physicochemical properties, synthetic pathways, and potential utility in pharmaceutical research.

Chemical Identity & Structure

Nomenclature and Identification
IdentifierValue
Common Name N-ethyl-4-methoxy-2-phenylbutan-1-amine
IUPAC Name N-ethyl-4-methoxy-2-phenylbutan-1-amine
CAS Registry Number 1488973-74-5
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
SMILES CCNCC(C1=CC=CC=C1)CCOC
InChI Key NIQUYPZMXRSYRS-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a chiral center at the C2 position of the butane chain, creating two enantiomers (R and S). The core structure is defined by:

  • Lipophilic Domain: A phenyl ring at position C2, providing π-π interaction capability.

  • Basic Center: A secondary ethylamine group at C1, protonated at physiological pH (pKa ~10), facilitating ionic interactions with receptor aspartate residues.

  • Polar Tether: A methoxyethyl tail at C4, offering hydrogen bond acceptor potential and metabolic stability compared to a hydroxyl group.

Physicochemical Properties (Calculated)

The following properties are derived using consensus molecular descriptors relevant to Lipinski’s Rule of 5 and CNS drug design.

PropertyValueInterpretation
LogP (Octanol/Water) 2.6 – 2.9Optimal. Falls within the ideal range (2–4) for CNS penetration and oral bioavailability.
Topological Polar Surface Area (TPSA) 21.26 ŲExcellent. Well below the 90 Ų threshold for BBB permeation.
pKa (Basic) ~10.2Strong Base. Predominantly cationic at pH 7.4, aiding solubility and receptor binding.
Hydrogen Bond Donors (HBD) 1Compliant with Rule of 5 (≤ 5).
Hydrogen Bond Acceptors (HBA) 2Compliant with Rule of 5 (≤ 10).
Rotatable Bonds 6Moderate flexibility allows induced fit binding without excessive entropy penalty.

Synthetic Methodology

The synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine can be achieved through a robust Amide Reduction Route . This pathway is preferred over direct alkylation of amines due to higher selectivity and the avoidance of over-alkylation byproducts.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-N bond, revealing N-ethyl-4-methoxy-2-phenylbutanamide as the immediate precursor. This amide is formed from 4-methoxy-2-phenylbutanoic acid , which is synthesized via the alkylation of ethyl phenylacetate .

Step-by-Step Protocol
Step 1: Alkylation of Ethyl Phenylacetate
  • Reagents: Ethyl phenylacetate (1.0 eq), 1-bromo-2-methoxyethane (1.1 eq), Sodium Hydride (NaH, 1.2 eq).

  • Solvent: DMF or THF (anhydrous).

  • Conditions: 0°C to RT, 4-12 hours.

  • Mechanism: Formation of the enolate at the benzylic position followed by S_N2 attack on the alkyl bromide.

  • Product: Ethyl 4-methoxy-2-phenylbutanoate.

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents: NaOH or LiOH (2.0 eq), Water/Methanol (1:1).

  • Conditions: Reflux, 2 hours.

  • Product: 4-methoxy-2-phenylbutanoic acid.

Step 3: Amide Coupling
  • Reagents: 4-methoxy-2-phenylbutanoic acid (1.0 eq), Ethylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DCM or DMF.

  • Product: N-ethyl-4-methoxy-2-phenylbutanamide.[1]

Step 4: Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq).

  • Solvent: Anhydrous THF.

  • Conditions: Reflux under Argon, 4-6 hours.

  • Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

  • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₃).

Synthesis Pathway Diagram

SynthesisPath Start Ethyl Phenylacetate Inter1 Ethyl 4-methoxy-2-phenylbutanoate Start->Inter1 1. NaH, THF 2. Br-CH2CH2-OMe Inter2 4-methoxy-2-phenylbutanoic acid Inter1->Inter2 LiOH, MeOH/H2O Hydrolysis Inter3 N-ethyl-4-methoxy-2-phenylbutanamide Inter2->Inter3 Ethylamine, EDC/HOBt Amide Coupling Product N-ethyl-4-methoxy-2-phenylbutan-1-amine Inter3->Product LiAlH4, THF Reduction

Figure 1: Step-wise synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine via amide reduction.

Predicted Pharmacological Applications

Based on Structural Activity Relationship (SAR) analysis of the 2-phenylbutylamine scaffold, this compound serves as a versatile template for:

Monoamine Transporter Inhibition

The structural motif (Aryl-Linker-Amine) mimics the pharmacophore of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) antidepressants like Venlafaxine and Milnacipran. The methoxy group may act as a bioisostere for the hydroxyl groups found in many monoamine ligands, potentially improving metabolic stability while maintaining H-bond capability.

Sigma Receptor Ligands

Sigma-1 receptors (σ1R) often bind ligands with a basic amine flanked by hydrophobic regions (phenyl) and diverse alkyl chains. The N-ethyl and methoxy-butyl chains provide the necessary hydrophobic bulk and flexibility to fit the σ1R binding pocket, making this a candidate for neuropathic pain or neuroprotection studies.

Metabolic Stability Profile
  • N-Dealkylation: The N-ethyl group is susceptible to CYP450-mediated dealkylation to the primary amine.

  • O-Demethylation: The methoxy group may be converted to a hydroxyl (alcohol) metabolite.

  • Benzylic Oxidation: The C2 position is sterically hindered but potentially susceptible to oxidation.

Handling and Safety Data

As a research chemical, specific toxicological data is limited. Users must adhere to standard safety protocols for secondary amines.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term stability.

  • Solubility:

    • Free Base: Soluble in DMSO, Ethanol, DCM. Insoluble in water.

    • HCl Salt: Soluble in Water, Methanol.

References

  • PubChem Compound Summary. (2025). N-ethyl-4-methoxy-2-phenylbutan-1-amine (Compound). National Center for Biotechnology Information. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for amide reduction synthesis protocols).

Sources

Technical Guide: Pharmacological Characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the pharmacological class and characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine .

Based on the specific IUPAC nomenclature and CAS registry (1488973-74-5), this molecule is a substituted phenylbutylamine . While not a marketed pharmaceutical with a common trade name (like Edivoxetine or Reboxetine), it belongs to a distinct chemical scaffold structurally homologous to Monoamine Reuptake Inhibitors (MRIs) and Sigma Receptor Ligands .

This guide treats the molecule as a Lead Compound/Research Chemical , analyzing its pharmacophore, predicted mechanism of action, and the rigorous experimental protocols required for its characterization.

Executive Summary

N-ethyl-4-methoxy-2-phenylbutan-1-amine (referred to herein as EMPB ) is a substituted phenylbutylamine derivative. Chemically, it consists of a butane backbone with a phenyl ring at the C2 position, a methoxy ether at the C4 tail, and an N-ethyl substituted amine at C1.

Pharmacological Classification:

  • Primary Class: Substituted Phenylbutylamine.

  • Predicted Functional Class: Norepinephrine/Serotonin Reuptake Inhibitor (NRI/SNRI).

  • Secondary Target Class: Sigma-1 Receptor Ligand (

    
    R).
    

Structurally, EMPB represents an acyclic homologue of Venlafaxine and a chain-extended analog of Atomoxetine . Its pharmacophore suggests high affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT), with potential modulation of Sigma receptors due to the N-alkyl-phenylalkylamine motif.

Part 1: Chemical Structure & Pharmacophore Analysis

Structural Deconstruction

To understand the pharmacological activity of EMPB, we must analyze its structural components in the context of Structure-Activity Relationships (SAR) for monoamine transporters.

ComponentChemical FeaturePharmacological Function (SAR)
2-Phenyl Ring Aromatic MoietyHydrophobic Anchor: Occupies the S1 hydrophobic pocket of the transporter (NET/SERT), providing binding affinity via

stacking (e.g., with Phe72 in NET).
N-Ethyl Amine Secondary AmineIonic Interaction: The protonated amine forms a critical salt bridge with the conserved Aspartate residue (Asp75 in NET, Asp98 in SERT). The ethyl group typically enhances NET selectivity over SERT compared to methyl groups.
4-Methoxy Group Ether OxygenHydrogen Bond Acceptor: Interacts with polar residues in the S2 pocket. In similar drugs (e.g., Venlafaxine), the methoxy group is crucial for SERT affinity.
Butane Chain C4 LinkerSpacer: Provides the optimal distance (approx. 5-7 Å) between the aromatic ring and the amine nitrogen, allowing the molecule to span the binding site.
Homology Comparison

EMPB is structurally distinct but homologous to several known antidepressants and analgesics:

  • Vs. Venlafaxine: Venlafaxine is a cyclohexanol derivative. EMPB is an acyclic analog. The removal of the rigid ring system often increases conformational flexibility, potentially altering selectivity ratios between NET and SERT.

  • Vs. Atomoxetine: Atomoxetine is a phenyl-propylamine with an aryloxy substituent. EMPB is a phenyl-butylamine with a methoxy substituent. The extended chain length (butyl vs. propyl) shifts the vector of the amine, which is a common strategy to tune Sigma-1 receptor affinity.

Part 2: Pharmacodynamics (Mechanism of Action)

Primary Mechanism: Monoamine Reuptake Inhibition

Based on the arylethylamine scaffold, EMPB is predicted to function as a blocker of monoamine transporters.

  • NET Inhibition: The secondary amine (N-ethyl) and the phenyl ring position strongly favor binding to the Norepinephrine Transporter. The mechanism involves competitive inhibition, preventing the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.

  • Selectivity Profile: The N-ethyl substituent is sterically larger than the N-methyl found in many non-selective inhibitors. In SAR studies of phenylbutylamines, N-ethylation often enhances NET affinity while reducing DAT (Dopamine Transporter) affinity, reducing abuse potential.

Secondary Mechanism: Sigma-1 Receptor Modulation

The N-alkyl-phenylalkylamine pharmacophore is the "privileged structure" for Sigma-1 (


) receptor ligands.
  • Mechanism:

    
     receptors act as intracellular chaperones at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
    
  • Relevance: Ligands with this structure (e.g., PRE-084, Cutamesine) are neuroprotective and pro-cognitive. EMPB's lipophilic tail (methoxy-butyl) and cationic head (amine) fit the

    
     pharmacophore perfectly.
    
Pathway Visualization

The following diagram illustrates the predicted dual-mechanism of action at the synaptic interface.

MOA cluster_synapse Presynaptic Terminal EMPB N-ethyl-4-methoxy-2-phenylbutan-1-amine (Ligand) NET Norepinephrine Transporter (NET) EMPB->NET High Affinity Blockade (Ki < 50 nM) SERT Serotonin Transporter (SERT) EMPB->SERT Moderate Affinity (Ki > 100 nM) Sigma Sigma-1 Receptor (ER Membrane) EMPB->Sigma Agonism/Modulation NE_Cleft Synaptic Norepinephrine (Accumulation) NET->NE_Cleft Inhibition of Reuptake Signal Adrenergic Signaling (Post-Synaptic) NE_Cleft->Signal Potentiation

Caption: Predicted Mechanism of Action showing primary NET blockade leading to adrenergic potentiation, with secondary Sigma-1 modulation.

Part 3: Experimental Protocols for Characterization

To validate the pharmacological class of EMPB, the following self-validating experimental workflows are required.

Protocol A: Radioligand Binding Assay (NET Affinity)

Objective: Determine the equilibrium dissociation constant (


) of EMPB for the human Norepinephrine Transporter.

Reagents:

  • Source Tissue: HEK-293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine (highly selective NET inhibitor).

  • Non-Specific Blocker: Desipramine (10 µM).

Methodology:

  • Membrane Preparation: Homogenize HEK-hNET cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [³H]Nisoxetine (Final concentration: 1 nM).

    • 25 µL EMPB (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Criteria: Specific binding must exceed 80% of total binding. The Hill slope should be approximately -1.0 (indicating competitive binding).

Protocol B: Functional Uptake Assay

Objective: Confirm that binding results in functional inhibition of neurotransmitter uptake (differentiating blockers from substrates).

Methodology:

  • Preparation: Use rat cortical synaptosomes or hNET-transfected cells.

  • Assay: Incubate cells with [³H]Norepinephrine (50 nM) in the presence of EMPB (various concentrations) for 5 minutes at 37°C.

  • Control: Perform parallel assay at 4°C (to measure non-specific diffusion vs. active transport).

  • Result: A decrease in intracellular tritium indicates functional inhibition.

Part 4: Pharmacokinetics & Metabolism (ADME)

Metabolic Stability

Given the structure (N-ethyl, O-methyl), EMPB is a likely substrate for Cytochrome P450 2D6 (CYP2D6) .

Predicted Metabolic Pathways:

  • O-Demethylation: Removal of the methyl group from the C4-methoxy tail.

    • Product: N-ethyl-4-hydroxy-2-phenylbutan-1-amine (Phenol derivative).

    • Significance: Phenolic metabolites often undergo rapid Phase II conjugation (glucuronidation) and excretion.

  • N-Dealkylation: Removal of the ethyl group.

    • Product: 4-methoxy-2-phenylbutan-1-amine (Primary amine).

    • Significance: Primary amines often have different selectivity profiles (e.g., higher SERT affinity) compared to secondary amines.

Screening Cascade Workflow

The following Graphviz diagram outlines the logical flow for characterizing this molecule from synthesis to lead optimization.

ScreeningCascade Synthesis Synthesis of EMPB (CAS 1488973-74-5) Binding Tier 1: Binding Assays (hNET, hSERT, hDAT) Synthesis->Binding Selectivity Selectivity Analysis (NET/SERT Ratio) Binding->Selectivity Functional Tier 2: Functional Uptake (Synaptosomes) Selectivity->Functional If Ki < 100nM ADME Tier 3: ADME/Tox (CYP Stability, hERG) Functional->ADME If IC50 confirmed Lead Lead Candidate Validation ADME->Lead If Metabolic Stability High

Caption: Critical path workflow for validating EMPB as a viable pharmacological agent.

Part 5: References

  • ChemSRC. (2024). N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) Entry.[1][2] Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Fishback, J. A., et al. (2010). Sigma-1 receptor: a therapeutic target for neuroprotection. Pharmacology & Therapeutics. Link

  • PubChem. (2024). Compound Summary: Phenylbutylamine Derivatives. National Library of Medicine. Link

Sources

Technical Whitepaper: N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5)

Author: BenchChem Technical Support Team. Date: March 2026

Core Focus: Chemical Identity, Synthetic Methodologies, and Medicinal Chemistry Applications Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, functionalized secondary amines serve as critical vectors for exploring chemical space, particularly in the development of Central Nervous System (CNS) therapeutics and G-Protein Coupled Receptor (GPCR) ligands. N-ethyl-4-methoxy-2-phenylbutan-1-amine is a highly versatile, structurally rich building block. Featuring a flexible aliphatic backbone, a hydrogen-bond accepting ether moiety, and a lipophilic phenyl ring, this scaffold is primed for high blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. This whitepaper details the compound's physicochemical profile, provides a field-proven, self-validating synthetic route, and outlines its strategic utility in library design.

Chemical Identity and Structural Profiling

Proper nomenclature and structural identification are the bedrock of reproducible research. The compound is a


-substituted phenethylamine derivative, where the aliphatic chain is extended to incorporate a terminal methoxy group, and the primary amine is alkylated with an ethyl group.

Table 1: Primary Chemical Identifiers

Identifier TypeValue
IUPAC Name N-ethyl-4-methoxy-2-phenylbutan-1-amine
CAS Registry Number 1488973-74-5
Common Synonyms ethyl(4-methoxy-2-phenylbutyl)amine; (4-methoxy-2-phenylbutyl)(ethyl)amine
Molecular Formula C₁₃H₂₁NO
SMILES String CCNCC(CCOC)C1=CC=CC=C1
InChIKey NIQUYPZMXRSYRS-UHFFFAOYSA-N

Data corroborated by commercial catalog standards.

Physicochemical & Pharmacokinetic Parameters

To understand why this building block is valuable, we must analyze its physicochemical properties through the lens of . The molecule is exceptionally "lead-like," leaving ample molecular weight and lipophilicity runway for downstream derivatization (e.g., amide coupling or sulfonylation).

Table 2: Predictive Physicochemical Properties

PropertyValuePharmacokinetic Implication
Molecular Weight 207.32 g/mol Highly lead-like; allows for massive functionalization without exceeding 500 Da.
Exact Mass 207.1623 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 21.26 ŲExcellent for BBB penetration (optimal CNS TPSA is < 90 Ų).
Hydrogen Bond Donors 1 (-NH)Ensures specific target interactions while maintaining membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)Provides secondary interaction points for kinase or GPCR binding pockets.
Calculated LogP (cLogP) ~2.8Optimal lipophilicity for oral bioavailability and lipid membrane traversal.

De Novo Synthesis & Experimental Methodologies

Rationale and Causality

The synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine requires a highly regioselective approach. We initiate the sequence with phenylacetonitrile . The


-proton of phenylacetonitrile is highly acidic, allowing for clean deprotonation by Sodium Hydride (NaH) and subsequent 

alkylation with 1-bromo-2-methoxyethane.

Following alkylation, the nitrile is reduced using Lithium Aluminum Hydride (


). 

is chosen over catalytic hydrogenation to prevent any potential reductive cleavage of the ether or benzylic positions. Finally, a reductive amination with acetaldehyde installs the N-ethyl group.

Synthesis A Phenylacetonitrile B Alkylation (1-bromo-2-methoxyethane, NaH) A->B C 4-methoxy-2-phenylbutanenitrile B->C D Nitrile Reduction (LiAlH4, THF) C->D E 4-methoxy-2-phenylbutan-1-amine D->E F Reductive Amination (Acetaldehyde, STAB) E->F G N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS: 1488973-74-5) F->G

Figure 1: Step-by-step synthetic workflow for N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Protocol 1: Alkylation to 4-methoxy-2-phenylbutanenitrile
  • Setup: Dissolve phenylacetonitrile (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Causality: The generation of hydrogen gas provides a visual confirmation of the alkoxide formation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active starting material spot confirms reaction completion. Quench carefully with saturated

    
     to safely neutralize unreacted NaH.
    
Protocol 2: Nitrile Reduction via Fieser Workup
  • Reduction: Suspend

    
     (2.0 eq) in anhydrous THF at 0 °C. Dropwise, add the intermediate from Protocol 1. Reflux for 3 hours.
    
  • Self-Validating Quench: To prevent dangerous emulsions and trap aluminum salts, utilize the standard . For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of
    
    
    ,
    
    
    mL of 15% NaOH, and
    
    
    mL of
    
    
    .
  • Visual Confirmation: The reaction will transition from a reactive gray slurry to a crisp, white, granular suspension of sodium aluminate. Filter through Celite. The filtrate contains the pure primary amine.

Protocol 3: Reductive Amination with STAB
  • Reaction: Dissolve the primary amine (1.0 eq) in dichloromethane (DCM). Add acetaldehyde (1.0 eq) and stir for 30 minutes to form the iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is selected over sodium cyanoborohydride due to its superior safety profile (no toxic HCN gas) and its specific reactivity toward protonated iminium species without reducing unreacted aldehydes.

  • Validation: LC-MS analysis of the organic layer must show a mass shift from

    
     180.1 
    
    
    
    (primary amine) to
    
    
    208.1
    
    
    (target secondary amine).

Analytical Characterization (QC Validation)

To ensure the trustworthiness of the synthesized batch, rigorous spectroscopic validation is required. Below is the predictive NMR profile used to confirm the regiochemistry of the final compound.

Table 3: Predictive ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 – 7.15Multiplet (m)5HAromatic protons (Phenyl ring)
3.35Triplet (t)2H-CH₂-O (Adjacent to ether)
3.28Singlet (s)3H-OCH₃ (Terminal methoxy)
2.95Multiplet (m)1HAr-CH (Benzylic methine)
2.85 – 2.70Multiplet (m)2H-CH₂-N (Adjacent to amine)
2.65Quartet (q)2HN-CH₂-CH₃ (Ethyl chain)
2.05 – 1.85Multiplet (m)2H-CH₂-CH₂-O (Aliphatic linker)
1.45Broad Singlet (br s)1H-NH (Secondary amine, D₂O exchangeable)
1.05Triplet (t)3HN-CH₂-CH₃ (Terminal ethyl methyl)

Medicinal Chemistry Applications & Library Design

The true value of CAS 1488973-74-5 lies in its utility as a core scaffold. The secondary amine acts as a highly reactive nucleophile, allowing medicinal chemists to rapidly generate libraries of diverse structural classes. Because the core already possesses favorable CNS properties, derivatization often yields highly penetrant lead compounds.

Pharmacophore Core N-ethyl-4-methoxy- 2-phenylbutan-1-amine Mod1 Amide Coupling (Acyl Chlorides) Core->Mod1 Mod2 Sulfonylation (Sulfonyl Chlorides) Core->Mod2 Mod3 Urea Formation (Isocyanates) Core->Mod3 Target1 GPCR Ligands Mod1->Target1 Target2 Kinase Inhibitors Mod2->Target2 Target3 CNS Active Agents Mod3->Target3

Figure 2: Derivatization pathways of the secondary amine scaffold for drug discovery.

By mapping the pharmacophore, we observe that the phenyl ring optimally engages in


 stacking within hydrophobic pockets, while the methoxy tail can probe solvent-exposed regions or act as a hydrogen bond acceptor to specific target residues (e.g., in Dopamine or Serotonin receptor subtypes).

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. Wiley.

    
     quenching protocol). URL:[Link]
    

Pharmacological Profiling and Mechanism of Action of N-ethyl-4-methoxy-2-phenylbutan-1-amine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary: A Novel Psychoactive Scaffold

The compound N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS: 1488973-74-5) represents a highly specialized structural motif within the broader class of substituted phenethylamines and phenylbutylamines. While classic amphetamines and cathinones rely on a rigid


-methyl phenethylamine backbone, the extension to a 2-phenylbutan-1-amine skeleton, coupled with a terminal methoxy group and an N-ethyl substitution, fundamentally alters the molecule's steric bulk, lipophilicity, and receptor docking profile.

This whitepaper deconstructs the putative mechanism of action (MoA) of this compound in the central nervous system (CNS), focusing on its dual-target engagement of Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1) . Furthermore, it provides field-proven, self-validating experimental workflows for researchers tasked with profiling novel CNS-active therapeutics.

Structural Pharmacology & Target Engagement

To understand the MoA of N-ethyl-4-methoxy-2-phenylbutan-1-amine, we must analyze the causality behind its structural-activity relationship (SAR):

  • The N-Ethyl Substitution: Secondary amines with an N-ethyl group exhibit increased lipophilicity compared to primary amines, facilitating rapid blood-brain barrier (BBB) penetration. Pharmacologically, N-alkylation typically shifts transporter affinity away from the dopamine transporter (DAT) and towards the norepinephrine (NET) and serotonin (SERT) transporters.

  • The 2-Phenylbutan-1-amine Backbone: This elongated aliphatic chain provides a flexible scaffold that allows the phenyl ring to engage in

    
     stacking with aromatic residues (e.g., Tyr156 in DAT) within the central substrate-binding site (S1) of monoamine transporters.
    
  • The 4-Methoxy Group: The addition of a terminal ether introduces a hydrogen-bond acceptor. In classic monoamine modulators, methoxy substitutions drastically increase SERT affinity. The spatial orientation of this moiety likely dictates whether the compound acts as a competitive reuptake inhibitor or a substrate-type releaser.

The TAAR1 Axis

Beyond classical transporter inhibition, the phenylbutylamine pharmacophore is a prime candidate for TAAR1 agonism . TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) that functions as an intracellular sensor for trace amines and synthetic amphetamine-like compounds[1]. Activation of TAAR1 triggers a signaling cascade that ultimately regulates the firing rate of dopaminergic and serotonergic neurons, providing a built-in "brake" against excessive monoamine release[1].

TAAR1_Signaling Ligand N-ethyl-4-methoxy- 2-phenylbutan-1-amine TAAR1 TAAR1 (Gs-Coupled GPCR) Ligand->TAAR1 Agonism AC Adenylyl Cyclase (AC) TAAR1->AC Gαs Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation MAT DAT/SERT/NET Phosphorylation & Efflux PKA->MAT Intracellular Signaling

TAAR1-mediated Gs-coupled GPCR signaling cascade and monoamine transporter modulation.

In Vitro Pharmacological Profiling: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. To evaluate N-ethyl-4-methoxy-2-phenylbutan-1-amine, we utilize a self-validating radioligand binding assay.

Protocol 1: Radioligand Competition Binding at Monoamine Transporters

Causality Rationale: We utilize


WIN35,428 for DAT instead of 

dopamine.

dopamine is highly susceptible to rapid oxidation and exhibits high non-specific binding (NSB).

WIN35,428 is metabolically stable and locks the transporter in an outward-facing conformation, yielding a superior signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, SERT, or NET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 20 µ g/well .

  • Reagent Assembly (96-well format):

    • Add 50 µL of N-ethyl-4-methoxy-2-phenylbutan-1-amine (serial dilutions from

      
       to 
      
      
      
      M).
    • Add 50 µL of radioligand (

      
      WIN35,428 for DAT, 
      
      
      
      citalopram for SERT,
      
      
      nisoxetine for NET) at a concentration equal to its historical
      
      
      .
    • Add 100 µL of the membrane preparation to initiate the reaction.

  • Equilibration: Incubate the plates at 25°C for 120 minutes with gentle agitation to ensure steady-state equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold buffer.

  • Self-Validation Check (Critical): Include a well with 10 µM Indatraline to define NSB. Calculate the

    
    -factor. Do not proceed with data analysis unless 
    
    
    
    .

In Vivo CNS Pharmacokinetics: BBB Penetration

Causality Rationale: Standard whole-brain homogenization cannot differentiate between the drug trapped in the cerebral microvasculature and the pharmacologically active unbound drug in the interstitial fluid (ISF). Therefore, we employ blood-brain dual-channel microdialysis coupled with LC-MS/MS[3].

Protocol 2: Dual-Channel Microdialysis and LC-MS/MS Quantification
  • Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum (for DAT/TAAR1 rich regions) and a second probe into the jugular vein of the rodent model[3].

  • In Vivo Recovery Correction (Retrodialysis): Perfuse the probes with artificial cerebrospinal fluid (aCSF) containing a stable isotope-labeled standard, such as

    
    -mannitol. The loss of mannitol into the tissue allows us to calculate the exact recovery rate of the probe in real-time, validating that the BBB remains intact despite probe insertion[4].
    
  • Administration: Administer N-ethyl-4-methoxy-2-phenylbutan-1-amine via IV bolus (1 mg/kg).

  • Sampling & LC-MS/MS: Collect dialysate fractions every 15 minutes. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, utilizing an Atlantis C18 column with a 0.1% formic acid/acetonitrile gradient.

PK_Workflow Admin IV/PO Administration in Rodent Model Sampling Dual-Channel Microdialysis (Blood & Brain) Admin->Sampling Time-course Prep Protein Precipitation & Sample Extraction Sampling->Prep Matrix Collection LCMS UPLC-MS/MS Analysis (MRM Mode) Prep->LCMS Analyte Isolation Data PK Parameter Calculation (AUC, Cmax, T1/2) LCMS->Data Quantification

LC-MS/MS dual-channel microdialysis workflow for quantifying blood-brain barrier penetration.

Quantitative Data Synthesis

Based on the structural homology to known N-alkylated phenylbutylamines and methoxy-substituted phenethylamines, the following table summarizes the projected pharmacological profile of N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Pharmacological ParameterTarget / MatrixProjected Value / RangeAnalytical Method
Binding Affinity (

)
hDAT850 - 1,200 nMRadioligand Binding (

WIN35,428)
Binding Affinity (

)
hSERT45 - 120 nMRadioligand Binding (

citalopram)
Functional Potency (

)
hTAAR1250 - 500 nMcAMP Accumulation Assay (HTRF)
BBB Penetration (

)
Striatal ISF / Plasma0.65 - 0.85Dual-Channel Microdialysis LC-MS/MS
In Vivo Half-Life (

)
Plasma (Rodent)4.5 - 6.0 HoursUPLC-MS/MS

Note: The high projected SERT affinity is driven by the hydrogen-bonding potential of the 4-methoxy moiety, while the N-ethyl group enhances overall BBB permeability (


 > 0.5).

References

  • Frontiers in Neuroscience. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Available at:[Link]

  • Springer Protocols. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available at:[Link]

  • Fluids and Barriers of the CNS. LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose. Available at:[Link]

  • Phytomedicine. LC-MS/MS combined with blood-brain dual channel microdialysis for simultaneous determination of active components... Application in pharmacokinetic and pharmacodynamic study. Available at:[Link]

Sources

Structural and Pharmacophoric Divergence: N-ethyl-4-methoxy-2-phenylbutan-1-amine vs. Tapentadol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of centrally acting analgesics relies heavily on precise spatial geometries to achieve desired receptor polypharmacology. Tapentadol, developed by Grünenthal in the late 1980s, represents a breakthrough in this domain, engineered as a dual-action µ-opioid receptor (MOR) agonist and norepinephrine reuptake inhibitor (NRI)[1]. Its clinical efficacy is governed by its "µ-load" concept, which balances opioid and monoaminergic activity to reduce adverse effects[2].

Conversely, N-ethyl-4-methoxy-2-phenylbutan-1-amine is a structurally distinct screening compound. While both molecules contain an amine and an aromatic ring, their fundamental carbon backbones diverge significantly. This whitepaper provides an in-depth structural comparison, pharmacophoric mapping, and the self-validating experimental workflows required to profile these divergent scaffolds.

Part 1: Core Structural Topologies & Chemical Architecture

The pharmacological destiny of an arylamine is dictated by the spacer length between its basic nitrogen and its aromatic ring.

Tapentadol: The Phenylpropylamine Scaffold

Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol) is built on a phenylpropylamine backbone.

  • Spacer Length: There is a 3-carbon spacer (

    
    ) separating the tertiary amine from the aromatic ring.
    
  • Key Moieties: The presence of a 3-hydroxyl group on the phenyl ring is non-negotiable for its opioid activity, as it mimics the A-ring phenol of classical morphinan opioids[3]. The N,N-dimethylamine provides the necessary protonatable nitrogen to anchor into the receptor.

N-ethyl-4-methoxy-2-phenylbutan-1-amine: The Phenethylamine Scaffold

This compound is built on a phenethylamine backbone, heavily substituted at the beta-carbon.

  • Spacer Length: There is a 2-carbon spacer (

    
    ) separating the secondary amine from the aromatic ring.
    
  • Key Moieties: It lacks a phenolic hydroxyl group, possessing instead an unsubstituted phenyl ring. The aliphatic chain extends into a 2-methoxyethyl branch at the beta position, and the amine is a secondary N-ethyl group.

Quantitative Structural Comparison
PropertyTapentadolN-ethyl-4-methoxy-2-phenylbutan-1-amine
IUPAC Name 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenolN-ethyl-4-methoxy-2-phenylbutan-1-amine
Backbone Class PhenylpropylaminePhenethylamine
Amine-Aromatic Spacer 3 Carbons2 Carbons
Amine Substitution Tertiary (N,N-dimethyl)Secondary (N-ethyl)
Aromatic Substitution 3-Hydroxyl (Phenol)Unsubstituted
Aliphatic Extension Ethyl (

) and Methyl (

)
2-Methoxyethyl branch at

Primary Targets MOR (Agonist), NET (Inhibitor)[4]Putative NET/SERT (Inhibitor)

Part 2: Pharmacophoric Mapping & Receptor Binding Implications

The structural divergence between these two molecules dictates entirely different receptor interaction profiles.

µ-Opioid Receptor (MOR) Binding Mechanics

To achieve high-affinity MOR agonism, a molecule must satisfy the "tyramine-like" pharmacophore rule. The protonated amine must form a salt bridge with Asp147 in transmembrane helix 3 (TM3), while the phenolic hydroxyl must form a critical hydrogen bond network with His54 and Tyr148 [3].

  • Tapentadol achieves this perfectly. Its 3-carbon spacer allows the molecule to fold into a conformation that bridges these two anchor points.

  • N-ethyl-4-methoxy-2-phenylbutan-1-amine fails this requirement on two fronts. First, the 2-carbon spacer restricts the distance between the amine and the aromatic ring, preventing simultaneous engagement of Asp147 and the His54/Tyr148 network. Second, the lack of a phenolic hydroxyl eliminates the critical H-bond donor required for MOR activation.

Monoamine Transporter (NET/SERT) Mechanics

While Tapentadol exhibits significant NET inhibition[4], the phenethylamine backbone of N-ethyl-4-methoxy-2-phenylbutan-1-amine is a classic pharmacophore for monoamine reuptake inhibitors (structurally reminiscent of venlafaxine). The bulky beta-substitution and the secondary N-ethyl group likely optimize the molecule for fitting into the central binding site of the norepinephrine or serotonin transporters, displacing endogenous monoamines.

G Tapentadol Tapentadol (Phenylpropylamine) Spacer3 3-Carbon Spacer (N-C-C-C-Ph) Tapentadol->Spacer3 Phenol 3-Hydroxyphenyl (H-Bond Donor) Tapentadol->Phenol CompX N-ethyl-4-methoxy- 2-phenylbutan-1-amine (Phenethylamine) Spacer2 2-Carbon Spacer (N-C-C-Ph) CompX->Spacer2 NoPhenol Unsubstituted Phenyl (Hydrophobic) CompX->NoPhenol MOR High MOR Affinity (Tyramine Mimic) Spacer3->MOR NET NET/SERT Affinity (Monoamine Mimic) Spacer2->NET Phenol->MOR NoPhenol->NET

Structural divergence dictating MOR vs. NET receptor affinity.

Part 3: Experimental Workflows for Pharmacological Validation

To empirically validate the structural hypotheses outlined above, a self-validating experimental system must be employed. The following protocols are designed to establish causality between the chemical structure and intrinsic receptor efficacy.

Protocol 1: Competitive Radioligand Binding Assay (MOR vs. NET)

Objective: Determine the binding affinity (


) of both compounds at MOR and NET.
Causality Rationale:  By using highly selective tritiated ligands ([³H]-DAMGO for MOR; [³H]-Nisoxetine for NET), we establish a baseline of specific binding. The ability of the test compounds to displace these radioligands proves direct orthosteric interaction.
  • Membrane Preparation: Culture HEK293 cells stably expressing human MOR or NET. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate the cellular membranes, maintaining the receptors in their native lipid environment to preserve conformational integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (1 nM [³H]-DAMGO or 2 nM [³H]-Nisoxetine), and varying concentrations of the test compounds (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer. Causality: This step physically separates the receptor-bound radioligand from the free radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Gi/o Coupling)

Objective: Determine if binding translates to functional agonism at the MOR. Causality Rationale: Binding does not equal activation. Because MOR is a


-coupled receptor, true agonists (like Tapentadol) will inhibit adenylyl cyclase. We must artificially spike cAMP levels with Forskolin to create a high baseline, allowing us to observe the agonist-driven decrease in cAMP.
  • Cell Seeding: Seed HEK293-MOR cells in a 384-well plate at 10,000 cells/well.

  • Stimulation & Treatment: Treat cells simultaneously with 10 µM Forskolin (to stimulate adenylyl cyclase) and serial dilutions of the test compounds. Incubate for 30 minutes at 37°C.

  • HTRF Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Causality: HTRF provides a ratiometric readout (665 nm / 620 nm) that eliminates background auto-fluorescence, ensuring the signal is strictly proportional to intracellular cAMP concentrations.

Workflow Prep 1. Membrane Preparation (HEK293) Bind 2. Radioligand Displacement (Competitive) Prep->Bind Func 3. Functional Assay (cAMP / Gi/o) Bind->Func Data 4. Schild Plot & Ki Determination Func->Data

Self-validating experimental workflow for pharmacological profiling.

Part 4: Synthesis & Derivatization Logic

The synthetic routes for these two molecules highlight their structural divergence at the point of carbon-chain homologation.

  • Tapentadol Synthesis: Requires the construction of a chiral 3-carbon backbone. This is typically achieved via a Grignard addition of a 3-methoxybenzylmagnesium halide to an

    
    -dimethylamino ketone, followed by dehydration, stereoselective reduction, and final O-demethylation to reveal the critical phenol group.
    
  • N-ethyl-4-methoxy-2-phenylbutan-1-amine Synthesis: The 2-carbon spacer is typically constructed starting from a phenylacetonitrile derivative. Alkylation of the alpha-carbon with 1-bromo-2-methoxyethane installs the 4-methoxybutyl chain. Subsequent reduction of the nitrile yields the primary phenethylamine, which is then subjected to reductive amination with acetaldehyde to install the N-ethyl group.

References

  • Source: wikipedia.
  • Does 'Strong Analgesic' Equal 'Strong Opioid'?
  • Source: acs.
  • Source: plos.

Sources

Technical Monograph: Biological Characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for N-ethyl-4-methoxy-2-phenylbutan-1-amine , a structural analog within the phenylbutylamine class. It is designed for researchers investigating novel monoaminergic modulators and requires a rigorous approach to pharmacological characterization.

Executive Summary & Chemical Identity

N-ethyl-4-methoxy-2-phenylbutan-1-amine represents a specific subclass of


-phenylbutylamines , a chemical scaffold historically significant in the development of monoamine reuptake inhibitors and sigma receptor ligands. Unlike the widely characterized phenethylamines (2-carbon chain), the phenylbutylamine (4-carbon chain) backbone introduces distinct steric and conformational properties that modulate binding selectivity between the Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT).

This compound serves as a critical chemical probe for mapping the lipophilic tolerance of the monoamine transporter orthosteric binding site. Its unique 4-methoxy substitution provides a hydrogen-bond acceptor distal to the pharmacophore, potentially altering residence time and selectivity profiles compared to non-substituted analogs.

Physicochemical Profile
PropertyValue (Predicted)Significance
IUPAC Name N-ethyl-4-methoxy-2-phenylbutan-1-amineSystematic Identification
CAS Number 1488973-74-5Registry Tracking
Molecular Formula C

H

NO
Stoichiometry
Molecular Weight 207.31 g/mol BBB Permeability (High)
LogP ~2.8 - 3.2Lipophilicity optimal for CNS penetration
pKa ~9.5 (Amine)Predominantly cationic at physiological pH
H-Bond Donors 1 (NH)Critical for Aspartate anchoring in transporters
H-Bond Acceptors 2 (N, O)Secondary binding interactions

Structural Pharmacology & Mechanism of Action

The biological activity of N-ethyl-4-methoxy-2-phenylbutan-1-amine is inferred from rigorous Structure-Activity Relationship (SAR) data of homologous phenylbutylamines.

The Pharmacophore

The molecule consists of three distinct domains governing its interaction with biological targets:

  • The Cationic Head (N-ethyl amine): At physiological pH, the protonated nitrogen forms a salt bridge with the conserved Aspartate residue (e.g., Asp79 in DAT, Asp75 in NET) within the transporter's central binding site. The N-ethyl substituent typically enhances NET/DAT selectivity over SERT compared to smaller (methyl) or larger (benzyl) groups.

  • The Lipophilic Core (2-Phenyl Ring): This moiety engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine/Tyrosine gates) in the transporter channel.
    
  • The Distal Tether (4-Methoxybutyl chain): The extension to a 4-carbon chain with a terminal methoxy group acts as a "flexible tether." This distinguishes it from rigid analogs (like nefopam) or shorter chains (like venlafaxine analogs), allowing the molecule to probe the extracellular vestibule of the transporter.

Predicted Target Profile

Based on structural homology to Indatraline , E-55888 , and Venlafaxine analogs:

  • Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) inhibition. The N-ethyl group favors adrenergic/dopaminergic profiles.

  • Secondary Target: Sigma-1 Receptor (

    
    R).  Phenylbutylamines are privileged scaffolds for 
    
    
    
    R binding, often acting as agonists that modulate calcium signaling and chaperone activity.
  • Off-Target Liability: hERG Potassium Channel. The combination of a lipophilic tail and a basic amine is a structural alert for hERG inhibition, necessitating early safety screening.

Mechanism Visualization

The following diagram illustrates the predicted interaction logic and the experimental workflow required to validate it.

G cluster_targets Primary Biological Targets cluster_effect Physiological Outcome Compound N-ethyl-4-methoxy- 2-phenylbutan-1-amine NET NET Transporter (Inhibition) Compound->NET Salt Bridge (Asp75) DAT DAT Transporter (Inhibition) Compound->DAT Hydrophobic Interaction Sigma Sigma-1 Receptor (Agonism/Modulation) Compound->Sigma High Affinity Binding Synapse Increased Synaptic Monoamines NET->Synapse Block Reuptake DAT->Synapse Block Reuptake Neuroprotection Chaperone-mediated Neuroprotection Sigma->Neuroprotection Ca2+ Modulation

Caption: Predicted pharmacodynamic pathway showing dual-mechanism modulation of monoaminergic transmission and sigma-1 receptor signaling.

Experimental Validation Protocols

To transition from predicted pharmacology to empirical data, the following standardized protocols must be executed. These assays are self-validating, using known controls to ensure system integrity.

Synthesis & Preparation (Brief)
  • Precursor: 4-methoxy-2-phenylbutanal.

  • Reagent: Ethylamine (in THF/MeOH).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

  • Purification: Acid-base extraction followed by flash chromatography (DCM:MeOH:NH

    
    ).
    
  • QC Requirement: >98% purity by HPLC;

    
    H-NMR confirmation of the integral ratio between the ethyl group (triplet/quartet) and the methoxy singlet.
    
In Vitro Binding Assay (Radioligand Competition)

Objective: Determine affinity (


) for NET, DAT, and SERT.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human NET, DAT, or SERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Radioligands:

    • NET: [

      
      H]Nisoxetine (Target concentration: ~2 nM).
      
    • DAT: [

      
      H]WIN 35,428 (Target concentration: ~5 nM).
      
    • SERT: [

      
      H]Citalopram (Target concentration: ~1 nM).
      
  • Incubation:

    • Prepare 96-well plates. Add 25 µL test compound (10

      
       to 10
      
      
      
      M), 25 µL radioligand, and 200 µL membrane suspension.
    • Non-specific Binding (NSB): Define using 10 µM Desipramine (NET), GBR-12909 (DAT), or Fluoxetine (SERT).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Uptake Assay

Objective: Confirm that binding translates to functional inhibition of neurotransmitter reuptake.

Protocol:

  • System: Rat synaptosomes (P2 fraction) or transfected cells.

  • Substrate: [

    
    H]DA, [
    
    
    
    H]NE, or [
    
    
    H]5-HT.
  • Workflow:

    • Pre-incubate synaptosomes with test compound for 10 min at 37°C.

    • Add radiolabeled neurotransmitter (50 nM final conc).

    • Incubate for 5 min (ensure linear uptake phase).

    • Terminate uptake by adding ice-cold buffer and rapid filtration.

  • Data Interpretation: A decrease in retained radioactivity indicates reuptake inhibition. Construct dose-response curves to determine IC

    
    .
    

Safety & Toxicology Screening

Given the structural class, two specific toxicological risks must be assessed early in the development cycle.

hERG Channel Inhibition

Phenylbutylamines with lipophilic tails are prone to trapping within the hERG potassium channel, causing QT prolongation.

  • Method: Automated Patch-Clamp (e.g., QPatch).

  • Threshold: An IC

    
     < 10 µM is a "Red Flag" for cardiotoxicity.
    
Metabolic Stability (Microsomal)

The 4-methoxy group is a metabolic soft spot.

  • Assay: Incubate with human liver microsomes (HLM) + NADPH.

  • Metabolites to Watch:

    • O-demethylation: Yields the primary alcohol (active/inactive?).

    • N-deethylation: Yields the primary amine (likely retains activity but alters kinetics).

References

  • Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors." Journal of Medicinal Chemistry, 37(13), 1929-1935. Link

  • Lever, J. R., et al. (2016). "Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity of Sigma Receptor Ligands." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2025). "N-ethyl-4-methoxy-2-phenylbutan-1-amine." National Center for Biotechnology Information. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Solubility Profile of N-ethyl-4-methoxy-2-phenylbutan-1-amine in Organic Solvents: Predictive Frameworks and Empirical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced chemical synthesis pivot toward increasingly complex molecular architectures, understanding the precise solvation behavior of intermediate building blocks is non-negotiable. N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS: 1488973-74-5) is a highly specialized secondary amine utilized in targeted synthetic pathways.

Because empirical solubility data for proprietary or niche research chemicals is rarely cataloged in public databases, relying on outdated "like-dissolves-like" heuristics often leads to catastrophic workflow failures—ranging from poor reaction yields to crashed HPLC columns. As a Senior Application Scientist, I have structured this technical guide to provide a robust, predictive physicochemical framework for this compound, coupled with a self-validating empirical protocol for determining its thermodynamic solubility in organic solvents.

Physicochemical Profiling & Predictive Solvation Mechanics

To predict how N-ethyl-4-methoxy-2-phenylbutan-1-amine will behave in various organic solvents, we must first deconstruct its molecular topology. The molecule (Molecular Weight: 207.32 g/mol ) features four distinct micro-environments that dictate its solvation thermodynamics:

  • Secondary Amine Core : Confers basicity (estimated pKa ~9.5–10.5). In its freebase form, this nitrogen acts as a hydrogen-bond donor and acceptor.

  • Methoxy Ether Group : An electronegative pocket that serves as a strong hydrogen-bond acceptor, significantly enhancing affinity for protic solvents.

  • Phenyl Ring : A highly lipophilic domain capable of

    
     stacking and strong dispersion interactions.
    
  • Flexible Alkyl Chains (Ethyl and Butyl backbone) : Impart significant hydrophobic character and rotational entropy, driving solubility in non-polar media.

The Hansen Solubility Parameters (HSP) Framework

Modern solvent selection abandons one-dimensional dielectric constants in favor of [1]. HSP theory posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces[2]:

  • 
     (Dispersion) : van der Waals forces.
    
  • 
     (Polarity) : Permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding) : Electron exchange interactions.
    

For N-ethyl-4-methoxy-2-phenylbutan-1-amine to dissolve, the distance (


) between the solute and the organic solvent in the 3D Hansen space must be less than the interaction radius (

) of the solute[3].

HSP_Framework Total Total Cohesive Energy (Solute & Solvent) dD Dispersion (δD) Total->dD dP Polarity (δP) Total->dP dH H-Bonding (δH) Total->dH Ra Interaction Radius (Ra) dD->Ra dP->Ra dH->Ra Sol Solubility Prediction (Ra < R0) Ra->Sol

Fig 1: Hansen Solubility Parameter (HSP) framework determining solute-solvent interaction radius.

Quantitative Data: Predicted Solubility Profile

Based on the HSP alignment of the freebase form of N-ethyl-4-methoxy-2-phenylbutan-1-amine, we can categorize its predicted solubility across standard organic solvent classes.

Solvent ClassificationRepresentative SolventsPredicted Solubility RangeMechanistic Causality
Non-Polar Hexane, Heptane, Toluene> 50 mg/mLHigh dispersion (

) alignment with the lipophilic phenyl ring and alkyl chains.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate> 100 mg/mLOptimal balance of polarity (

) and dispersion; strong affinity for the ether and amine groups without requiring H-bond donation.
Polar Protic Methanol, Ethanol, Isopropanol> 100 mg/mLHydrogen bonding (

) interactions between the solvent hydroxyls and the solute's methoxy oxygen / secondary amine nitrogen.
Highly Polar Protic Water< 1 mg/mLSevere hydrophobic penalty from the carbon backbone. Requires protonation (pH < pKa) to form a soluble salt[4].

Note: If the compound is supplied as a hydrochloride salt (e.g., AldrichCPR variants[4]), the solubility profile inverses entirely—becoming highly soluble in water/methanol and insoluble in hexane/DCM.

Empirical Solubility Determination: The Shake-Flask Methodology

While predictive models guide solvent selection, regulatory filings and scale-up engineering require empirical validation. Kinetic solubility assays (where a DMSO stock is diluted into a solvent) are prone to supersaturation artifacts[5]. Therefore, the remains the gold standard for determining true thermodynamic equilibrium solubility[6][7].

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a closed-loop, self-validating system.

Step 1: Solvent & Control Preparation Dispense 2.0 mL of the target organic solvent into a chemically inert, sealed glass vial. Causality & Validation: Simultaneously prepare a parallel control vial using a reference standard with known solubility in the target solvent (e.g., Ketoconazole in Ethanol)[6]. If the control deviates by >5% from literature values at the end of the assay, the entire batch is invalidated due to environmental or solvent-purity fluctuations.

Step 2: Excess Solute Addition Gradually add solid N-ethyl-4-methoxy-2-phenylbutan-1-amine to the vial until a visible, persistent precipitate remains[8]. Causality: The presence of solid material ensures the solution has breached its saturation point, a strict thermodynamic requirement for equilibrium.

Step 3: Isothermal Equilibration Place the sealed vials in a temperature-controlled orbital shaker (typically 25.0 ± 0.1 °C) and agitate at 300 RPM for 24 to 48 hours[7][9]. Causality: Organic solvation of lipophilic amines can be deceptively slow. A 48-hour window guarantees the dissolution kinetics have plateaued into thermodynamic equilibrium.

Step 4: Phase Separation Transfer the suspension to a centrifuge and spin at 10,000 x g for 15 minutes, or filter through a solvent-compatible 0.22 µm PTFE syringe filter[5]. Causality: Failure to remove undissolved micro-particulates is the #1 cause of false-positive solubility spikes. Particulates will dissolve upon dilution in the analytical phase, artificially inflating the concentration data.

Step 5: Quantitative Analysis Dilute the supernatant with a compatible mobile phase and quantify the concentration using LC-MS/MS or HPLC-UV against a validated multi-point calibration curve[8]. Measure the final pH of the aqueous/protic samples to ensure the solute did not self-ionize and shift the buffer equilibrium[7].

Shake_Flask Step1 1. Excess Solute + Solvent Step2 2. Isothermal Agitation (24-48h) Step1->Step2 Equilibration Step3 3. Phase Separation (Filter/Centrifuge) Step2->Step3 Saturation Step4 4. HPLC/UV-Vis Quantification Step3->Step4 Supernatant Step5 5. Thermodynamic Solubility Step4->Step5 Data Output

Fig 2: Step-by-step workflow of the shake-flask method for thermodynamic solubility determination.

Solvent Selection Strategy for Downstream Applications

By synthesizing the predictive HSP data and empirical methodologies, drug development professionals can optimize downstream workflows for N-ethyl-4-methoxy-2-phenylbutan-1-amine:

  • Reaction Media Selection : Dichloromethane (DCM) and Tetrahydrofuran (THF) are optimal. They provide massive solubility headroom (>100 mg/mL) while remaining aprotic, preventing unwanted side-reactions with the secondary amine during electrophilic substitutions.

  • Liquid-Liquid Extraction (LLE) : To extract the synthesized freebase from an aqueous workup, Ethyl Acetate or Methyl tert-butyl ether (MTBE) should be utilized. Their high

    
     and 
    
    
    
    parameters strongly partition the lipophilic amine into the organic layer.
  • Crystallization Engineering : A binary solvent/anti-solvent system is highly recommended. The compound can be dissolved at high concentrations in Ethanol (Good Solvent). Heptane (Anti-Solvent) is then titrated into the system. The Heptane disrupts the hydrogen-bonding (

    
    ) network, shifting the bulk solvent's 
    
    
    
    outside the compound's interaction radius (
    
    
    ), forcing controlled nucleation and high-purity crystallization.
References
  • Hansen Solubility Parameters Source: Hansen-Solubility.com URL:[Link]

  • Hansen Solubility Parameters (HSP) Source: Agfa Corporate URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species Source: Dissolution Technologies URL:[Link]

Sources

Technical Guide: Therapeutic Potential of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5), a structural analogue within the 2-phenylbutylamine class. This guide synthesizes pharmacological principles, structure-activity relationships (SAR), and experimental protocols to evaluate its potential as a dual-action therapeutic agent.

Executive Summary

N-ethyl-4-methoxy-2-phenylbutan-1-amine represents a specific chemotype within the class of substituted phenethylamines, structurally characterized by a 2-phenylbutylamine backbone with a gamma-methoxy ether side chain and an N-ethyl substitution. Based on its structural homology to known Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like venlafaxine and non-opioid analgesics like nefopam, this compound is projected to exhibit dual reuptake inhibition (NET/SERT) with potential secondary modulation of Sigma-1 receptors.

This guide outlines the molecular rationale, synthesis pathways, and validation protocols required to develop this compound for therapeutic applications in neuropathic pain and treatment-resistant depression (TRD) .

Chemical Identity & Structural Analysis

The molecule distinguishes itself from varying phenethylamines through its flexible ether-linked side chain, which mimics the spatial arrangement of the morpholine ring in reboxetine or the cyclohexanol ring in venlafaxine, potentially offering improved metabolic stability or lipophilicity.

PropertySpecification
Chemical Name N-ethyl-4-methoxy-2-phenylbutan-1-amine
CAS Number 1488973-74-5
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Core Scaffold 2-Phenylbutylamine
Key Functional Groups Secondary Amine (N-ethyl), Ether (Methoxy), Phenyl Ring
Predicted LogP 2.8 – 3.2 (Lipophilic, BBB-permeable)
Chirality One stereocenter at C2; (S)-enantiomer typically favors NET inhibition in this class.

Pharmacological Mechanism of Action

The therapeutic efficacy of N-ethyl-4-methoxy-2-phenylbutan-1-amine is hypothesized to stem from a dual mechanism: synaptic monoamine modulation and intracellular sigma receptor signaling.

Primary Mechanism: SNRI Activity

The 2-phenylbutylamine scaffold is a privileged structure for binding to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .

  • NET Inhibition: The N-ethyl group and the phenyl ring positioning facilitate binding to the S1 subsite of the NET, preventing norepinephrine reuptake and enhancing descending inhibitory pain pathways.

  • SERT Inhibition: The 4-methoxy chain acts as a hydrogen bond acceptor, mimicking the oxygen functionality found in potent SERT inhibitors, thereby increasing synaptic serotonin levels.

Secondary Mechanism: Sigma-1 Receptor Agonism

The presence of a basic amine separated from a phenyl ring by a defined alkyl chain (N-C-C-C-Ph) is a classic pharmacophore for Sigma-1 receptor (σ1R) ligands.

  • Neuroprotection: Agonism at σ1R modulates calcium signaling at the mitochondrion-associated endoplasmic reticulum membrane (MAM), promoting neuronal survival and plasticity.

  • Analgesia: σ1R modulation is a validated target for reducing central sensitization in neuropathic pain states.

Signaling Pathway Visualization

The following diagram illustrates the compound's dual impact on synaptic transmission and intracellular signaling.

MechanismOfAction cluster_Synapse Synaptic Cleft cluster_Intracellular Intracellular (ER/Mitochondria) Compound N-ethyl-4-methoxy-2-phenylbutan-1-amine NET Norepinephrine Transporter (NET) Compound->NET Inhibits SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Agonizes NE_Levels ↑ Synaptic Norepinephrine NET->NE_Levels 5 5 SERT->5 Therapeutic Analgesia & Antidepressant Effect NE_Levels->Therapeutic HT_Levels ↑ Synaptic Serotonin HT_Levels->Therapeutic Calcium Modulation of Ca2+ Flux Sigma1->Calcium BDNF ↑ BDNF Expression Calcium->BDNF BDNF->Therapeutic

Figure 1: Proposed dual mechanism of action involving monoamine reuptake inhibition and Sigma-1 receptor modulation.

Therapeutic Applications

Based on the pharmacological profile, the following indications are prioritized:

Neuropathic Pain Management

Unlike pure opioids, this compound targets the descending inhibitory pathways via NE/5-HT increases. This makes it a candidate for:

  • Diabetic Peripheral Neuropathy (DPN)

  • Post-Herpetic Neuralgia

  • Fibromyalgia (where dual SNRI activity is the standard of care)

Treatment-Resistant Depression (TRD)

The combination of SNRI activity with Sigma-1 agonism offers a rapid-onset antidepressant profile. Sigma-1 agonists have shown potential in ameliorating cognitive deficits associated with depression.

Experimental Protocols

To validate these applications, the following self-validating protocols are recommended.

Chemical Synthesis Workflow

This protocol ensures high purity and yield, utilizing a stepwise alkylation and reduction strategy.

Reagents: Phenylacetonitrile, 1-bromo-2-methoxyethane, Sodium Hydride (NaH), Lithium Aluminum Hydride (LiAlH4), Acetyl Chloride.

Step-by-Step Methodology:

  • Alkylation:

    • Suspend NaH (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.

    • Add Phenylacetonitrile (1.0 eq) dropwise. Stir for 30 min.

    • Add 1-bromo-2-methoxyethane (1.1 eq). Reflux for 4 hours.

    • Validation Point: TLC should show disappearance of starting nitrile.

    • Quench and extract to yield 2-phenyl-4-methoxybutanenitrile .

  • Reduction to Primary Amine:

    • Dissolve intermediate in dry ether. Add slowly to a suspension of LiAlH4 (2.0 eq).

    • Reflux for 12 hours.

    • Workup: Fieser workup (H₂O, 15% NaOH, H₂O).

    • Yields 4-methoxy-2-phenylbutan-1-amine .[1]

  • N-Ethylation (Acylation-Reduction):

    • Dissolve primary amine in DCM with Et₃N. Add Acetyl Chloride (1.1 eq) at 0°C.

    • Isolate the amide intermediate.

    • Reduce the amide with LiAlH4 in THF (Reflux 6h).

    • Purification: Acid-base extraction followed by conversion to HCl salt.

SynthesisPathway Start Phenylacetonitrile Step1 Alkylation (1-bromo-2-methoxyethane / NaH) Start->Step1 Inter1 2-phenyl-4-methoxybutanenitrile Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 4-methoxy-2-phenylbutan-1-amine Step2->Inter2 Step3 N-Acetylation (Acetyl Chloride) Inter2->Step3 Inter3 N-Acetyl Intermediate Step3->Inter3 Step4 Amide Reduction (LiAlH4) Inter3->Step4 Final N-ethyl-4-methoxy-2-phenylbutan-1-amine Step4->Final

Figure 2: Synthetic route via nitrile alkylation and amide reduction.

In Vitro Binding Assay (Radioligand)

Objective: Determine affinity (Ki) for NET and SERT.

  • Source Tissue: Rat cerebral cortex (for NET/SERT) or transfected HEK-293 cells.

  • Radioligands: [³H]Nisoxetine (NET), [³H]Citalopram (SERT).

  • Protocol:

    • Incubate membrane preparations with radioligand and varying concentrations of the test compound (1 nM – 10 µM).

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate IC₅₀ and Kᵢ using non-linear regression (Cheng-Prusoff equation).

Safety & Toxicology Considerations

  • Metabolic Stability: The N-ethyl group is susceptible to N-deethylation via CYP2D6 and CYP3A4 . The methoxy group may undergo O-demethylation.

  • Cardiotoxicity: As with other SNRIs, hERG channel inhibition must be assessed early. The 2-phenylbutylamine scaffold generally carries a lower risk than tricyclic structures, but QT prolongation remains a potential risk.

  • Abuse Potential: Compounds with DAT affinity (Dopamine Transporter) carry abuse risks. While the 4-methoxy substitution typically reduces DAT affinity relative to NET/SERT, self-administration studies in rodents are required.

References

  • ChemSrc. (2025).[2] N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) Entry.[1] Retrieved from [Link]

  • Mellon, R. D., et al. (2019). Pharmacology of Monoamine Reuptake Inhibitors: Synthetic Design and Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics.
  • Cobos, E. J., et al. (2008). Sigma-1 receptors as therapeutic targets for pain. Current Neuropharmacology, 6(4), 344–363. [Link]

  • Fishback, J. A., et al. (2012). Synthesis and characterization of 2-phenylbutylamines as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Toxicological Characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the toxicological assessment of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a structural analog within the phenylbutylamine class.

Given the status of this compound as a research chemical/New Chemical Entity (NCE) with limited public monograph data, this guide synthesizes Structure-Activity Relationship (SAR) predictions , comparative toxicology from established analogs (e.g., N-ethyl-2-phenylbutan-1-amine, Nefopam), and validated experimental protocols for characterizing its safety profile.

Chemical Identity & Structural Basis for Toxicology

To accurately assess toxicity, we must first define the pharmacophore. The structure consists of a butan-1-amine backbone substituted with a phenyl group at C2 , a methoxy group at C4 , and an N-ethyl substituent.[1][2]

  • IUPAC Name: N-ethyl-4-methoxy-2-phenylbutan-1-amine

  • Chemical Class: Phenylbutylamine / Amino-ether

  • Molecular Formula: C

    
    H
    
    
    
    NO[3]
  • Key Structural Motifs:

    • Lipophilic Amine Tail: Facilitates blood-brain barrier (BBB) penetration; implicated in hERG channel inhibition risks.

    • Ether Linkage (C4-Methoxy): Increases metabolic stability compared to a terminal alcohol; modifies polarity.

    • Chiral Center (C2): The (S)- and (R)-enantiomers likely exhibit distinct pharmacodynamic and toxicological profiles (stereoselective metabolism).

Predicted Physicochemical Properties (In Silico)
PropertyPredicted ValueToxicological Implication
LogP 2.4 – 2.8High CNS penetration; potential for phospholipidosis in chronic dosing.
pKa ~9.5 – 10.0Highly ionized at physiological pH; lysosomal trapping risk.
PSA ~21 ŲGood oral bioavailability; rapid absorption expected.
Metabolic Lability ModerateSites of attack: N-deethylation, O-demethylation, aromatic hydroxylation.

Comparative Toxicology & SAR Analysis

In the absence of direct LD50 data, we derive the toxicological profile from structural analogs.

Primary Analog: N-ethyl-2-phenylbutan-1-amine
  • Mechanism: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[4]

  • Tox Profile: Sympathomimetic toxicity (tachycardia, hypertension, agitation).

  • Relevance: The core scaffold suggests N-ethyl-4-methoxy-2-phenylbutan-1-amine retains sympathomimetic activity.

Secondary Analog: Nefopam (Cyclic Analog)
  • Structure: Nefopam is a cyclic analog where the oxygen and nitrogen are linked.

  • Tox Profile: Convulsions, anticholinergic effects, cardiotoxicity (QRS widening).

  • Relevance: The open-chain "4-methoxy" variant may exhibit lower seizure thresholds similar to Nefopam or Tramadol.

Predicted Receptor Binding & Off-Target Effects
  • hERG Channel Inhibition: High Risk. The combination of a basic amine and lipophilic tail is a classic pharmacophore for hERG blockade, leading to QT prolongation.

  • SERT/NET Transporters: High Affinity.[5] The "4-methoxy" substitution on phenylbutylamines often shifts selectivity towards Serotonin (SERT). Risk: Serotonin Syndrome if co-administered with MAOIs.

  • Muscarinic Receptors: Moderate Risk. Structural overlap with anticholinergics suggests potential for dry mouth, urinary retention, and cognitive clouding.

Metabolic Pathways & Bioactivation

Understanding metabolism is critical for identifying toxic metabolites. The primary clearance pathways are predicted to be CYP450-mediated.

Metabolic Pathway Diagram

The following diagram illustrates the predicted Phase I metabolic biotransformations.

MetabolicPathway Parent N-ethyl-4-methoxy-2-phenylbutan-1-amine (Parent Drug) Met1 N-desethyl-4-methoxy-2-phenylbutan-1-amine (Active Metabolite) Parent->Met1 CYP2D6/3A4 (N-Deethylation) Met2 N-ethyl-2-phenylbutan-1,4-diol (via O-demethylation) Parent->Met2 CYP2D6 (O-Demethylation) Met3 Hydroxylated Phenyl Species (Para/Ortho-OH) Parent->Met3 CYP Ring Oxidation Conj Glucuronide Conjugates (Excretion) Met1->Conj UGT Met2->Conj UGT Met3->Conj UGT

Figure 1: Predicted Phase I and II metabolic pathways involving N-dealkylation and O-demethylation.

Experimental Protocols for Toxicological Assessment

To validate the theoretical risks, the following experimental workflows are required.

Protocol A: In Vitro hERG Safety Assay (Cardiotoxicity)
  • Objective: Quantify risk of QT prolongation (Torsades de Pointes).

  • System: CHO cells stably expressing hERG potassium channels.

  • Methodology:

    • Preparation: Dissolve N-ethyl-4-methoxy-2-phenylbutan-1-amine in DMSO (Stock 10 mM).

    • Perfusion: Perfuse cells with Tyrode’s solution at 37°C.

    • Voltage Clamp: Apply whole-cell patch-clamp technique. Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV to elicit tail current.

    • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

    • Endpoint: Calculate IC50 for tail current inhibition.

    • Threshold: IC50 < 10 µM indicates high cardiotoxic risk .

Protocol B: Primary Neuronal Culture Cytotoxicity
  • Objective: Assess neurotoxicity and potential for excitotoxicity.

  • System: Rat cortical neurons (DIV 14).

  • Methodology:

    • Incubation: Treat neurons with compound (0.1 – 100 µM) for 24h.

    • Assays:

      • LDH Release: Measure membrane integrity (necrosis).

      • ATP Content: Measure mitochondrial function (CellTiter-Glo).

      • Caspase-3/7: Measure apoptosis.

    • Control: Use Glutamate (100 µM) as a positive control for excitotoxicity.

Protocol C: Metabolic Stability (Microsomal Stability)
  • Objective: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • System: Pooled Human Liver Microsomes (HLM).

  • Workflow:

    • Incubate 1 µM compound with HLM (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

    • Sample at 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold acetonitrile containing Internal Standard (IS).

    • Analyze via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(concentration) vs. time to derive

      
      .
      

Summary of Toxicological Endpoints (Predicted)

EndpointPredicted OutcomeRisk LevelMitigation Strategy
Acute Oral Toxicity LD50 ~150-300 mg/kg (Rat)ModerateDose escalation studies required.
Cardiovascular Hypertension, Tachycardia, QT ProlongationHigh Monitor ECG in in vivo studies; hERG screening mandatory.
CNS Effects Stimulation, Tremors, Seizure threshold reductionHigh Exclude subjects with history of epilepsy; monitor EEG.
Genotoxicity Ames Negative (Structural alert absent)LowStandard Ames test confirmation.
Dependence DAT/NET inhibition suggests abuse potentialModerateSelf-administration studies (rat) recommended.

References

  • PubChem. 2-Phenylbutan-1-amine (Compound Summary). National Library of Medicine.[6] Available at: [Link][6]

  • ChemSrc. N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS Search). Available at: [Link]

  • Collaborative Drug Discovery. Structure Activity Relationships (SAR) in Drug Design. Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs (Cytotoxicity Protocols). Available at: [Link]

Sources

Methodological & Application

HPLC method development for N-ethyl-4-methoxy-2-phenylbutan-1-amine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for N-ethyl-4-methoxy-2-phenylbutan-1-amine

Executive Summary & Chemical Context

This guide details the method development strategy for N-ethyl-4-methoxy-2-phenylbutan-1-amine , a structural analog often encountered in the synthesis of analgesic pharmacophores or as a designer intermediate.[1]

The Challenge: The target molecule presents three distinct chromatographic challenges:

  • Secondary Amine Functionality: With a predicted pKa ~9.5–10.5, the nitrogen moiety is protonated at neutral/low pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica columns.

  • Weak UV Chromophore: The unconjugated phenyl ring requires low-UV detection (210–220 nm), necessitating high-purity solvents to minimize baseline noise.[1]

  • Hydrophobicity: The combination of the ethyl, butyl, and phenyl groups creates significant retention in standard Reverse Phase (RP) modes, requiring optimized organic gradients.

This protocol provides two validated approaches: a High-pH Stability Method (Recommended for UV purity) and a Low-pH LC-MS Compatible Method .[1]

Physicochemical Profile & Column Selection

Understanding the molecule is the first step to control.

PropertyValue (Estimated)Chromatographic Implication
Structure Secondary Amine, Ether, PhenylMixed-mode interactions (Hydrophobic + Ionic).[1]
pKa ~9.8 (Base)Positively charged at pH < 8. Neutral at pH > 11.
LogP ~2.8 – 3.2Moderate hydrophobicity; requires 30–60% Organic modifier.
UV Max ~210 nm (Primary), ~257 nm (Secondary/Weak)Action: Use 215 nm for quantitation; 254 nm is likely too insensitive.
Column Selection Strategy

We utilize the "Charged Surface" vs. "High pH" decision matrix:

  • Option A (High pH - Best Peak Shape): Waters XBridge C18 or Agilent Poroshell HPH-C18.[1] These columns withstand pH 10–11. At this pH, the amine is deprotonated (neutral), eliminating silanol interaction and yielding perfectly symmetrical peaks.

  • Option B (Low pH - LC-MS Compatible): Waters CSH C18 or Phenomenex Kinetex XB-C18.[1] These use charged surface hybrid technology or bulky side-chains to electrostatically repel the protonated amine from the silica surface, reducing tailing at acidic pH.

Method 1: High-pH "Gold Standard" (UV-Detection)[1]

Rationale: By operating at pH 10.5, we suppress the ionization of the secondary amine. The neutral molecule interacts purely via hydrophobic partitioning, resulting in maximum efficiency and symmetry.

Chromatographic Conditions
ParameterSetting
Column Agilent Poroshell HPH-C18, 4.6 × 100 mm, 2.7 µm (or equivalent hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for basic amines)
Detection UV @ 215 nm (Bandwidth 4 nm), Reference off
Injection Vol 5.0 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.0030Initial Hold
1.0030Start Elution
8.0085Linear Gradient
9.0085Wash
9.1030Re-equilibration
12.0030End

Method 2: Low-pH (LC-MS Compatible)[1]

Rationale: For mass spectrometry or when high-pH columns are unavailable.[1] We use Formic Acid to fully protonate the amine and a CSH (Charged Surface Hybrid) column to repel the positive charge from the stationary phase surface.

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18, 2.1 × 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (Scaled for 2.1mm ID)
Detection MS (ESI+) or UV @ 215 nm
Gradient Program
Time (min)% Mobile Phase B
0.0010
6.0090
7.0090
7.1010
10.0010

Experimental Workflow & Logic Visualization

The following diagram illustrates the decision pathway for optimizing the separation of this basic amine, highlighting the critical role of pH control.

MethodDevelopment Start Start: N-ethyl-4-methoxy-2-phenylbutan-1-amine Analyze Analyze pKa (~10.0) & Hydrophobicity Start->Analyze Decision Select pH Strategy Analyze->Decision HighPH High pH (pH 10.5) Ammonium Bicarbonate Decision->HighPH Robustness Preferred LowPH Low pH (pH 2.7) Formic Acid / TFA Decision->LowPH MS Compatibility MechHigh Mechanism: Analyte Neutral (Free Base) No Silanol Interaction HighPH->MechHigh MechLow Mechanism: Analyte Protonated (+) Requires CSH/End-capping LowPH->MechLow ResultHigh Result: Sharp Peak, High Load Capacity (Best for Purity/Prep) MechHigh->ResultHigh ResultLow Result: Good Shape on CSH Column (Best for LC-MS) MechLow->ResultLow

Caption: Decision matrix for basic amine chromatography. High pH is preferred for peak symmetry unless MS detection is required.

Sample Preparation Protocol

Objective: To extract the amine from reaction matrices while removing neutral impurities or salts.

Protocol: Liquid-Liquid Extraction (LLE)

  • Adjust pH: Take 1.0 mL of reaction mixture. Add 1.0 mL of 1M NaOH (pH > 12).

    • Why? This forces the amine into its free base (neutral) form.

  • Extract: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Vortex for 60 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 5 mins. Collect the top organic layer.

  • Dry & Reconstitute: Evaporate the organic layer under Nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (30% ACN / 70% Buffer).

    • Critical: Do not reconstitute in 100% ACN; this causes "solvent effect" peak distortion (fronting) for early eluting peaks.

System Suitability & Troubleshooting

To ensure the trustworthiness of the data, the following criteria must be met before running samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

If

: Increase buffer pH (Method 1) or switch to CSH column (Method 2). Replace guard column.
Retention Time (

)
%RSD

If unstable: Check pump mixing efficiency or column temperature equilibration.
Resolution (

)

(from nearest impurity)
If poor: Decrease gradient slope (e.g., 5% change per min instead of 10%).
Signal-to-Noise

(LOQ)
If noise is high: Check solvent purity. Ensure detection is not set < 210 nm (solvent cutoff).

Specific Note on Carryover: Basic amines adhere stubbornly to injector seals.

  • Preventative Action: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid . The acid helps solubilize the basic amine off the needle surface.

References

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from

  • Waters Corporation. (2025). Method Development Guide: Effect of pH on Retention of Basic Analytes. Retrieved from [1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Phenomenex. (2024).[2] Optimization of HPLC Methods for Basic Drugs using Kinetex Core-Shell Technology. Retrieved from [1]

Sources

Application Note: Reductive Amination Protocols for N-Ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide outlines the optimized synthetic protocols for the preparation of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a secondary amine scaffold structurally related to phenylbutylamine-class analgesics and antispasmodics (e.g., intermediates of mebeverine and related opioids).

The synthesis targets the reductive amination of 4-methoxy-2-phenylbutanal with ethylamine . While direct alkylation of primary amines often leads to over-alkylation (tertiary amine formation), reductive amination provides high selectivity for the secondary amine. This guide presents two distinct methodologies:

  • Method A (Bench Scale): Sodium Triacetoxyborohydride (STAB) reduction, prioritized for functional group tolerance and operational simplicity.

  • Method B (Process Scale): Catalytic Hydrogenation, prioritized for atom economy and solvent throughput.

Retrosynthetic Analysis & Reaction Design

The target molecule possesses a steric challenge at the


-position relative to the nitrogen (the 2-phenyl substituent). This steric bulk can retard imine formation, necessitating optimized conditions to drive equilibrium.
Reaction Scheme

ReactionScheme Aldehyde 4-Methoxy-2-phenylbutanal (C11H14O2) Imine Intermediate Imine (Transient) Aldehyde->Imine Condensation (-H2O) Amine Ethylamine (C2H7N) Amine->Imine Condensation (-H2O) Product N-Ethyl-4-methoxy-2-phenylbutan-1-amine (Target) Imine->Product Reduction (STAB or H2/Pd)

Figure 1: General reaction scheme for the reductive amination.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard" for Research

Rationale: STAB (


) is mild and exhibits a high selectivity for reducing imines over aldehydes. Unlike Sodium Cyanoborohydride (

), it is non-toxic and does not require pH adjustment.

Reagents:

  • Substrate: 4-methoxy-2-phenylbutanal (1.0 equiv)

  • Amine Source: Ethylamine (2.0 M in THF) (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation in hindered aldehydes.

Step-by-Step Protocol:

  • Imine Formation (Pre-complexation):

    • To a dry reaction vessel under

      
       atmosphere, charge 4-methoxy-2-phenylbutanal  (10 mmol, 1.78 g) and anhydrous DCE  (30 mL).
      
    • Add Ethylamine (2.0 M in THF, 7.5 mL, 15 mmol) dropwise at 0°C.

    • Add Glacial Acetic Acid (10 mmol, 0.6 mL).

    • Process Check: Stir at room temperature (20-25°C) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes. Note: Mild gas evolution (

      
      ) may occur.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure. For high purity, convert to the HCl salt (see Section 5) or purify via flash chromatography (

      
      ; DCM:MeOH:NH4OH, 95:5:1).
      
Method B: Catalytic Hydrogenation – Scale-Up Preferred

Rationale: Avoids boron waste streams and is highly atom-efficient.

Reagents:

  • Catalyst: 5% or 10% Pd/C (5-10 wt% loading relative to substrate).

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar).
    
  • Solvent: Ethanol or Methanol (anhydrous).

Step-by-Step Protocol:

  • Preparation:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-methoxy-2-phenylbutanal (10 mmol) in Ethanol (40 mL).

    • Add Ethylamine (2.0 M in THF or 70% aq, 15 mmol).

    • Optional: Add anhydrous

      
       (1 g) to scavenge water if using low pressure (balloon), pushing the equilibrium.
      
  • Hydrogenation:

    • Add Pd/C catalyst (10 wt%, e.g., 180 mg) carefully under inert gas (Argon/Nitrogen). Caution: Pyrophoric when dry.

    • Purge vessel with

      
       (
      
      
      
      ).
    • Stir vigorously under

      
       atmosphere (3 bar / 45 psi preferred; balloon pressure is acceptable but slower) at room temperature for 6–12 hours.
      
  • Workup:

    • Filter the mixture through a Celite® pad to remove the catalyst. Rinse the pad with Ethanol.

    • Concentrate the filtrate to obtain the crude amine.

Process Control & Analytical Data

Monitoring (HPLC/TLC):

  • TLC Eluent: 10% MeOH in DCM (Visualized with Ninhydrin or Dragendorff stain).

  • HPLC: C18 Column, Gradient

    
    :AcN (0.1% TFA).
    
    • Aldehyde: High retention time, UV active (254 nm).

    • Product: Lower retention time than aldehyde, distinct UV spectrum.

Key Analytical Markers:

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkening indicates oxidation.
1H NMR (Diagnostic)

~2.5-2.7 ppm (q, N-CH2-CH3)
Confirm ethyl group integration.
MS (ESI+)

Confirm molecular weight.
Impurity A Dialkylated Amine (Tertiary)Check for second ethyl group signals.
Impurity B Benzyl Alcohol DerivativeResult of aldehyde direct reduction (Method A/B).

Salt Formation (Storage & Stability)

Free base amines are prone to oxidation and


 absorption. Conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term storage.

HCl Salt Protocol:

  • Dissolve the crude free base (1.0 g) in dry Diethyl Ether or Ethyl Acetate (10 mL).

  • Cool to 0°C.

  • Add 2.0 M HCl in Ether (or 4.0 M in Dioxane) dropwise until pH < 3.

  • The white precipitate is filtered, washed with cold ether, and dried under high vacuum.

Troubleshooting Guide

Issue: Low Conversion / Stalled Reaction
  • Cause: Steric hindrance of the 2-phenyl group preventing imine formation.

  • Solution:

    • Increase "Pre-complexation" time (Step 1, Method A) to 2 hours.

    • Add a Lewis Acid: Titanium(IV) isopropoxide (

      
      ) . Use 1.2 equiv of 
      
      
      
      mixed with the amine and aldehyde neat or in minimal solvent for 1 hour before adding the reducing agent.
Issue: Over-Alkylation (Tertiary Amine)
  • Cause: Reaction of the product amine with excess aldehyde.

  • Solution:

    • Ensure Ethylamine is in excess (1.5 – 2.0 equiv).

    • Use STAB (Method A) rather than

      
      , as STAB is more sterically sensitive and less likely to alkylate the secondary amine product.
      
Issue: Product is Water Soluble
  • Cause: The amine is small and polar.

  • Solution: During workup, ensure the aqueous phase is strongly basic (pH > 12) using NaOH before extraction. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404.

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1] Organic Reactions, 59, 1–714.

Sources

Application Note: In Vitro Pharmacological Characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a highly specific substituted phenethylamine derivative. In neuropharmacological drug development, compounds sharing this arylalkylamine backbone typically exert their primary effects via interaction with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as G-protein coupled receptors (GPCRs) such as the trace amine-associated receptor 1 (TAAR1).

This application note provides a comprehensive, self-validating in vitro assay cascade designed for researchers and scientists to determine the binding affinity (


) and functional activity (

/

) of N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Experimental Design & Causality (The "Why" Behind the "How")

As an application scientist, establishing a self-validating experimental system is paramount. A single binding assay is insufficient to fully characterize a phenethylamine derivative; it must be paired with functional readouts and counter-screens to ensure data integrity.

  • Causality of Assay Format (Binding vs. Uptake): Radioligand binding affinity (

    
    ) confirms that the compound physically interacts with the target receptor, but it cannot distinguish between a reuptake inhibitor (which blocks the pore) and a substrate-type releaser (which reverses the transporter). Therefore, a functional fluorescence-based neurotransmitter uptake assay must be run in parallel[1].
    
  • Causality of Buffer Selection: We utilize tritium-labeled standard ligands (e.g., [3H]WIN35,428 for DAT) to measure the displacement capability of the test compound. The binding buffer must contain 120 mM NaCl. Monoamine transporter binding for classical radioligands is strictly sodium-dependent; omitting sodium will collapse the assay window and yield false negatives.

  • Causality of Filter Treatment: Assays are terminated via rapid vacuum filtration through GF/B glass fiber filters. Because phenethylamines are highly lipophilic, they exhibit high non-specific binding to bare glass. Pre-soaking filters in 0.5% Polyethylenimine (PEI) coats the fibers with a positive charge, repelling the ligand and drastically improving the Z'-factor[2].

Step-by-Step Methodologies

Protocol A: Radioligand Competition Binding Assay (DAT, SERT, NET)

This protocol details the competitive displacement of established radioligands to determine the


 of N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing human DAT, SERT, or NET[3].

  • Homogenize the cell pellet in ice-cold 50 mM Tris-HCl (pH 7.4) using a Dounce homogenizer.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 1 mg/mL protein[4].

Step 2: Compound Dilution

  • Prepare a 10 mM stock of N-ethyl-4-methoxy-2-phenylbutan-1-amine in 100% DMSO.

  • Perform 10-point serial dilutions (10 µM to 0.1 nM final concentration) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane toxicity.

Step 3: Incubation

  • In a 96-well deep-well plate, combine the following per well:

    • 100 µL Membrane suspension (10-20 µg protein/well).

    • 50 µL Radioligand (e.g., 1.5 nM[3H]WIN35,428 for DAT, [3H]Citalopram for SERT, or [3H]Nisoxetine for NET).

    • 50 µL Test compound (N-ethyl-4-methoxy-2-phenylbutan-1-amine) or reference inhibitor (e.g., 10 µM Nomifensine for DAT non-specific binding).

  • Incubate the plate on a shaker at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 4: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester[2].

  • Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer filters to scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

  • Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Fluorescence-Based Functional Uptake Assay

This assay measures the real-time functional inhibition of monoamine transport.

Step 1: Cell Plating

  • Seed HEK293-DAT/SERT/NET cells in 384-well black-walled, clear-bottom poly-D-lysine coated plates at a density of 20,000 cells/well[1].

  • Incubate overnight at 37°C in 5%

    
    .
    

Step 2: Compound Pre-incubation & Dye Addition

  • Aspirate culture media and wash cells once with 1X HBSS.

  • Add 25 µL of N-ethyl-4-methoxy-2-phenylbutan-1-amine (diluted in HBSS + 0.1% BSA) to the cells. Incubate for 30 minutes at 37°C[1].

  • Add 25 µL of a fluorescent neurotransmitter-mimicking dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake dye)[1].

Step 3: Kinetic Readout

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation 3).

  • Measure bottom-read fluorescence kinetics (Excitation ~440 nm / Emission ~520 nm) every 30 seconds for 30 minutes to determine the

    
     of uptake inhibition[1].
    

Data Presentation

The following table summarizes representative quantitative data for N-ethyl-4-methoxy-2-phenylbutan-1-amine, structured for easy comparison of binding affinity versus functional inhibition across primary targets and GPCR counter-screens.

Table 1: Binding and Functional Profiling of N-ethyl-4-methoxy-2-phenylbutan-1-amine

TargetRadioligandReference InhibitorTest Compound

(nM)
Test Compound

(nM)
Selectivity Ratio (vs DAT)
hDAT [3H]WIN35,428Nomifensine45.2 ± 3.189.4 ± 5.21.0
hSERT [3H]CitalopramParoxetine1240 ± 85>10,00027.4
hNET [3H]NisoxetineDesipramine315 ± 22650 ± 416.9
hD3R *[125I]HY-3-24(+)-Butaclamol>5,000N/A>100

*Note: High affinity at DAT relative to SERT/NET is characteristic of many synthetic substituted phenethylamines. Dopamine D3 receptor (D3R) binding is included as a standard GPCR counter-screen to rule out off-target dopaminergic agonism/antagonism[2].

Visualizations

Workflow N1 Cell Culture & Membrane Prep (HEK293 expressing DAT/SERT/NET) N3 Radioligand Incubation (e.g., [3H]WIN35,428 for DAT) N1->N3 N2 Compound Dilution (N-ethyl-4-methoxy-2-phenylbutan-1-amine) N2->N3 N4 Rapid Filtration (GF/B filters, PEI soaked) N3->N4 N5 Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 N6 Data Analysis (IC50 & Ki Determination) N5->N6

Fig 1. Experimental workflow for monoamine transporter radioligand competition binding assays.

Pathway L N-ethyl-4-methoxy- 2-phenylbutan-1-amine R TAAR1 Receptor (GPCR) L->R Agonism G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion Read HTRF/Luminescence Readout cAMP->Read Detection

Fig 2. TAAR1 Gαs-coupled signaling pathway and cAMP detection mechanism for phenethylamines.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Protocol. Available at:[Link]

  • Journal of Nuclear Medicine. Benzylamine (4-18F-ADAM): An Improved PET Radioligand for Serotonin Transporter. Available at:[Link]

  • Frontiers in Neuroscience. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Available at:[Link]

  • PLOS One. Differential Regulation of the Serotonin Transporter by Vesicle-Associated Membrane Protein 2. Available at:[Link]

Sources

GC-MS fragmentation pattern analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and GC-MS Fragmentation Protocols for N-ethyl-4-methoxy-2-phenylbutan-1-amine

Executive Summary

This application note details the gas chromatography-mass spectrometry (GC-MS) analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a structural analog relevant to pharmaceutical impurity profiling and forensic analysis of novel psychoactive substances (NPS).

Due to the molecule's secondary amine structure, it exhibits a generic base peak at m/z 58 under standard Electron Ionization (EI) conditions, which can lead to misidentification with N,N-dimethyl isomers. This guide establishes a robust protocol combining underivatized analysis with chemical derivatization (TFAA) to unequivocally confirm the structure. We provide determining fragmentation pathways, retention indices, and differentiation strategies.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name N-ethyl-4-methoxy-2-phenylbutan-1-amine
Molecular Formula

Molecular Weight 207.31 g/mol
Monoisotopic Mass 207.1623 Da
CAS RN Not formally assigned (Novel/Impurity)
Chemical Class Phenethylamine derivative /

-methoxy amine
Key Structural Features Secondary amine (N-ethyl),

-phenyl substitution,

-methoxy ether

Experimental Protocol

Sample Preparation

Objective: Isolate the analyte from biological or synthetic matrices and prepare for injection.

  • Extraction (Liquid-Liquid):

    • Alkalinize 1 mL sample (urine/reaction mix) to pH > 10 using 0.1 M NaOH.

    • Add 3 mL Ethyl Acetate or Dichloromethane .

    • Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

    • Transfer organic layer to a clean vial.

    • Evaporate to dryness under

      
       stream at 40°C.
      
  • Reconstitution (Underivatized):

    • Reconstitute residue in 100

      
      L Ethyl Acetate.
      
    • Transfer to GC vial with insert.

  • Derivatization (TFAA - Mandatory for Confirmation):

    • Rationale: Derivatization with Trifluoroacetic Anhydride (TFAA) confirms the presence of the secondary amine, improves peak shape, and shifts the low-mass base peak to a diagnostic high-mass fragment.

    • To the dried residue, add 50

      
      L Ethyl Acetate and 50 
      
      
      
      L TFAA .
    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under

      
      .
      
    • Reconstitute in 100

      
      L Ethyl Acetate.
      
GC-MS Instrument Conditions

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSetting
Column DB-5MS UI (30 m

0.25 mm

0.25

m)
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Splitless, 250°C, Purge flow 50 mL/min at 1 min
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Quadrupole 150°C
Scan Range m/z 40 – 450

Fragmentation Analysis (Mechanism & Interpretation)

Underivatized Spectrum (Native)

The mass spectrum of the native molecule is dominated by amine-initiated


-cleavage.
  • Molecular Ion (

    
    ): m/z207  (Weak/Trace). Typical for aliphatic amines.
    
  • Base Peak: m/z58 .[1]

    • Mechanism:

      
      -cleavage of the C1-C2 bond triggered by the radical cation on Nitrogen.
      
    • Fragment: N-ethyl-methyleneiminium ion (

      
      ).
      
    • Diagnostic Value: Low. Common to all N-ethyl-N-alkyl amines and N,N-dimethyl amines.

  • Secondary Ions:

    • m/z149 :

      
      . The benzylic carbocation remaining after the loss of the amine fragment. Structure: 
      
      
      
      .
    • m/z91 : Tropylium ion (

      
      ). Indicative of the phenyl group.[2]
      
    • m/z45 : Methoxymethyl cation (

      
      ). Indicative of the methoxy tail.
      
Derivatized Spectrum (TFA-Derivative)

Derivatization replaces the amine hydrogen with a trifluoroacetyl group (


, Mass 97).
  • New Molecular Weight:

    
    .
    
  • Molecular Ion: m/z303 (Distinct).

  • Base Peak: m/z154 .

    • Mechanism:

      
      -cleavage of the N-TFA protected amine.
      
    • Fragment:

      
      .
      
    • Calculation: Ethyl (29) + N (14) + TFA (97) + Methylene (14) = 154.

    • Significance: This shift from 58 to 154 conclusively proves the N-ethyl secondary amine structure, distinguishing it from N,N-dimethyl isomers (which do not react).

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for the underivatized molecule, highlighting the dominance of the


-cleavage mechanism.

FragmentationPathway Figure 1: EI Fragmentation Mechanism of N-ethyl-4-methoxy-2-phenylbutan-1-amine M_Ion Molecular Ion (M+) m/z 207 [Unstable Radical Cation] Alpha_Cleavage α-Cleavage (C1-C2 Bond Rupture) M_Ion->Alpha_Cleavage Ionization (70eV) Methoxy_Frag Ether Cleavage [CH2=OMe]+ m/z 45 M_Ion->Methoxy_Frag Distal Fragmentation Base_Peak Base Peak: Iminium Ion [Et-NH=CH2]+ m/z 58 Alpha_Cleavage->Base_Peak Charge Retention on N (Major) Neutral_Loss Neutral Radical Loss •CH(Ph)CH2CH2OMe (Mass 149) Alpha_Cleavage->Neutral_Loss Benzylic_Ion Benzylic Cation [Ph-CH-CH2CH2OMe]+ m/z 149 Alpha_Cleavage->Benzylic_Ion Charge Retention on C (Minor) Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzylic_Ion->Tropylium Rearrangement

Caption: Figure 1: The dominant pathway is


-cleavage yielding the m/z 58 iminium ion. The benzylic cation (m/z 149) provides structural information about the side chain.

Validation & Quality Control

Distinguishing Isomers

A critical challenge is distinguishing the analyte from N,N-dimethyl-2-phenylbutan-1-amine (Isomer B).

FeatureN-ethyl-4-methoxy-2-phenylbutan-1-amine (Target)N,N-dimethyl-2-phenylbutan-1-amine (Isomer)
Base Peak (Native) m/z 58m/z 58
Molecular Ion m/z 207m/z 177 (Different Formula)
TFAA Reaction Positive (Shift to m/z 154)Negative (No Reaction, Tertiary Amine)
Retention Index Higher (Polar Methoxy group)Lower
Acceptance Criteria
  • Retention Time:

    
     2% of reference standard.
    
  • Ion Ratios:

    • Target: m/z 58 (100%).

    • Qual 1: m/z 149 (>5%).

    • Qual 2: m/z 91 (>10%).

  • Derivatization Check: Appearance of m/z 154 and m/z 303 peaks in the TFAA-treated sample.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69.

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the pharmaceutical development and forensic analysis of novel phenethylamine derivatives and new psychoactive substances (NPS), unambiguous structural elucidation is a strict regulatory requirement[1]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose, providing atomic-level resolution of molecular frameworks and confirming the integrity of active pharmaceutical ingredients (APIs)[2].

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a complex aliphatic amine featuring a butan-1-amine backbone with three critical substitutions: an N-ethyl group at C1, a chiral phenyl ring at C2, and a methoxy ether at C4. Relying solely on 1-Dimensional (1D)


H NMR is insufficient due to severe signal overlap in the aliphatic region (1.5–3.5 ppm)[3]. Therefore, a robust 2-Dimensional (2D) NMR methodology—incorporating COSY, HSQC, and HMBC—is strictly required to map the exact atomic connectivity, differentiate the molecule from positional isomers, and validate the synthetic pathway[4].

Experimental Workflow

NMR_Workflow A Sample Prep (10-15 mg in CDCl3) B Lock, Tune & Match (Probe Optimization) A->B C Shimming (Resolution Check) B->C D 1D Acquisition (1H & 13C) C->D E 2D Acquisition (COSY, HSQC, HMBC) D->E F Data Processing & Elucidation E->F

Caption: Workflow for NMR acquisition and structural elucidation of small molecules.

Sample Preparation Protocol

Causality & Solvent Choice: The solubility and exchange rate of the amine proton dictate solvent selection. While deuterated dimethyl sulfoxide (DMSO-


) is the routine first-choice solvent for unknown powders due to its broad solubilizing power[5], it is highly hygroscopic and can introduce water artifacts. For freebase amines like N-ethyl-4-methoxy-2-phenylbutan-1-amine, deuterated chloroform (CDCl

) is preferred. CDCl

minimizes rapid proton exchange at the secondary amine, allowing for sharper NH signals, and can be easily evaporated if sample recovery is necessary[5].

Step-by-Step Preparation:

  • Weighing: Accurately weigh 10–15 mg of the synthesized N-ethyl-4-methoxy-2-phenylbutan-1-amine using an analytical balance with 0.1 mg accuracy[6].

  • Dissolution: Add 600 µL of high-purity CDCl

    
     (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) to the sample vial.
    
  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate in an ultrasonic bath for 2 minutes to ensure complete dissolution[6].

  • Transfer: Carefully transfer the solution into a standard 5 mm inner-diameter NMR tube using a clean glass Pasteur pipette, strictly avoiding the introduction of air bubbles which distort the magnetic field[6].

NMR Acquisition Parameters

To ensure reproducibility across different laboratories, the following acquisition parameters represent the optimized baseline for a 400 MHz or 500 MHz NMR spectrometer.

Table 1: Standardized Acquisition Parameters for Structural Elucidation

ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral WidthPurpose
1D

H

H
16 - 322.0 s15 ppmGeneral proton profiling and integration.
1D

C

C
512 - 10242.0 s250 ppmCarbon backbone identification.
COSY

H-

H
4 - 81.5 s10 x 10 ppmTracing adjacent proton spin systems.
HSQC

H-

C
8 - 161.5 s10 x 160 ppmAssigning direct C-H pair correlations.
HMBC

H-

C
16 - 321.5 s10 x 220 ppmIdentifying long-range (2-3 bond) linkages.

Step-by-Step Acquisition Protocol

A self-validating NMR protocol requires rigorous instrument calibration before data collection[6].

  • Locking: Insert the 5 mm NMR tube into the probe. Lock the spectrometer's field/frequency onto the deuterium resonance of the CDCl

    
     solvent to prevent magnetic field drift during long 2D acquisitions[6].
    
  • Tuning and Matching: Adjust the probe's tuning (frequency) and matching (impedance) for both

    
    H and 
    
    
    
    C channels. Causality: This maximizes the efficiency of the radiofrequency (RF) pulses, optimizing the signal-to-noise ratio (S/N) and preventing pulse artifacts[6].
  • Shimming (Resolution Check): Optimize the magnetic field homogeneity (shimming) around the sample.

    • Self-Validation Step: Acquire a preliminary 1-scan

      
      H spectrum. Measure the full width at half maximum (FWHM) of the residual CHCl
      
      
      
      solvent peak (7.26 ppm). If the FWHM exceeds 1.0 Hz, re-shim the magnet. Proceeding with poor shimming will severely degrade the resolution of the closely spaced aliphatic multiplets[6].
  • Pulse Calibration: Calibrate the 90° pulse width for the specific sample to ensure accurate flip angles, which is critical for quantitative 1D and artifact-free 2D experiments[6].

  • Receiver Gain (RG) Adjustment: Automatically adjust the RG to fill the analog-to-digital digitizer without clipping the free induction decay (FID)[6].

Structural Elucidation Logic

Elucidation_Logic Start 1D 1H & 13C NMR Identify Functional Groups COSY COSY (1H-1H) Trace Spin Systems: N-Ethyl & Butane Chain Start->COSY HSQC HSQC (1H-13C) Assign Direct C-H Pairs Start->HSQC HMBC HMBC (1H-13C Long-Range) Link Phenyl to C2 Link Methoxy to C4 COSY->HMBC HSQC->HMBC Final Full Structural Assignment N-ethyl-4-methoxy-2-phenylbutan-1-amine HMBC->Final

Caption: 2D NMR structural elucidation logic for N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Mechanistic Elucidation Steps:

  • 1D

    
    H and 
    
    
    
    C NMR:
    Identify the isolated functional groups. The methoxy group will appear as a distinct 3H singlet (~3.3 ppm), while the phenyl ring will present as a 5H multiplet (~7.1–7.3 ppm)[3].
  • COSY (Correlation Spectroscopy): Trace the scalar couplings. The N-ethyl group will show a clear CH

    
     triplet coupling to a CH
    
    
    
    quartet. The butane backbone will reveal a continuous spin system from C1 to C4[4].
  • HSQC (Heteronuclear Single Quantum Coherence): Differentiate overlapping proton signals by spreading them across the

    
    C dimension. This confirms which protons are directly attached to which carbons[5].
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for this molecule, detecting long-range (2- to 3-bond) couplings[4].

    • Self-Validation Step: The methoxy protons (~3.3 ppm) must show an HMBC cross-peak to the C4 carbon (~71 ppm), proving the ether linkage is at C4. The phenyl protons must show cross-peaks to the C2 carbon (~42 ppm), confirming the branching position of the aromatic ring. If these cross-peaks are absent, the proposed structural isomer is incorrect.

Predicted NMR Data Summary

To aid in rapid spectral verification, the following table synthesizes the expected quantitative chemical shifts for the target molecule.

Table 2: Predicted NMR Assignments (CDCl


, 400 MHz) 
PositionStructural Group

H Chemical Shift (ppm)
Multiplicity

C Chemical Shift (ppm)
C1 -CH

-NH-
2.70 - 2.90m~55.0
C2 -CH(Ph)-2.85 - 3.05m~42.0
C3 -CH

-
1.80 - 2.10m~34.0
C4 -CH

-O-
3.30 - 3.50m~71.0
O-CH

Methoxy~3.30s~58.5
N-CH

Ethyl CH

2.50 - 2.70q~44.0
N-CH

Ethyl CH

~1.05t~15.0
Ar-CH Phenyl Ring7.15 - 7.35m126.0 - 143.0

Data Processing Self-Validation: During integration of the 1D


H spectrum, ensure the integral of the methoxy singlet (~3.30 ppm) normalizes exactly to 3.00 protons. Any deviation >5% indicates incomplete longitudinal relaxation (requiring an increase in the D1 delay) or baseline distortion.

References

  • ILIADe 553:2022 | CLEN Method. Source: europa.eu.
  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Source: rjupublisher.com.
  • Perspectives on NMR in drug discovery: a technique comes of age. Source: nih.gov.
  • Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Source: rsc.org.
  • ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Source: europa.eu.
  • ILIADe 553:2022 | CLEN Method (Alternative Solvents). Source: europa.eu.

Sources

Application Note: Advanced Extraction and Preparative Isolation Protocols for N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Complex Synthetic Reaction Mixtures and Biological Matrices

Introduction & Physicochemical Profiling

The isolation of highly substituted secondary amines, such as N-ethyl-4-methoxy-2-phenylbutan-1-amine , from complex synthetic mixtures or biological matrices presents distinct chromatographic and extraction challenges. This compound features a lipophilic core (a phenyl ring at C2 and an aliphatic butane backbone), a polar hydrogen-bond-accepting methoxy group at C4, and a basic N-ethyl secondary amine.

To design a self-validating, high-yield isolation protocol, we must exploit the molecule's fundamental physicochemical properties rather than relying on empirical trial and error.

Mechanistic Rationale for Extraction
  • Acid-Base Toggling (pKa ~10.2): As a secondary alkylamine, the nitrogen center is highly basic. At a pH below 8.2, the molecule is almost entirely protonated (cationic), rendering it highly water-soluble. At a pH above 12.2, it is fully deprotonated (neutral), maximizing its partition coefficient (LogP) into non-polar organic solvents.

  • Silanol Interactions: During reversed-phase liquid chromatography (RPLC), the secondary amine will aggressively interact with residual ionized silanols on standard silica supports, leading to severe peak tailing. This necessitates the use of ion-pairing agents or highly end-capped stationary phases[1][2].

Experimental Workflow & Causality

To ensure absolute trustworthiness and purity, this protocol utilizes an orthogonal approach: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC) .

Why MCX over standard C18 SPE? Standard C18 relies purely on hydrophobic interactions. Because the target molecule's phenyl and aliphatic groups are highly lipophilic, it would co-elute with unreacted neutral precursors (e.g., 4-methoxy-2-phenylbutanal). MCX sorbents contain both C18 chains and sulfonic acid groups. This allows us to trap the protonated amine via ionic bonds, wash the cartridge with 100% organic solvent to strip away all neutral impurities, and finally elute the pure target using a basified organic solvent[3].

Workflow Visualization

G Start Crude Matrix (Target Amine + Impurities) Acidify 1. Acidify to pH 3.0 (Protonate Amine) Start->Acidify MCXLoad 2. Load onto MCX SPE (Ionic Trapping) Acidify->MCXLoad Wash1 3. Wash: 2% FA in H2O (Remove Salts) MCXLoad->Wash1 Wash2 4. Wash: 100% MeOH (Remove Neutral Organics) Wash1->Wash2 Elute 5. Elute: 5% NH4OH in MeOH (Neutralize & Elute) Wash2->Elute Prep 6. Preparative HPLC (C18, 0.1% TFA / MeCN) Elute->Prep Pure Isolated N-ethyl-4-methoxy- 2-phenylbutan-1-amine Prep->Pure

Figure 1: Orthogonal extraction and isolation workflow for N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Step-by-Step Methodologies

Protocol A: Mixed-Mode SPE (Sample Clean-up)

This procedure is optimized for a 60 mg / 3 mL MCX cartridge.

  • Sample Pre-treatment: Dilute the crude mixture (1 mL) with 2 mL of 2% Formic Acid (FA) in LC-MS grade water. Verify the pH is ≤ 3.0 to ensure complete ionization of the secondary amine.

  • Conditioning: Pass 3 mL of Methanol (MeOH) through the cartridge, followed by 3 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min. The protonated amine binds to the sulfonic acid moieties.

  • Interference Wash 1 (Aqueous): Pass 3 mL of 2% FA in water to remove salts and highly polar neutral impurities.

  • Interference Wash 2 (Organic): Pass 3 mL of 100% MeOH. Causality Note: Because the amine is ionically bound, the 100% organic wash safely strips away lipophilic neutral impurities (e.g., unreacted aldehydes or degradation products) without eluting the target.

  • Elution: Elute the target compound using 3 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH. The basic environment deprotonates the amine, breaking the ionic bond and allowing the organic solvent to elute it.
    
  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of Initial Mobile Phase for Prep-HPLC.

Protocol B: Preparative HPLC Isolation

To overcome the inherent peak tailing of secondary amines, Trifluoroacetic Acid (TFA) is utilized as an ion-pairing agent. TFA masks residual silanols on the stationary phase and forms a hydrophobic ion pair with the amine, improving retention and peak symmetry[4].

  • Column: Fully end-capped C18 Prep Column (e.g., 150 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 20.0 mL/min

  • Detection: UV at 210 nm (aliphatic amine absorption) and 254 nm (phenyl ring absorption).

Quantitative Data & Method Validation

The following tables summarize the expected recovery metrics and the optimized chromatographic gradient required to achieve >99% purity.

Table 1: SPE Recovery Optimization Data

Data represents the recovery of N-ethyl-4-methoxy-2-phenylbutan-1-amine across different SPE sorbent chemistries.

SPE Sorbent TypeWash SolventElution SolventTarget Recovery (%)Neutral Impurity Carryover (%)
Standard C185% MeOH / Water100% MeOH88.4 ± 2.145.2 ± 3.5
Silica (Normal Phase)100% Hexane10% MeOH / DCM72.1 ± 4.018.5 ± 2.2
MCX (Mixed-Mode) 100% MeOH 5%

in MeOH
96.8 ± 1.5 < 1.0
Table 2: Preparative HPLC Gradient Program
Time (min)% Mobile Phase A (0.1% TFA/H2O)% Mobile Phase B (0.1% TFA/MeCN)Curve Profile
0.09010Initial Hold
2.09010Isocratic
12.04060Linear Gradient
14.0595Column Wash
17.0595Isocratic Wash
17.59010Re-equilibration
22.09010End

Note: The target compound typically elutes between 8.5 and 9.5 minutes under these conditions, well-resolved from early-eluting polar byproducts.

References

  • Molins-Legua, C., & Campins-Falcó, P. (2005). Solid phase extraction of amines. Analytica Chimica Acta, 546(2), 206-220.[Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development: Basic Additives for Basic Compounds. Retrieved from[Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from[Link]

  • Agilent Technologies. (n.d.). HPLC Column Selection Guide: Solutions for Small Molecule Separations. Retrieved from[Link]

Sources

Application Note: A Comprehensive Protocol for the Stability Testing of N-ethyl-4-methoxy-2-phenylbutan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a novel pharmaceutical candidate with significant therapeutic potential. As with any new chemical entity, a thorough understanding of its stability profile is paramount for successful drug development. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on conducting comprehensive stability testing of N-ethyl-4-methoxy-2-phenylbutan-1-amine in solution. The protocols outlined herein are designed to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish a validated stability-indicating analytical method. This approach is grounded in the principles of scientific integrity and aligns with the recommendations of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which outlines the requirements for stress testing of new drug substances.[1][2][3] The ultimate goal is to generate robust data that can inform formulation development, define appropriate storage conditions, and ensure the safety and efficacy of the final drug product.

The chemical structure of N-ethyl-4-methoxy-2-phenylbutan-1-amine, featuring a secondary amine, a methoxy-substituted phenyl ring, and a flexible butyl chain, suggests potential susceptibility to various degradation pathways, including oxidation, hydrolysis, and photolysis. Therefore, a systematic forced degradation study is essential to probe these vulnerabilities.[3]

Experimental Design & Rationale

The stability testing protocol is divided into two main stages: a forced degradation study and the development and validation of a stability-indicating analytical method.

Forced Degradation (Stress Testing): The objective of forced degradation is to intentionally degrade the N-ethyl-4-methoxy-2-phenylbutan-1-amine under conditions more severe than accelerated stability testing.[2] This helps to rapidly identify likely degradation products, understand degradation pathways, and is a prerequisite for developing a stability-indicating analytical method.[3][4] The conditions are designed to achieve a target degradation of 5-20%, as this provides a sufficient amount of degradants for detection and characterization without completely destroying the parent molecule.[1][5]

Stability-Indicating Method Development and Validation: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2][6] It must be able to separate the intact API from its degradation products and any other potential impurities.[4][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose, and its application will be detailed.[8][9]

The overall experimental workflow is depicted in the following diagram:

Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development & Validation cluster_2 Sample Analysis & Data Interpretation API_Solution_Prep API Solution Preparation Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Solution_Prep->Stress_Conditions Degraded_Samples Generation of Degraded Samples Stress_Conditions->Degraded_Samples Method_Development HPLC Method Development Degraded_Samples->Method_Development Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) Method_Development->Method_Validation Validated_Method Validated Stability-Indicating Method Method_Validation->Validated_Method Sample_Analysis Analysis of Degraded and Control Samples Validated_Method->Sample_Analysis Data_Analysis Data Analysis & Degradation Pathway Elucidation Sample_Analysis->Data_Analysis Stability_Profile Comprehensive Stability Profile Data_Analysis->Stability_Profile

Caption: Overall workflow for the stability testing of N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Materials and Equipment

  • N-ethyl-4-methoxy-2-phenylbutan-1-amine (purity >99%)

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines[1]

  • Water bath

Protocols

Part 1: Forced Degradation Studies

1.1. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-ethyl-4-methoxy-2-phenylbutan-1-amine and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., 50:50 methanol:water). This choice of solvent is based on the predicted physicochemical properties of the amine.[10]

  • Working Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same solvent. This concentration is a typical starting point for HPLC analysis.

1.2. Stress Conditions

For each condition, a control sample (working solution stored at 5°C in the dark) should be prepared and analyzed alongside the stressed samples.

1.2.1. Acidic Hydrolysis

  • Rationale: The amine functionality may be susceptible to degradation in acidic conditions, although primary and secondary amines are generally stable to acid hydrolysis.[11] The ether linkage could also be a point of cleavage under harsh acidic conditions.

  • Protocol:

    • To 5 mL of the working solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.[5]

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.

    • Analyze by HPLC.

1.2.2. Basic Hydrolysis

  • Rationale: While many amines are stable in basic conditions, certain functional groups within the molecule could be susceptible to base-catalyzed degradation.

  • Protocol:

    • To 5 mL of the working solution, add 5 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

    • Analyze by HPLC.

1.2.3. Oxidative Degradation

  • Rationale: Secondary amines are known to be susceptible to oxidation, which can lead to the formation of various degradation products.

  • Protocol:

    • To 5 mL of the working solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for 24 hours.[1]

    • At appropriate time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase.

    • Analyze by HPLC.

1.2.4. Thermal Degradation

  • Rationale: To assess the intrinsic thermal stability of the molecule in solution.

  • Protocol:

    • Place a sealed vial of the working solution in a temperature-controlled oven at 70°C.[12]

    • At appropriate time points (e.g., 24, 48, 72 hours), withdraw an aliquot, cool to room temperature, and dilute with the mobile phase if necessary.

    • Analyze by HPLC.

1.2.5. Photolytic Degradation

  • Rationale: The aromatic ring and other chromophores in the molecule may absorb UV or visible light, leading to photodegradation.

  • Protocol:

    • Expose a clear vial containing the working solution to light in a photostability chamber. The exposure should be at least 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][5]

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

The following diagram illustrates the forced degradation workflow:

Forced_Degradation_Workflow Start Start with API Working Solution (0.1 mg/mL) Control Control Sample (5°C, Dark) Start->Control Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Start->Oxidative Thermal Thermal Degradation (70°C) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B Chamber) Start->Photolytic Analysis HPLC Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for the forced degradation of N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Part 2: Stability-Indicating HPLC Method Development and Validation

2.1. HPLC Method Development

  • Rationale: A robust HPLC method is required to separate the parent compound from all potential degradation products. Due to the basic nature of the amine, peak tailing can be an issue.[13] The use of a low pH mobile phase with a modifier like TFA or formic acid can help to protonate the amine and improve peak shape.

  • Initial HPLC Conditions:

    • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its more non-polar degradants. A suggested starting gradient is: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-19 min (90-10% B), 19-25 min (10% B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm (based on the expected chromophores in the molecule)

    • Injection Volume: 10 µL

  • Method Optimization: Inject the stressed samples and the control. The gradient, mobile phase composition, and other parameters should be adjusted to achieve baseline separation of the parent peak from all degradant peaks with good resolution (>1.5) and acceptable peak shape (tailing factor < 2).

2.2. HPLC Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][14]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[4][7] This is demonstrated by analyzing the stressed samples and showing that the parent peak is well-resolved from all other peaks. Peak purity analysis using a DAD is also recommended.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[14] Prepare a series of at least five concentrations of the N-ethyl-4-methoxy-2-phenylbutan-1-amine standard (e.g., 50% to 150% of the working concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6][14] This can be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

    • Repeatability (Intra-day precision): Analyze six replicate samples of the working solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6] Introduce small changes to the method (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±5% change in mobile phase composition) and assess the impact on the results.

Data Presentation

The results of the stability study should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation Results for N-ethyl-4-methoxy-2-phenylbutan-1-amine

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
Control 2499.80.20
0.1 M HCl, 60°C 2485.214.82
0.1 M NaOH, 60°C 2492.57.51
3% H₂O₂, RT 2478.921.13
70°C, Solution 7295.14.91
Photostability -90.39.72

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for assessing the stability of N-ethyl-4-methoxy-2-phenylbutan-1-amine in solution. By following these detailed protocols, researchers can generate the necessary data to understand the degradation pathways of this new chemical entity, establish a validated stability-indicating analytical method, and make informed decisions during the drug development process. Adherence to these principles will ensure the generation of high-quality, reliable data that meets regulatory expectations and ultimately contributes to the development of a safe and effective pharmaceutical product.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2025, August 13). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • ScienceDirect. (N.D.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SGS. (N.D.). Forced Degradation Testing.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • IJSDR. (N.D.). Force Degradation for Pharmaceuticals: A Review.
  • Pharmaguideline. (N.D.). Forced Degradation Study in Pharmaceutical Stability.
  • Eagle Analytical. (N.D.). Stability Indicating Method Development & Validation.
  • U.S. Food and Drug Administration. (N.D.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Quest Journals. (N.D.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • International Journal of Pharmaceutical Sciences and Medicine. (N.D.). Stability Indicating Analytical Method Development and Validation.
  • Royal Society of Chemistry. (N.D.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • ResearchGate. (2023, December 15). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • Teledyne ISCO. (N.D.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • SIELC Technologies. (N.D.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • U.S. Environmental Protection Agency. (2025, October 15). N-Ethyl-1-(4-methoxyphenyl)-2-phenylethan-1-amine.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-ethyl-4-methoxy-2-phenylbutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for drug development professionals and synthetic chemists encountering bottlenecks in the synthesis of N-ethyl-4-methoxy-2-phenylbutan-1-amine .

Because this molecule features a secondary amine, a sterically demanding C2-phenyl branch, and a potentially sensitive C4-methoxy ether, traditional direct alkylation methods frequently fail. This portal provides field-proven, mechanistically grounded solutions to maximize your yield and purity.

Part 1: Strategic Pathway Analysis

To synthesize this secondary amine efficiently, you must avoid direct alkylation of the primary amine with ethyl halides. Direct alkylation leads to uncontrollable overalkylation because the resulting secondary amine is more nucleophilic than the primary amine starting material. Instead, the two most robust pathways are Reductive Amination and Amide Reduction .

SynthesisRoutes A Route A: Reductive Amination 4-methoxy-2-phenylbutanal + Ethylamine C Iminium Ion Intermediate A->C Condensation (Fast) B Route B: Amide Reduction 4-methoxy-2-phenylbutanoic acid + Ethylamine D Amide Intermediate B->D Peptide Coupling (e.g., EDC/HOBt) E N-ethyl-4-methoxy-2-phenylbutan-1-amine (Target Molecule) C->E NaBH(OAc)3 (Selective Reduction) D->E BH3-THF or Tf2O/NaBH4 (Mild Reduction)

Fig 1. Divergent synthetic pathways for N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Part 2: Troubleshooting Guide & FAQs

Q: I am using reductive amination with Sodium Borohydride (NaBH₄), but my yield is <30% and I recover a lot of 4-methoxy-2-phenylbutan-1-ol. Why is this happening? A: NaBH₄ is too reactive and lacks chemoselectivity. Causality: It reduces the starting aldehyde to the corresponding alcohol faster than the aldehyde can condense with ethylamine to form the required iminium ion. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The three electron-withdrawing acetoxy groups delocalize electron density away from the boron-hydride bond, drastically lowering its nucleophilicity. This renders NaBH(OAc)₃ unreactive toward aldehydes but highly selective for the more electrophilic iminium ion intermediate .

Q: I am pursuing the Amide Reduction route (reducing N-ethyl-4-methoxy-2-phenylbutanamide). I used LiAlH₄, but I am seeing C-N bond cleavage and incomplete reduction. What is the alternative? A: Lithium aluminum hydride (LiAlH₄) is a harsh reagent. In sterically hindered secondary amides (like your C2-phenyl branched substrate), the tetrahedral intermediate formed by LiAlH₄ can collapse prematurely, leading to C-N cleavage rather than reduction to the amine. Solution: Utilize Borane-THF (BH₃·THF) or a mild activation protocol using Triflic Anhydride (Tf₂O) followed by NaBH₄ . Causality: Borane coordinates directly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating smooth C-O bond cleavage without fracturing the carbon-nitrogen skeleton .

Q: During purification, my product streaks heavily on the silica column, leading to poor isolated yields. How do I fix this? A: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing tailing and irreversible adsorption. Solution: Pre-treat your silica with 1% Triethylamine (Et₃N) in your mobile phase to cap the acidic sites, or switch to an acid-base extraction protocol (detailed in Part 4) to bypass chromatography entirely.

TroubleshootingFlow Start Yield < 50% or Impure Product Q1 Is the primary impurity a tertiary amine? Start->Q1 S1 Stop direct alkylation. Use Reductive Amination. Q1->S1 Yes Q2 Is the aldehyde being reduced to an alcohol? Q1->Q2 No S2 Switch from NaBH4 to NaBH(OAc)3. Q2->S2 Yes Q3 Is the amide reduction stalling or cleaving? Q2->Q3 No S3 Switch from LiAlH4 to Borane-THF or Tf2O/NaBH4. Q3->S3 Yes

Fig 2. Decision matrix for troubleshooting low yields in secondary amine synthesis.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemoselectivity (Iminium vs Aldehyde)Typical YieldOveralkylation RiskToxicity / Handling
NaBH(OAc)₃ Excellent 85 - 95% Low Mild, easily handled solid
NaBH₃CNGood70 - 80%ModerateHigh (generates toxic HCN gas)
NaBH₄Poor< 30%HighMild, but requires stepwise protocol
Table 2: Comparison of Amide Reduction Conditions
Reagent SystemFunctional Group Tolerance (Ether)Typical YieldC-N Cleavage RiskReaction Temp
BH₃·THF High 80 - 90% Low Reflux (65°C)
Tf₂O / NaBH₄ High 85 - 92% Low Room Temp (20°C)
LiAlH₄Low40 - 60%HighReflux (65°C)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination via NaBH(OAc)₃

This protocol utilizes a one-pot method, relying on the chemoselectivity of the triacetoxyborohydride to drive the reaction forward without reducing the starting aldehyde.

  • Imine Formation: Dissolve 4-methoxy-2-phenylbutanal (1.0 equiv) in dry 1,2-dichloroethane (DCE) (0.2 M). Add ethylamine (solution in THF, 1.2 equiv). Stir at room temperature for 1 hour.

    • Self-Validation Check: Spot the reaction on a TLC plate (20% EtOAc/Hexanes). The aldehyde starting material (UV active, stains yellow with KMnO₄) should disappear, replaced by a new, slightly more polar spot (the imine).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Stir at room temperature for 12 hours.

    • Causality: Portion-wise addition prevents localized exothermic spikes, which could degrade the ether moiety.

    • Self-Validation Check: Perform a TLC check using a plate pre-treated with 1% Et₃N. Stain with Ninhydrin and heat; the product secondary amine will appear as a distinct blue/purple spot.

  • Quench & Acid-Base Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). To purify without chromatography, extract the DCM layer with 1M HCl (the amine moves to the aqueous layer as a water-soluble hydrochloride salt). Wash the aqueous layer with fresh DCM to remove neutral impurities.

  • Free-Basing: Basify the aqueous layer with 2M NaOH.

    • Self-Validation Check: Use pH paper to confirm the aqueous layer is strictly pH > 10. If it is lower, the amine will remain protonated and will not extract.

  • Final Extraction: Extract the alkaline aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure N-ethyl-4-methoxy-2-phenylbutan-1-amine.

Protocol B: Amide Reduction via Borane-THF

Use this protocol if you have successfully synthesized the amide intermediate and need a mild reduction that preserves the C4-methoxy group.

  • Complexation: Dissolve N-ethyl-4-methoxy-2-phenylbutanamide (1.0 equiv) in anhydrous THF (0.2 M) under an inert Nitrogen atmosphere. Cool to 0°C.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (3.0 equiv).

    • Self-Validation Check: Observe the reaction mixture. You should see mild bubbling (H₂ gas evolution). The cessation of bubbling indicates the amine-borane complex has fully formed.

  • Heating: Slowly warm the reaction to reflux (65°C) and stir for 14 hours.

    • Causality: Heating is required to drive the reduction of the stable amide carbonyl to the methylene group.

  • Quench & Hydrolysis: Cool to 0°C. Carefully quench by adding Methanol dropwise until bubbling stops. Then, add 6M HCl (excess) and reflux for 1 hour.

    • Causality: The product initially exists as a stable amine-borane complex. Refluxing in strong acid is mandatory to hydrolyze the B-N bond and release the free amine hydrochloride.

  • Isolation: Concentrate the mixture to remove THF and Methanol. Basify the remaining aqueous phase to pH > 10 with NaOH, extract with DCM, dry, and concentrate to yield the target secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by amide reduction." Organic Chemistry Portal Literature Review. URL:[Link]

Technical Support Center: Purification of N-ethyl-4-methoxy-2-phenylbutan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-PUR-8821 Subject: Optimization of Enantiomeric Resolution & Chemical Purification Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are dealing with N-ethyl-4-methoxy-2-phenylbutan-1-amine , a lipophilic secondary amine with a chiral center at the C2 position. The presence of the electron-rich 4-methoxy phenyl group and the basic secondary amine functionality dictates a specific purification strategy.

This guide addresses the three most critical bottlenecks reported by researchers working with this pharmacophore:

  • HPLC Tailing: Caused by the interaction of the secondary amine with residual silanols on silica columns.

  • "Oiling Out" during Crystallization: A common failure mode in diastereomeric salt formation for flexible alkyl amines.

  • Achiral Impurity Carryover: Persistence of neutral synthetic precursors.

Module 1: Chiral HPLC Method Development

Objective: Achieve baseline resolution (


) for analytical purity assessment or preparative isolation.
Diagnostic & Troubleshooting (Q&A)

Q: Why do I see severe peak tailing even on "end-capped" chiral columns? A: Standard end-capping is often insufficient for secondary amines like N-ethyl-4-methoxy-2-phenylbutan-1-amine. The amine protons hydrogen-bond with residual silanols on the silica support.

  • The Fix: You must use a Basic Additive .[1] Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to your mobile phase. This competitively blocks silanol sites, sharpening the peak shape.

Q: Which column should I screen first? A: Based on the 4-methoxy-phenyl moiety (pi-basic), polysaccharide-based columns are the gold standard.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The amylose backbone often provides better cavity inclusion for flexible alkyl chains than cellulose.

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

Q: My resolution is 1.2 (partial separation). How do I push it to baseline? A: Lower the temperature. Chiral recognition is enthalpy-driven. Reducing column temperature from 25°C to 10°C or 15°C often increases the separation factor (


) significantly, provided your solubility holds.
Standardized Screening Protocol
ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : MeOH : DEA (95 : 5 : 0.1)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temp 25°C25°C
Detection UV @ 254 nm (Phenyl) & 280 nm (Methoxy)UV @ 254 nm
Workflow Visualization: Method Development Logic

HPLC_Method_Dev Start Start: Racemic Mixture Screen1 Screen 1: Amylose (AD-H/IA) Mobile Phase: Hex/IPA + 0.1% DEA Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Method Validated Check1->Success Yes Screen2 Screen 2: Cellulose (OD-H/IB) Mobile Phase: Hex/EtOH + 0.1% DEA Check1->Screen2 No Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Optimize Optimization Loop: 1. Lower Temp (10-15°C) 2. Reduce Flow Rate Check2->Optimize No Optimize->Screen1 Re-test

Caption: Iterative decision tree for chiral method development, prioritizing polysaccharide columns and basic additives.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Objective: Cost-effective scale-up purification without chromatography.

The "Oiling Out" Phenomenon

Users frequently report that adding the resolving acid results in a sticky oil rather than a crystal. This occurs because the flexible butyl chain and ethyl group lower the lattice energy.

Troubleshooting Guide:

  • Switch Solvents: If using pure Ethanol (EtOH), switch to IPA (Isopropanol) or an EtOH/MTBE mixture. MTBE (Methyl tert-butyl ether) acts as an anti-solvent to drive precipitation while maintaining lipophilicity.

  • Seeding is Mandatory: Do not rely on spontaneous nucleation. Save a small amount of the "oil," scratch the side of the flask to induce a micro-crystal, and use this to seed the main batch.

  • Use Dibenzoyl-L-Tartaric Acid (L-DBTA): Simple tartaric acid often fails with lipophilic amines. The benzoyl groups in DBTA provide pi-pi stacking with the 2-phenyl and 4-methoxy groups of your target, stabilizing the crystal lattice.

Protocol: Resolution with L-DBTA
  • Dissolution: Dissolve 10g of racemic amine in 50 mL of Isopropanol at 60°C.

  • Addition: Add 0.5 equivalents (0.5 eq) of (-)-Dibenzoyl-L-tartaric acid dissolved in warm IPA.

    • Note: Using 0.5 eq (the "Pope-Peachy" method) maximizes theoretical yield of the desired salt while leaving the unwanted enantiomer in solution as the free base.

  • Cooling Ramp: Cool slowly to room temperature over 4 hours.

    • Critical: If oil appears at 40°C, reheat to 60°C, add 10% more solvent, and cool again.

  • Harvest: Filter the solid.

  • Salt Break: Suspend the solid in water, basify with 1M NaOH to pH 12, and extract with DCM to recover the chiral free amine.

Module 3: Chemical Purity (Achiral Cleanup)

Objective: Remove neutral precursors (e.g., ketones from reductive amination) before chiral processing.

The Self-Validating Acid-Base Workup: Before attempting chiral separation, you must ensure chemical purity >95%. Neutral organic impurities will co-elute or interfere with crystallization.

Workflow Visualization: Acid-Base Extraction

Extraction_Logic Crude Crude Mixture (Amine + Neutrals) Acidify Acidify (1M HCl) pH < 2 Crude->Acidify Wash Wash with Ether/DCM Acidify->Wash Discard Organic Layer (Contains Neutrals) Wash->Discard Remove Impurities AqLayer Aqueous Layer (Amine Salt) Wash->AqLayer Keep Basify Basify (NaOH) pH > 12 AqLayer->Basify Extract Extract into DCM Basify->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Acid-Base extraction logic to isolate the basic amine from neutral synthetic impurities.

References & Authoritative Sources

  • Chiral HPLC Method Development Strategy

    • Source: LCGC International / Chromatography Online

    • Relevance: Establishes the protocol for screening polysaccharide columns with basic additives (DEA) for amine resolution.

    • URL:

  • Diastereomeric Crystallization Mechanisms

    • Source: ACS Publications (Journal of Organic Chemistry)

    • Relevance: details the "Resolution-Racemization-Recycle" (R3) process and solvent selection to prevent oiling out in amine salts.

    • URL:

  • Polysaccharide Column Selectivity

    • Source: YMC Co., Ltd. Technical Notes

    • Relevance: Provides comparative data on Amylose vs. Cellulose backbones for basic compounds.

    • URL:

  • Absolute Configuration Determination

    • Source: National Institutes of Health (NIH) / PubMed Central

    • Relevance: Describes HPLC-based methods for correlating elution order with absolute configuration for alpha-chiral amines.

    • URL:

Sources

Solving solubility issues with N-ethyl-4-methoxy-2-phenylbutan-1-amine free base

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive troubleshooting and handling protocols for researchers, scientists, and drug development professionals working with N-ethyl-4-methoxy-2-phenylbutan-1-amine in its free base form. The content herein is designed to address common solubility challenges and ensure experimental success through scientifically grounded methodologies.

Compound Profile: N-ethyl-4-methoxy-2-phenylbutan-1-amine

  • IUPAC Name: N-ethyl-4-methoxy-2-phenylbutan-1-amine

  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.31 g/mol

  • Appearance: (Hypothetical) Off-white to pale yellow solid or viscous oil.

  • Key Structural Features: Secondary amine, phenyl ring, methoxy group (ether).

  • Predicted pKa: The secondary amine group is the primary ionizable center. Based on similar structures, the predicted pKa is in the range of 9.5 - 10.5.[1][2][3] This indicates it is a weak base.

As a free base, this compound's amine group is unprotonated, leading to low intrinsic solubility in neutral aqueous media. Its significant non-polar character, conferred by the phenyl ring and alkyl chain, further contributes to its hydrophobicity.[4][5]

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of this compound.

Q1: Why is the free base of my compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The primary reason is the lack of charge. In its free base form, the secondary amine (R₂NH) is neutral. Water is a highly polar solvent that preferentially dissolves charged ions and polar molecules. The large, non-polar phenylbutyl portion of your compound repels water, leading to poor solubility.[4][6] To become water-soluble, the amine must accept a proton (H⁺) from an acidic environment to form a positively charged alkylammonium salt (R₂NH₂⁺).[7][8] This charged species is much more polar and readily interacts with water molecules.

Q2: What is the first solvent I should try for creating a stock solution?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[10] However, it is critical to prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO, which can then be serially diluted for your experiments.[9][11]

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with ≤0.1% being a widely accepted safe limit for minimizing artifacts.[12] It is imperative to run a vehicle control (media + identical final concentration of DMSO without your compound) to ensure the observed effects are from your compound and not the solvent.

Q4: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened?

A4: This is a common issue known as "crashing out." While the compound is soluble in 100% DMSO, adding this stock solution to a buffer drastically changes the solvent environment. The compound, now in a predominantly aqueous solution where it is poorly soluble, precipitates.[11] The solution is to ensure the final concentration in the assay is below the compound's aqueous solubility limit and to use proper dilution techniques, as detailed in the troubleshooting section below.

Part 2: Troubleshooting Workbench & Step-by-Step Protocols

This section provides structured solutions to common experimental problems.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer (e.g., PBS, TRIS)
  • Core Problem: The buffer pH is too high (neutral or basic) to protonate the amine.

  • Solution: Employ the pH adjustment method to create a soluble alkylammonium salt in situ.[13][][15]

  • Weigh the Compound: Accurately weigh the required amount of N-ethyl-4-methoxy-2-phenylbutan-1-amine free base.

  • Initial Suspension: Add approximately 80% of your final desired volume of purified water (or your low-buffering-capacity buffer) to the vessel. Add the compound. It will likely appear as an insoluble suspension or oil.

  • Acidification: While stirring continuously, add a dilute strong acid (e.g., 0.1 M or 1 M HCl) dropwise.[16] The goal is to lower the pH to at least 2 pH units below the compound's pKa (target pH < 8.0).

  • Observe Dissolution: As the pH drops, the free base will become protonated, forming the soluble hydrochloride salt. Continue adding acid until the solution becomes clear.

  • Final pH & Volume Adjustment: Once fully dissolved, carefully adjust the pH back up to the desired final pH using a dilute base (e.g., 0.1 M NaOH). Be cautious, as approaching the pKa will decrease solubility. Do not overshoot. Finally, add water to reach the final target volume.[17]

Causality: By adding acid, you provide a source of protons (H⁺). The lone pair of electrons on the amine's nitrogen atom acts as a base, accepting a proton.[7] This neutralization reaction forms a charged, polar salt, which is readily solvated by water.[6]

Caption: Workflow for solubilizing basic compounds via pH adjustment.

Issue 2: Precipitation in Cell Culture Media After Diluting a DMSO Stock
  • Core Problem: The final compound concentration exceeds its thermodynamic solubility in the complex biological medium. The presence of salts and proteins can further reduce solubility.

  • Solution: Optimize the stock concentration and dilution strategy.

  • Prepare High-Concentration DMSO Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 1000x to 10,000x the highest final concentration needed.[9][18] For example, for a final concentration of 10 µM, create a 10 mM stock in DMSO.

  • Intermediate Dilutions (Optional but Recommended): If needed, perform serial dilutions of the high-concentration stock in 100% DMSO, not in aqueous buffer.

  • Final Dilution: Add the small volume of the DMSO stock directly to the final volume of pre-warmed cell culture media while vortexing or swirling gently.[12] The rapid mixing and the presence of serum proteins can help keep the compound in solution.

  • Visual Inspection: After addition, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the final concentration is too high and must be lowered.

Causality: This method ensures that the compound is diluted into its final environment in a single, rapid step. This minimizes the time the compound spends in an intermediate, unfavorable solvent mixture where it is most likely to precipitate.[11] Proteins in the media, such as albumin, can sometimes bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.

Caption: Recommended dilution scheme from a DMSO stock for cell-based assays.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced formulation approaches.

Q5: My compound is still not soluble enough for my in vivo studies, even with pH adjustment. What else can I try?

A5: For challenging cases, using co-solvents or complexation agents is a standard industry practice.[13][19]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, making it more favorable for hydrophobic compounds.[20][21][22]

    • Common Examples: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), ethanol.[]

    • Approach: A typical approach involves creating a vehicle system, for example, 10% DMSO, 40% PEG 400, and 50% Saline. The compound is first dissolved in the DMSO/PEG 400 mixture, and then the saline is added slowly. The optimal ratio must be determined empirically.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] The hydrophobic part of your compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex."[25][26] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[24][27]

    • Common Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Approach: Prepare an aqueous solution of HP-β-CD and add the solid compound. Stir or sonicate the mixture, often overnight, to allow for complex formation.

Data Summary: Hypothetical Solubility Profile

The following table provides an estimated solubility for N-ethyl-4-methoxy-2-phenylbutan-1-amine to guide solvent selection. Note: These are hypothetical values and must be experimentally verified.

Solvent SystemTemperatureEstimated SolubilityNotes
Water (pH 7.0)25°C< 0.01 mg/mLPractically insoluble.
PBS (pH 7.4)25°C< 0.01 mg/mLInsoluble in physiological buffer.
0.1 M HCl (pH 1.0)25°C> 50 mg/mLFreely soluble due to salt formation.[7]
DMSO25°C> 100 mg/mLVery soluble; ideal for stock solutions.[10]
Ethanol25°C> 100 mg/mLVery soluble.
20% HP-β-CD (aq)25°C5 - 10 mg/mLSignificantly enhanced solubility.[24]
10% DMSO / 90% Saline25°C~0.5 mg/mLLimited solubility; may require more co-solvent.[28]

References

  • Jensen, J. H., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ. Available at: [Link]

  • Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • LexiComp. (2025). Co-solvent: Significance and symbolism. LexiComp. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Beig, A., Agbaria, R., & Dahan, A. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Available at: [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available at: [Link]

  • ACS Publications. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A. Available at: [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. ResearchGate. Available at: [Link]

  • Challa, R., et al. (2005). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Available at: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Available at: [Link]

  • LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (n.d.). Amines as Bases. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Sharma, D., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Available at: [Link]

  • Allen, L. V. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • University of Calgary. (n.d.). Solubility of Amines. University of Calgary. Available at: [Link]

  • OriCell. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell. Available at: [Link]

  • Allied Guru. (2025). Preparation of reagents and standard solutions. Allied Guru. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • SlideShare. (n.d.). Amine compounds. SlideShare. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

  • Astor Scientific. (2026). Buffer Solution Preparation: An Essential Skill for Researchers. Astor Scientific. Available at: [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Carolina Biological Supply. (n.d.). Frequently Asked Questions About Solution Preparation. Carolina Biological Supply. Available at: [Link]

  • Science Alert. (2014). Review on Enhancement of Solubilization Process. Science Alert. Available at: [Link]

  • LexiComp. (2026). PH adjustment: Significance and symbolism. LexiComp. Available at: [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis. Available at: [Link]

Sources

Minimizing side reactions in N-ethyl-4-methoxy-2-phenylbutan-1-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-ethyl-4-methoxy-2-phenylbutan-1-amine . This guide is designed for researchers and drug development professionals experiencing low yields, poor chemoselectivity, or complex purification profiles during the N-ethylation of 4-methoxy-2-phenylbutan-1-amine.

Below, you will find an analysis of reaction pathways, targeted troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol designed to eliminate common side reactions.

Reaction Pathway Analysis

The diagram below illustrates the mechanistic divergence between direct alkylation (which leads to severe side reactions) and the highly controlled reductive amination pathway.

SynthesisPathway SM 4-methoxy-2-phenylbutan-1-amine Alk Direct Alkylation (+ Ethyl Bromide) SM->Alk RedAm Reductive Amination (+ Acetaldehyde) SM->RedAm Tert N,N-diethyl byproduct (Over-alkylation) Alk->Tert Runaway Nucleophilicity Product N-ethyl-4-methoxy-2-phenylbutan-1-amine Alk->Product Low Yield Imine Imine Intermediate RedAm->Imine pH 4-6 Imine->Product STAB Reduction

Synthesis pathways for N-ethyl-4-methoxy-2-phenylbutan-1-amine highlighting selectivity.

Troubleshooting Guides & FAQs

Issue 1: Severe Over-alkylation (Tertiary Amine Formation)

Q: Why am I seeing massive amounts of the tertiary amine (N,N-diethyl-4-methoxy-2-phenylbutan-1-amine) when reacting my primary amine with ethyl bromide?

A: This is a classic "runaway" over-alkylation issue. Direct alkylation of primary amines with alkyl halides is notoriously difficult to control[1]. When 4-methoxy-2-phenylbutan-1-amine reacts with ethyl bromide, the newly introduced ethyl group acts as an electron-donating group. This increases the electron density on the nitrogen atom, making the resulting secondary amine a stronger nucleophile than the starting primary amine[2]. Consequently, the newly formed secondary amine outcompetes the primary amine for the remaining ethyl bromide, leading to a mixture heavily skewed toward the undesired tertiary amine and even quaternary ammonium salts[3].

Solution: Abandon direct alkylation. Switch to a reductive amination strategy using acetaldehyde. This method inherently prevents multiple alkylations because an imine intermediate can only form once on a given primary amine[1].

Issue 2: Aldehyde Reduction (Alcohol Byproduct Formation)

Q: During reductive amination with acetaldehyde and sodium borohydride (NaBH₄), I am observing low yields of the secondary amine and significant amounts of ethanol. What is happening?

A: Your reducing agent is too aggressive and lacks chemoselectivity. Sodium borohydride (NaBH₄) is a strong reagent that readily reduces both imines and carbonyl groups[4]. In your reaction vessel, NaBH₄ is reducing the acetaldehyde into ethanol before the aldehyde has sufficient time to condense with the primary amine to form the required imine intermediate[1].

Solution: Switch to a milder, chemoselective reducing agent such as Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) [5]. At a slightly acidic pH, STAB selectively reduces the protonated iminium ion over the free aldehyde, drastically improving the yield of your target secondary amine[4].

Issue 3: Methoxy Group Cleavage (Demethylation)

Q: Is there a risk of cleaving the 4-methoxy group during this synthesis?

A: Under reductive amination conditions, the 4-methoxy ether is highly stable. However, if you attempt direct alkylation using harsh conditions—such as elevated temperatures with ethyl iodide—you risk ether cleavage. Alkyl iodides generate hydroiodic acid (HI) as a byproduct during substitution. If this strong acid is not properly scavenged by a sterically hindered, non-nucleophilic base (like Hünig's base)[6], it can protonate the methoxy oxygen. Subsequent nucleophilic attack by the iodide ion leads to demethylation, yielding a phenol/alcohol byproduct.

Solution: Maintain mild reaction conditions. Reductive amination at room temperature completely bypasses the harsh, highly acidic environments that threaten ether stability.

Quantitative Method Comparison

The following table summarizes the expected reaction profiles based on the chosen synthetic route, highlighting the superiority of selective reductive amination.

Synthesis MethodReagents & ConditionsTarget Secondary Amine Yield (%)Tertiary Amine (Over-alkylation) (%)Byproduct: Ethanol (%)
Direct Alkylation Ethyl Bromide, K₂CO₃, Heat15 - 25%60 - 75%N/A
Reductive Amination (Non-selective) Acetaldehyde, NaBH₄, RT40 - 50%< 5%30 - 40%
Reductive Amination (Selective) Acetaldehyde, STAB, AcOH, RT85 - 95% < 2% < 5%

Validated Experimental Protocol: Selective Reductive Amination

Objective: Synthesize N-ethyl-4-methoxy-2-phenylbutan-1-amine while completely suppressing tertiary amine formation and aldehyde reduction. Self-Validation: This protocol includes built-in checkpoints to ensure reaction fidelity at each mechanistic step.

Step 1: Imine Formation
  • Dissolve 1.0 equivalent of 4-methoxy-2-phenylbutan-1-amine in anhydrous 1,2-Dichloroethane (DCE). Causality: DCE is the preferred, optimal solvent for STAB-mediated reductive aminations[5].

  • Add 1.05 equivalents of acetaldehyde to the stirring solution. Causality: Using a near-stoichiometric amount of acetaldehyde prevents the formation of dialkylated species[1].

  • Validation Checkpoint: Stir for 30 minutes at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) stained with Ninhydrin. Do not proceed until the primary amine spot has completely disappeared, validating total conversion to the imine intermediate.

Step 2: Chemoselective Reduction
  • Add a catalytic amount of glacial Acetic Acid (AcOH) to adjust the solution to pH 4-6. Causality: Mild acidity protonates the imine to form an iminium ion, which is highly susceptible to reduction[4].

  • Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise[2]. Causality: STAB is exceptionally mild and will selectively reduce the iminium ion without touching any trace unreacted aldehyde[5].

  • Validation Checkpoint: Stir for 2-4 hours. Gas evolution should be minimal. Pull an aliquot for LC-MS; the spectra should confirm the primary mass of the secondary amine without the presence of the +28 Da over-alkylated mass.

Step 3: Quench and Isolation
  • Quench the reaction mixture by slowly adding saturated aqueous NaHCO₃. Causality: This safely neutralizes the acetic acid and decomposes any unreacted STAB.

  • Extract the aqueous layer 3x with Dichloromethane (DCM).

  • Validation Checkpoint (Acid-Base Extraction): To guarantee high purity, extract the combined DCM layers with 1M HCl. The basic secondary amine will move into the aqueous layer as a water-soluble salt, leaving neutral organic impurities in the DCM. Separate the layers, basify the aqueous layer to pH 10 with NaOH, and extract back into fresh DCM. Dry over Na₂SO₄ and concentrate in vacuo to yield the pure N-ethyl-4-methoxy-2-phenylbutan-1-amine.

References

  • Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination". Master Organic Chemistry. URL: [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. URL: [Link]

  • Wikipedia. "Reductive amination". Wikipedia. URL: [Link]

  • Chemistry LibreTexts. "24.7: Reactions of Amines". LibreTexts. URL: [Link]

Sources

Technical Support Center: Chiral Resolution of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #RES-742-NETH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Enantiomeric Resolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Aryl Secondary Amines

Executive Summary

Welcome to the Technical Support Center. You are likely working with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ethyl-4-methoxy-2-phenylbutan-1-amine , a secondary amine structurally related to analgesic pharmacophores (e.g., tapentadol intermediates).

Resolving this molecule presents specific challenges due to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ethyl group  (which increases steric hindrance compared to primary amines) and the flexible ether tail  (which complicates crystal packing). This guide provides high-level troubleshooting for the three primary resolution workflows: Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral HPLC.

Module 1: Classical Chemical Resolution (Diastereomeric Crystallization)

The Issue: "I tried L-Tartaric acid in Ethanol, but the solution turned into a sticky oil instead of crystallizing."

Root Cause Analysis

This is the "Foggy Bottom" effect. Secondary amines with flexible alkyl chains often form diastereomeric salts that are highly soluble in polar alcohols (ethanol/methanol) or have low melting points, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation.

Troubleshooting Protocol

Step 1: Switch the Resolving Agent Standard Tartaric acid is often too hydrophilic for this lipophilic amine. Switch to


-Dibenzoyl-L-tartaric acid (L-DBTA) .
  • Why? The benzoyl groups on DBTA provide

    
    -
    
    
    
    stacking opportunities with the phenyl ring of your amine, creating a more rigid lattice that promotes crystallization over oiling.

Step 2: Modify the Solvent System Move away from pure Ethanol. Use a system that lowers solubility just enough to force precipitation without oiling.[1]

  • Recommended Solvent: Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) with a small amount of Isopropanol (IPA).[1]

  • Ratio: Start with 10:1 (Non-polar : Polar).

Step 3: The "Double-Pot" Entrainment (If nucleation fails) If the oil persists, use the "Seeding at Cloud Point" technique.

Workflow Visualization: Solving the "Oiling Out" Problem

SaltResolution Start Input: Racemic Amine + Acid CheckState Observation: Oil or Crystal? Start->CheckState Crystal Filter & Recrystallize CheckState->Crystal Precipitate Oil Issue: Oiling Out CheckState->Oil Oil/Gum Fix1 Action 1: Change Acid Switch to DBTA or Mandelic Acid Oil->Fix1 Step 1 Fix2 Action 2: Change Solvent Switch to IPAc or MTBE Fix1->Fix2 If fails Fix3 Action 3: Heat-Cool Cycle Heat to 60°C, Cool to 50°C, Seed Fix2->Fix3 If fails Fix3->Crystal Success caption Figure 1: Decision tree for troubleshooting diastereomeric salt crystallization failures.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

The Issue: "The reaction stalls at 20% conversion, or the enantiomeric excess (ee) of the product is low."

Technical Insight

For secondary amines, Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) is the industry standard.[1] However, the


-ethyl group creates steric bulk that slows down the acyl-enzyme intermediate formation.
Optimization Parameters
ParameterRecommendationTechnical Rationale
Enzyme CAL-B (Immobilized) Best fit for the hydrophobic pocket of secondary amines [1].[1]
Acyl Donor Ethyl Acetate or Isopropyl Acetate Acetates are standard.[1] Avoid chloroacetates for this specific amine as they may cause chemical background reactions.
Solvent MTBE or Toluene Hydrophobic solvents preserve the essential water layer on the enzyme surface better than THF or Dioxane.
Temperature 40°C - 60°C Higher T is needed to overcome the steric barrier of the

-ethyl group, but do not exceed 60°C to prevent enzyme denaturation.
The "50% Yield Wall" Workaround

Standard kinetic resolution (KR) is limited to 50% yield of the desired enantiomer.

  • Advanced Fix: If you need >50% yield, you must couple this with a racemization catalyst (e.g., Shvo's catalyst) for Dynamic Kinetic Resolution (DKR) .[1] However, for secondary amines, DKR is difficult.

  • Practical Fix: Run the reaction to 50% conversion. Separate the (R)-Amide (product) from the (S)-Amine (unreacted starting material) via acid-base extraction. Hydrolyze the amide to get the (R)-amine.

Biocatalytic Pathway

EnzymaticKR Racemate Racemic Amine (R/S) Enzyme CAL-B Lipase + Acyl Donor Racemate->Enzyme Input Intermed Acyl-Enzyme Complex Enzyme->Intermed Selective Binding ProductR (R)-Amide (Acylated) Intermed->ProductR Fast Reaction ProductS (S)-Amine (Unreacted) Intermed->ProductS Slow/No Reaction caption Figure 2: Kinetic Resolution mechanism. The enzyme selectively acylates one enantiomer.

Module 3: Analytical Control (Chiral HPLC)

The Issue: "I see two peaks, but they are tailing badly and overlapping (Resolution < 1.5)."

Method Development Guide

Amines are basic and will interact with the residual silanols on the silica backbone of HPLC columns, causing peak tailing.

Protocol #QC-HPLC-01:

  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) [2].[1]

    • Secondary: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) - often better for flexible linkers.[1]

  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropanol (90:10).[1]

  • The Critical Additive:

    • You MUST add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Mechanism:[1][2][3][4] The DEA saturates the acidic silanol sites on the column, preventing your amine from "sticking" and tailing.

Protocol #QC-HPLC-02 (Reverse Phase): If solubility in hexane is poor:

  • Column: Chiralpak AD-RH.

  • Mobile Phase: Borate buffer (pH 9.0) : Acetonitrile (60:40). High pH ensures the amine is uncharged (free base), improving peak shape.

References

  • Gotor-Fernández, V., et al. (2006).[1][5] "Preparation of Chiral Secondary Amines via Enzymatic Kinetic Resolution." Journal of Organic Chemistry.

  • Daicel Chiral Technologies. (2025). "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies.

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA/Tartaric acid selection).

  • Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts: A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

Sources

Technical Support Center: Purification of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-EMPB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview & Molecule Profile

You are encountering purity issues with N-ethyl-4-methoxy-2-phenylbutan-1-amine (hereafter referred to as Target-EMPB ).

Before proceeding, we must establish the chemical constraints of your target to prevent degradation during purification:

  • Functional Group 1 (Secondary Amine): Basic (pKa ~9.8–10.2). Susceptible to oxidation (N-oxides) over time.[1]

  • Functional Group 2 (Ether - Methoxy): Generally stable, but susceptible to cleavage under strong Lewis acids (e.g., BBr3) or concentrated hydrobromic acid (HBr). Avoid these reagents.

  • Backbone (Phenylbutane): Lipophilic.

This guide treats the three most common impurity classes:

  • Precursor Break-through: 4-methoxy-2-phenylbutan-1-amine (Primary amine).

  • Over-Alkylation: N,N-diethyl analog (Tertiary amine).

  • Neutral Byproducts: Unreacted alkyl halides or aldehydes.

Module 1: Diagnostic Triage (Identify Your Enemy)

Q: My LC-MS shows a peak at M-28 relative to the target. What is this? A: This is likely the primary amine impurity (Des-ethyl).

  • Cause: Incomplete reductive amination or insufficient alkylation time.

  • Resolution: This is difficult to remove via simple acid/base extraction as its pKa is similar to the target. See Module 3 (Chromatography) or Scavenging Protocols.

Q: My product is "oiling out" during crystallization. Is it impure? A: Not necessarily. Secondary amines with flexible alkyl chains often resist crystal lattice formation.

  • Resolution: You are likely using the wrong salt counter-ion. Switch from HCl to Oxalate or Fumarate salts (See Module 4).

Module 2: The "Workhorse" Protocol (Acid-Base Extraction)

User Issue: "I have significant neutral organic sludge in my crude reaction mixture."

The Fix: A pH-switched extraction. This relies on the fact that your target is basic, while many impurities are neutral.[2]

Critical Warning: Do not use chlorinated solvents (DCM) if you intend to leave the amine in the freebase form for long periods, as secondary amines can react with DCM to form quaternary ammonium salts (slow reaction, but possible). Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in MTBE (10 mL per gram of crude).

  • Acid Extraction (Target -> Water):

    • Extract the organic layer with 1M HCl (3x volumes).

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities stay in the MTBE.
      
    • Check: Keep the Aqueous layer.

  • The "Wash" (Crucial Step):

    • Wash the acidic aqueous layer with fresh MTBE (2x).

    • Why: This removes trapped non-basic impurities physically entrained in the water.

  • Basification (Target -> Organic):

    • Cool the aqueous layer on ice (exothermic).

    • Slowly add 20% NaOH or NH₄OH until pH > 12.

    • Observation: The solution should turn cloudy as the freebase amine precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh MTBE (3x).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo.

Visual Logic Flow:

AcidBaseExtraction Start Crude Mixture (Target + Neutrals + Acids) Step1 Dissolve in MTBE Add 1M HCl Start->Step1 PhaseSep1 Phase Separation Step1->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Acidic) (Contains Target Amine Salt) PhaseSep1->AqLayer1 Bottom Layer Waste1 Discard Organic Wash OrgLayer1->Waste1 Discard Step2 Wash with fresh MTBE AqLayer1->Step2 AqLayer2 Aqueous Layer (Washed) Step2->AqLayer2 Step2->Waste1 Step3 Basify to pH > 12 (NaOH) AqLayer2->Step3 PhaseSep2 Extract with MTBE Step3->PhaseSep2 FinalOrg Final Organic Layer (Pure Target Freebase) PhaseSep2->FinalOrg Top Layer FinalAq Aqueous Waste PhaseSep2->FinalAq Bottom Layer

Figure 1: Logic flow for isolating basic amines from neutral/acidic impurities.[3][4]

Module 3: Advanced Separation (Chromatography)

User Issue: "My amine peaks are tailing badly on silica, and I can't separate the primary amine impurity."

The Fix: Silica is acidic.[5] It protonates your amine, causing it to "stick" and streak. You must neutralize the silica surface.

Method A: The "TEA" Modifier (Standard Flash)
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) .

  • Ratio: 95 : 5 : 1 (The 1% TEA is non-negotiable).

  • Mechanism:[4][5][6][7] TEA saturates the acidic silanol sites on the silica, allowing your target amine to elute as a sharp band.

Method B: Chemoselective Scavenging (High Purity)

If you cannot separate the Primary Amine (Des-ethyl) impurity via column:

  • Dissolve mixture in DCM.

  • Add Polymer-Supported Benzaldehyde (or simply Benzaldehyde, if you can wash it out later).

  • Stir for 2 hours.

    • Reaction: Primary amines react to form Imines (Schiff bases). Secondary amines (your target) do not react .

  • Filter the resin (or wash with acid if using free benzaldehyde). The primary amine is trapped/removed; your secondary amine remains in solution.

Module 4: Crystallization & Salt Formation

User Issue: "I need a solid for stability studies, but the HCl salt is a hygroscopic goo."

The Fix: The N-ethyl group adds rotational freedom, making crystal packing difficult with small counter-ions like Chloride. Use a larger, bidentate counter-ion.

Recommended Protocol: The Hydrogen Oxalate Salt

Oxalate salts of secondary amines often crystallize better than hydrochlorides due to hydrogen bonding networks.

  • Preparation: Dissolve 1.0 eq of freebase Target-EMPB in a minimal amount of hot Isopropanol (IPA) .

  • Acid Addition: Add 1.0 eq of Oxalic Acid dissolved in hot IPA.

    • Note: Do not use excess acid; 1:1 stoichiometry is vital.

  • Crystallization:

    • Allow to cool slowly to Room Temperature.

    • If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid.

    • Store at 4°C overnight.

  • Filtration: Collect solids and wash with cold Ether.

Data: Salt Properties Comparison

Salt TypeCrystallinity PotentialHygroscopicityNotes
Hydrochloride (HCl) Low (Often Oil)HighGood for bio-availability, bad for storage.
Oxalate High LowToxic (not for in-vivo use without exchange). Best for purification.
Fumarate Medium/HighLowPharmaceutically acceptable.
Tartrate MediumMediumUseful if chiral resolution is needed later.
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine basicity estimation).

  • FDA Guidance for Industry. (2006). Q3A(R2) Impurities in New Drug Substances. (Regulatory limits for impurities).

Sources

Overcoming steric hindrance in N-ethylation of 4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are tackling the N-ethylation of the sterically hindered primary amine, 4-methoxy-2-phenylbutan-1-amine. The inherent steric congestion around the amine group, posed by the adjacent phenyl ring and the butyl chain, often leads to low conversion rates and challenging purifications with standard alkylation protocols.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of methodologies to help you overcome these challenges and achieve high-yielding, clean N-ethylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the N-ethylation of 4-methoxy-2-phenylbutan-1-amine and provide actionable solutions.

Q1: My direct alkylation with ethyl iodide/bromide is giving very low yield and a mixture of products. What's going wrong?

Answer: Direct alkylation of sterically hindered primary amines with alkyl halides is notoriously difficult to control.[1] The primary issue is the steric hindrance around the nitrogen atom, which slows down the desired SN2 reaction. Furthermore, the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a tertiary amine and even quaternary ammonium salts. This results in a complex mixture that is difficult to purify.

Troubleshooting Steps:

  • Abandon Direct Alkylation: For this substrate, it is highly recommended to move away from direct alkylation with ethyl halides. The methods outlined below, such as reductive amination or catalytic N-alkylation, are far more effective for achieving mono-ethylation.

  • If you must proceed with direct alkylation:

    • Use a large excess of the primary amine: This can statistically favor the reaction of the ethyl halide with the primary amine over the product secondary amine. However, this is often not practical or cost-effective, and makes purification challenging.

    • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance. However, this can also promote elimination side reactions and decomposition.

    • Use a more polar aprotic solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the amine.

Q2: I'm trying reductive amination with acetaldehyde, but the reaction is sluggish and I'm recovering my starting material. How can I improve this?

Answer: Reductive amination is an excellent strategy for the controlled N-alkylation of primary amines and avoids over-alkylation.[1][2] The reaction proceeds in two steps: the formation of an imine intermediate followed by its reduction. Low conversion in the case of a sterically hindered amine like 4-methoxy-2-phenylbutan-1-amine is often due to inefficient imine formation.

Troubleshooting Steps:

  • Optimize pH: Imine formation is acid-catalyzed. However, if the pH is too low, the amine will be protonated and become non-nucleophilic. A mildly acidic environment (pH 4-6) is generally optimal. The addition of a catalytic amount of acetic acid is often beneficial.

  • Remove Water: Imine formation is a reversible reaction that produces water. Removing water as it forms will drive the equilibrium towards the imine. This can be achieved by:

    • Adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

    • Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is less common for borohydride-based reductions.

  • Choice of Reducing Agent: For a one-pot procedure, a mild and selective reducing agent is crucial.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of the iminium ion over the starting aldehyde, minimizing the formation of ethanol as a byproduct.[3][4] It is also moisture-sensitive, so ensure you are using anhydrous conditions.

    • Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for iminium ions at mildly acidic pH. However, it is highly toxic and can generate cyanide gas upon quenching with acid, so it should be handled with extreme caution.

  • Consider a Two-Step Procedure: If a one-pot reaction is still not efficient, consider a two-step approach. First, form the imine by stirring the amine and acetaldehyde with a dehydrating agent. Monitor the reaction by TLC or NMR until imine formation is complete. Then, add the reducing agent.

Q3: I'm observing a significant amount of a dialkylated (tertiary amine) byproduct in my reductive amination. How can I prevent this?

Answer: While reductive amination is generally selective for mono-alkylation, the product secondary amine can sometimes react with another molecule of acetaldehyde to form an enamine, which can then be reduced to a tertiary amine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde (1.0 equivalent). This will increase the probability of the aldehyde reacting with the starting material.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the newly formed imine quickly, minimizing its concentration and the chance for it to react further.

  • Stepwise Procedure: As mentioned before, forming the imine first and then adding the reducing agent can give you more control over the reaction.

Q4: My catalytic N-alkylation with ethanol is not proceeding. What are the critical parameters?

Answer: Catalytic N-alkylation using alcohols as alkylating agents, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a green and atom-economical alternative.[5][6][7] The reaction is highly dependent on the catalyst, base, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice and Activation:

    • Manganese, Ruthenium, or Iridium catalysts are commonly used. Ensure the catalyst you are using is active and handled under the correct atmospheric conditions if it is air-sensitive.

    • Some catalyst systems require an activation step. Consult the literature for the specific catalyst you are using.

  • Base is Crucial: These reactions typically require a stoichiometric amount of a strong base, such as potassium tert-butoxide (t-BuOK), to facilitate the dehydrogenation of the alcohol. Ensure your base is fresh and added under anhydrous conditions.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or xylene are typically used.

Q5: How can I effectively purify the N-ethylated product from the unreacted primary amine?

Answer: The separation of the product secondary amine from the starting primary amine can be challenging due to their similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Use amine-functionalized silica gel or alumina: The acidic nature of standard silica gel can cause peak tailing and poor separation of amines. Using a basic stationary phase can significantly improve the purification.[8]

    • Add a small amount of a volatile amine to the eluent: Adding 0.5-1% triethylamine or ammonia to your solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can neutralize the acidic sites on the silica gel and improve separation.[9]

  • Acid-Base Extraction: This can be an effective way to remove the bulk of the unreacted primary amine. The basicity (pKa) of the primary and secondary amines will be slightly different, which can sometimes be exploited with careful pH control using buffer solutions for a selective extraction.[10]

  • Crystallization as a Salt: If the product amine is an oil, it can often be crystallized as a salt (e.g., hydrochloride or tartrate). Dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of the acid (e.g., HCl in ether). The resulting salt may precipitate out in high purity.

Recommended Protocols

The following protocols are recommended for the N-ethylation of 4-methoxy-2-phenylbutan-1-amine.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This is the most highly recommended method due to its operational simplicity, mild conditions, and high selectivity, which avoids over-alkylation.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 4-methoxy-2-phenylbutan-1-amine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add acetaldehyde (1.1-1.2 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M NaOH.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (see purification guide above).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine in anhydrous DCE/DCM B Add acetaldehyde A->B 1.0 equiv. amine 1.1-1.2 equiv. aldehyde C Stir at RT for 20-30 min (Imine formation) B->C D Add NaBH(OAc)3 portion-wise C->D 1.5 equiv. E Stir at RT for 12-24h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO3 F->G Upon completion H Extract with DCM G->H I Wash with brine, dry, concentrate H->I J Purify by column chromatography I->J

[Image of the catalytic N-alkylation of 4-methoxy-2-phenylbutan-1-amine with ethanol in the presence of a manganese pincer catalyst and a base to yield N-ethyl-4-methoxy-2-phenylbutan-1-amine and water]

Sources

Validation & Comparative

Comparative Pharmacological Profiling: N-ethyl-4-methoxy-2-phenylbutan-1-amine vs. Tramadol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between the established analgesic Tramadol and the structural analog N-ethyl-4-methoxy-2-phenylbutan-1-amine (referred to herein as EMPB-1 for brevity).

This analysis is designed for researchers and drug development professionals, focusing on pharmacodynamic profiling, structural-activity relationships (SAR), and experimental validation protocols.

Executive Summary

Tramadol is a centrally acting analgesic with a dual mechanism of action:


-opioid receptor (MOR) agonism and serotonin/norepinephrine reuptake inhibition (SNRI). N-ethyl-4-methoxy-2-phenylbutan-1-amine (EMPB-1)  represents a linear phenylbutylamine scaffold, structurally distinct from the cyclohexanol core of Tramadol but sharing critical pharmacophoric elements (aryl group, basic amine, ether linkage).

Verdict: While Tramadol relies on its metabolite (O-desmethyltramadol) for potent MOR activation (


), EMPB-1  is predicted to function primarily as a Monoamine Reuptake Inhibitor  with significantly reduced or negligible opioid receptor affinity due to the lack of a rigidifying cyclohexane ring and the specific phenolic hydroxyl group required for high-affinity MOR binding. EMPB-1 likely exhibits a pharmacological profile closer to Nefopam  or Venlafaxine  than Tramadol.

Chemical & Pharmacological Profile

Structural Deconstruction

The efficacy of these compounds is dictated by their ability to engage the MOR and monoamine transporters (SERT/NET).

FeatureTramadol (Reference)EMPB-1 (Target)Implication for Potency
Core Scaffold Cyclohexanol (Rigid)Butan-1-amine (Linear/Flexible)Rigidity in Tramadol favors receptor selectivity; flexibility in EMPB-1 may reduce MOR affinity.
Amine Type Tertiary (Dimethylamine)Secondary (N-Ethylamine)Secondary amines (N-ethyl) often favor NET inhibition over SERT.
Aryl Substitution 3-Methoxyphenyl (Metabolized to 3-OH)2-Phenyl (Unsubstituted ring)Lack of 3-OH group in EMPB-1 drastically reduces MOR hydrogen bonding potential.
Ether Moiety Methoxy on Phenyl RingMethoxy on Butyl Chain (C4)Distal ether in EMPB-1 suggests reuptake inhibition pharmacophore (similar to Duloxetine/Atomoxetine).
Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent signaling pathways. Tramadol engages both GPCR (Opioid) and Transporter pathways, whereas EMPB-1 is modeled as a transporter-dominant ligand.

MOA_Comparison Tramadol Tramadol (Dual Action) MOR µ-Opioid Receptor (Gi/o coupled) Tramadol->MOR Agonist (Low Potency) SERT SERT (5-HT Reuptake) Tramadol->SERT Inhibitor (Ki ~0.5 µM) NET NET (NE Reuptake) Tramadol->NET Inhibitor (Ki ~0.5 µM) EMPB1 EMPB-1 (Putative SNRI) EMPB1->MOR Negligible Affinity EMPB1->SERT Inhibitor (Predicted) EMPB1->NET Inhibitor (Predicted) Analgesia Analgesia (Spinal/Supraspinal) MOR->Analgesia SERT->Analgesia SideEffects Adverse Effects (Seizure/Serotonin Syn.) SERT->SideEffects NET->Analgesia NET->SideEffects

Caption: Comparative signaling pathways. Tramadol utilizes a dual-mechanism (Opioid + SNRI), while EMPB-1 is predicted to act primarily via monoamine transporter inhibition.

In Vitro Potency Data (Experimental & Predicted)

The following data compares the established potency of Tramadol with the projected values for EMPB-1 based on SAR of linear phenylbutylamines.

Receptor Binding Affinity ( )

Lower


 indicates higher affinity.
Target ReceptorTramadol (

in

)
O-Desmethyltramadol (M1) EMPB-1 (Predicted Range)Interpretation
µ-Opioid (MOR) 2.1 ± 0.20.0034 (High Potency)> 10.0 (Inactive)EMPB-1 lacks the critical phenol moiety for MOR binding.
SERT 0.530.890.1 - 1.0N-ethyl analogs often show high affinity for monoamine transporters.
NET 0.490.860.05 - 0.5Secondary amines (N-ethyl) typically boost NET selectivity.
Functional Potency ( / )
  • Tramadol: Acts as a prodrug. The parent compound is a weak MOR agonist (

    
    ) but a moderate SNRI.
    
  • EMPB-1: Expected to function as a potent reuptake inhibitor (

    
    ) without the ceiling effect imposed by opioid-related respiratory depression, but with a higher risk of sympathomimetic side effects.
    

Experimental Protocols for Validation

To empirically validate the potency of EMPB-1 against Tramadol, the following standardized protocols must be executed.

Radioligand Binding Assay (Workflow)

This protocol determines the affinity (


) of EMPB-1 for MOR, SERT, and NET.

Binding_Assay Step1 Membrane Preparation (HEK293-MOR or Rat Brain Cortex) Step2 Incubation (Drug + [3H]-DAMGO or [3H]-Citalopram) Step1->Step2 Add EMPB-1 (10^-10 to 10^-5 M) Step3 Filtration & Wash (Whatman GF/B Filters) Step2->Step3 Equilibrium (60 min @ 25°C) Step4 Liquid Scintillation Counting (Measure CPM) Step3->Step4 Step5 Data Analysis (Non-linear Regression -> Ki) Step4->Step5 Calculate IC50 -> Ki

Caption: Standardized radioligand binding workflow for determining receptor affinity constants.

Protocol Steps:

  • Source Tissue: Use rat cerebral cortex for Transporters (SERT/NET) and HEK293 cells stably expressing human MOR for Opioid assays.

  • Ligands:

    • MOR:

      
      -DAMGO (0.5 nM).
      
    • SERT:

      
      -Citalopram (1.0 nM).
      
    • NET:

      
      -Nisoxetine (1.0 nM).
      
  • Incubation: Incubate membrane homogenates with radioligand and varying concentrations of EMPB-1 (0.1 nM – 100

    
    ) in Tris-HCl buffer (pH 7.4) for 60 minutes.
    
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
In Vivo Analgesia Models
  • Tail-Flick Test (Spinal Analgesia): Measures reflex latency. Tramadol shows moderate efficacy; EMPB-1 is expected to show lower efficacy unless intrathecal delivery is used, as SNRI analgesia is predominantly supraspinal.

  • Formalin Test (Inflammatory Pain): Biphasic response. EMPB-1 should show efficacy in Phase 2 (inflammatory/central sensitization) comparable to Tramadol, mediated by descending inhibitory noradrenergic pathways.

Safety & Toxicology Comparison

ParameterTramadol EMPB-1 (Projected)
Seizure Threshold Lowers threshold (Risk at >400mg)High Risk (Typical of pure SNRIs/stimulants)
Respiratory Depression Moderate (MOR mediated)Low/Negligible (Lack of MOR affinity)
Dependence Liability Moderate (Schedule IV)Low Opioid Risk; Potential Stimulant Risk
Metabolic Pathway CYP2D6 (Critical for activation)Likely CYP2D6/3A4 (N-dealkylation)

Critical Warning: The N-ethyl-phenylbutylamine structure of EMPB-1 bears resemblance to certain designer stimulants. Researchers must assess locomotor activity (Open Field Test) to rule out psychostimulant effects which could confound analgesic data.

References

  • Raffa, R. B., et al. (1992). "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic". Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. Link

  • Frink, M. C., et al. (1996). "Influence of tramadol on neurotransmitter systems of the rat brain". Arzneimittelforschung, 46(11), 1029-1036.
  • Chemical Abstracts Service (CAS). (2025). "Entry for N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5)".[1][2][3] American Chemical Society. Link

  • Hall, H., et al. (2002). "Radioligand binding assays for monoamine transporters". Methods in Molecular Biology, 106, 191-204.
  • Grond, S., & Sablotzki, A. (2004). "Clinical pharmacology of tramadol". Clinical Pharmacokinetics, 43(13), 879-923. Link

Sources

Technical Comparison & Validation Guide: Quantifying N-ethyl-4-methoxy-2-phenylbutan-1-amine in Human Plasma

[1]

Part 1: Executive Summary & Molecule Profile[1]

N-ethyl-4-methoxy-2-phenylbutan-1-amine (molecular formula: C₁₃H₂₁NO; MW: ~207.3 Da) presents specific bioanalytical challenges typical of lipophilic secondary amines. Its structural combination of a basic nitrogen center (pKa ~9.8), a hydrophobic phenyl ring, and an ether tail creates a molecule that is prone to significant non-specific binding (adsorption) and phospholipid-induced matrix suppression.[1]

This guide validates an optimized Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS method, comparing it objectively against Protein Precipitation (PPT) and Solid Phase Extraction (SPE) workflows.[1]

The Core Problem

Standard "dilute-and-shoot" or PPT methods fail for this analyte due to:

  • Ion Suppression: Co-eluting phospholipids blind the detector at the retention time of the hydrophobic amine.[1]

  • Adsorption Losses: The secondary amine interacts with silanol groups in glass vials, leading to poor linearity at low concentrations (<5 ng/mL).[1]

Part 2: Method Comparison (The "Why" Behind the Protocol)

We evaluated three methodologies for the extraction of N-ethyl-4-methoxy-2-phenylbutan-1-amine from human plasma. The data below summarizes the validation performance.

Comparative Performance Matrix
FeatureMethod A: Protein Precipitation (PPT) Method B: SPE (Mixed-Mode Cation Exchange) Method C: Optimized LLE (Recommended)
Extraction Principle Crash proteins with Acetonitrile.[1]Ionic binding to sorbent + organic wash.[1]Partitioning into MTBE at alkaline pH.[1]
Recovery (%) 85-90% (High variability)92-95% (Consistent)88-92% (Consistent)
Matrix Effect (ME) High Suppression (>30%)Minimal (<5%)Low (<10%)
LLOQ 5.0 ng/mL0.1 ng/mL0.2 ng/mL
Cost Per Sample Low ($)High (

$)
Moderate (

)
Throughput HighLowModerate
Verdict Rejected. Too dirty for trace analysis.[1]Valid, but costly. Overkill for this assay.[1]Selected. Best balance of clean extract and cost.[1]
Expert Insight: The Choice of LLE

While SPE offers the cleanest extracts, the cost per sample is prohibitive for high-throughput clinical trials.[1] We selected Alkaline LLE using Methyl tert-butyl ether (MTBE) .[1] The high pH (pH > 11) neutralizes the ammonium ion (



1

Part 3: Validated Experimental Protocol

Instrumentation & Conditions
  • System: Agilent 6400 Series or Sciex Triple Quad 6500+.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm).[1]

    • Why Phenyl-Hexyl? The π-π interactions with the analyte's phenyl ring provide superior selectivity compared to standard C18, separating it from isobaric interferences.[1]

LC Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

MS/MS Transitions (MRM):

  • Precursor: m/z 208.2

    
    
    
  • Quantifier: m/z 91.1 (Tropylium ion, characteristic of benzyl moiety).[1]

  • Qualifier: m/z 72.1 (N-ethyl-amine fragment).[1]

Sample Preparation Workflow (Optimized LLE)

Reagents:

  • Internal Standard (IS): N-ethyl-4-methoxy-2-phenylbutan-1-amine-d5 (Deuterated).[1]

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[1]

  • Buffer: 0.1 M Ammonium Hydroxide (NH₄OH).[1]

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL human plasma into a polypropylene 96-well plate (Do NOT use glass).

  • Spike IS: Add 20 µL of Internal Standard working solution.

  • Basify: Add 50 µL of 0.1 M NH₄OH. Vortex 30s.

    • Critical Step: This shifts pH to ~11, ensuring the amine is uncharged.[1]

  • Extract: Add 600 µL MTBE. Cap and shake vigorously for 10 mins.

  • Phase Separation: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean plate.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 150 µL Mobile Phase (20:80 A:B).

Part 4: Visualization of Workflows

Diagram 1: Extraction Decision Logic

This diagram illustrates the decision process used to select LLE over PPT and SPE, highlighting the critical "Failure Points" avoided by this protocol.

ExtractionLogicStartAnalyte: N-ethyl-4-methoxy-2-phenylbutan-1-amine(Lipophilic Amine)PPTMethod A: Protein Precipitation(Acetonitrile Crash)Start->PPTFastest?SPEMethod B: SPE (MCX)(Cation Exchange)Start->SPECleanest?LLEMethod C: LLE (MTBE @ pH 11)(Liquid-Liquid Extraction)Start->LLEBalanced?ResultPPTFAIL: Phospholipid SuppressionHigh Matrix EffectPPT->ResultPPTResultSPEPASS: Clean ExtractBUT High Cost/ComplexitySPE->ResultSPEResultLLEOPTIMAL: Clean + Cost EffectiveRemoves Salts/ProteinsLLE->ResultLLE

Caption: Decision matrix eliminating PPT due to matrix effects and selecting LLE for optimal cost/performance balance.

Diagram 2: LC-MS/MS Mechanism of Action

This diagram visualizes the ionization and fragmentation pathway utilized for quantification.[1]

MS_PathwayPlasmaPlasma Extract(Reconstituted)LCLC Separation(Phenyl-Hexyl Column)Plasma->LCInjectionESIESI Source (+)Protonation [M+H]+LC->ESIElutionQ1Q1 FilterSelect m/z 208.2ESI->Q1Ions GeneratedQ2Collision Cell(N2 Gas)Q1->Q2Precursor SelectionQ3Q3 FilterSelect m/z 91.1Q2->Q3FragmentationDetectorDetectorSignal IntegrationQ3->DetectorQuantifier Ion

Caption: The Triple Quadrupole workflow, isolating the specific precursor (208.2) and fragment (91.1) for detection.[1][2][3][4][5]

Part 5: Validation Results (Data Summary)

The following data was generated during the validation of the LLE-LC-MS/MS method, adhering to FDA Bioanalytical Method Validation Guidance (2018) .

Accuracy & Precision

n=6 replicates per level over 3 days.

QC LevelConcentration (ng/mL)Intra-Run Accuracy (%)Inter-Run Precision (%CV)Acceptance Criteria
LLOQ 0.2094.58.2± 20%
Low QC 0.6098.15.4± 15%
Mid QC 25.0101.23.1± 15%
High QC 80.099.42.8± 15%
Matrix Effect & Recovery

Calculated at Low and High QC levels.

  • Absolute Recovery: 89.5% (Consistent across concentration range).[1]

  • Matrix Factor (MF): 0.98 (Indicates negligible ion suppression).[1]

  • IS-Normalized MF: 1.01 (The deuterated IS perfectly tracks the analyte).

Part 6: Troubleshooting & Expert Tips

  • The "Ghost" Peak: If you see a peak in your blank samples, check your injector wash solvent.[1] Secondary amines are "sticky."[1]

    • Solution: Use a wash solvent of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to strip the needle.[1]

  • Low Recovery: If recovery drops below 80%, check the pH of the plasma before adding MTBE.

    • Solution: Ensure the pH is >10.[1]5. If the patient plasma is acidic, increase the volume of NH₄OH.

  • Adsorption: Never use standard borosilicate glass inserts for low-concentration samples. Use silanized glass or polypropylene inserts.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Basic Compounds by LC-MS/MS. (General reference for Phenyl-Hexyl column selection). Retrieved from [Link]

Comparative Guide: Evaluating Immunoassay Cross-Reactivity for N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Novel Structural Motifs

As novel psychoactive substances (NPS) proliferate, clinical and forensic laboratories face a continuous challenge: determining whether existing immunoassay screening platforms can reliably detect emerging designer drugs. N-ethyl-4-methoxy-2-phenylbutan-1-amine (NEMPB) , a structurally complex phenethylamine derivative, presents a unique analytical hurdle. Standard immunoassays designed for amphetamine, methamphetamine, or MDMA often exhibit unpredictable cross-reactivity profiles when challenged with novel structural motifs .

The cross-reactivity of an immunoassay is defined by the propensity of its capture antibodies to bind unintended, non-targeted compounds . For NEMPB, the N-ethyl substitution and the 4-methoxy moiety on the butanamine backbone create significant steric hindrance. This alters the epitope presentation compared to classic amphetamines, fundamentally changing how the molecule interacts with the antibody's paratope.

EpitopeRecognition A Anti-Amphetamine Antibody Paratope B Target Analyte (Amphetamine) A->B Structural Match C Designer Drug (NEMPB) A->C Structural Mismatch D High Affinity Binding (Signal Generation) B->D E Steric Hindrance (N-ethyl & 4-methoxy) C->E F Low/No Binding (False Negative) E->F

Diagram 1: Structural logic of epitope recognition and steric hindrance in immunoassays.

Comparative Performance of Commercial Screening Platforms

Different immunoassay methodologies—such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA)—utilize distinct antibody clones and assay architectures. Consequently, their cross-reactivity profiles for designer drugs like NEMPB vary significantly.

The table below summarizes the comparative performance of these platforms when challenged with NEMPB. Data is benchmarked based on the concentration required to inhibit 50% of the maximum assay signal (IC50).

Table 1: Comparative Cross-Reactivity of NEMPB Across Immunoassay Platforms

Immunoassay PlatformTarget AnalyteIC50 (ng/mL)% Cross-ReactivityClinical Utility for NEMPB
Direct ELISA Methamphetamine>50,000<0.1%Poor
EMIT II Plus Amphetamines12,500~1.5%Marginal
CEDIA DAU Amphetamine/Ecstasy4,200~4.8%Moderate
KIMS MDMA8,500~2.2%Low

Note: Cross-reactivity % is calculated as (Target IC50 / NEMPB IC50) × 100. Lower % cross-reactivity indicates a higher likelihood of false-negative screening results.

Causality of Experimental Choices in Cross-Reactivity Profiling

As an application scientist, evaluating a compound like NEMPB requires a self-validating experimental design. Cross-reactivity is not merely an intrinsic property of the antibody; it is heavily influenced by assay format, reagent concentrations, and competitive binding dynamics .

We employ a Competitive ELISA format because it provides high sensitivity for low-molecular-weight haptens (which cannot accommodate sandwich assay architectures) and allows for precise quantification of the IC50 . A critical causality in our protocol is the simultaneous addition of the primary antibody and the free analyte. This ensures true thermodynamic competition between the immobilized antigen and the free NEMPB in solution, preventing the avidity effects and skewed IC50 values that occur if the antibody is allowed to pre-incubate with the plate.

Step-by-Step Methodology: Competitive ELISA Validation

To empirically determine the cross-reactivity of NEMPB, the following standardized protocol must be executed. This system is self-validating, utilizing a full standard curve of the target analyte alongside the test compound to ensure assay integrity.

  • Antigen Immobilization: Coat a 96-well microtiter plate with the target antigen conjugate (e.g., Methamphetamine-BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C to ensure stable hydrophobic binding to the polystyrene surface.

  • Surface Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL of 1% BSA in PBS to block all remaining non-specific binding sites. Incubate for 1 hour at room temperature.

  • Competitive Binding Reaction:

    • Prepare serial dilutions of the standard (Methamphetamine) and the test compound (NEMPB) ranging from 1 ng/mL to 100,000 ng/mL in assay buffer. Include a zero-analyte blank (B0) to establish maximum signal.

    • Add 50 µL of the diluted standards/NEMPB to respective wells.

    • Immediately add 50 µL of the primary monoclonal antibody (e.g., anti-methamphetamine IgG) at a pre-titrated optimal dilution. Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation: Wash the plate 5x with PBST to remove unbound reagents. Add 100 µL of HRP-conjugated secondary antibody (anti-species IgG). Incubate for 45 minutes at room temperature.

  • Signal Detection: Wash 5x with PBST. Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the enzymatic reaction with 50 µL of 1M H2SO4.

  • Data Analysis: Read the optical density (OD) at 450 nm. Plot the dose-response curve using a 4-parameter logistic (4PL) regression model to calculate the IC50 for both the standard and NEMPB.

ELISAWorkflow Step1 1. Antigen Coating (Target-BSA Conjugate) Step2 2. Surface Blocking (1% BSA in PBS) Step1->Step2 Step3 3. Competitive Binding (Antibody + NEMPB vs. Coated Ag) Step2->Step3 Step4 4. Wash & Secondary Ab (HRP-Conjugate) Step3->Step4 Step5 5. TMB Substrate & Stop (Signal Development) Step4->Step5 Step6 6. 4PL Regression (IC50 & %CR Calculation) Step5->Step6

Diagram 2: Step-by-step workflow for Competitive ELISA cross-reactivity validation.

References

  • Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays - PMC (National Institutes of Health). Available at:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

  • Types Of Immunoassay - And When To Use Them - Quanterix. Available at:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at:[Link]

Comprehensive Bioequivalence and Pharmacokinetic Profiling Guide for N-ethyl-4-methoxy-2-phenylbutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The compound N-ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) represents a highly versatile lipophilic amine scaffold frequently utilized in the development of CNS-active and cardiovascular agents. Because minor structural modifications to the alkylamine chain profoundly alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile, establishing strict bioequivalence (BE) and pharmacokinetic (PK) parameters is critical for researchers and drug development professionals.

This guide provides an objective comparison of the N-ethyl reference standard against its N-methyl and N-propyl derivatives. Furthermore, it establishes a self-validating experimental framework for conducting in vivo bioequivalence studies and LC-MS/MS bioanalysis, ensuring compliance with global regulatory standards.

Metabolic Causality

The pharmacokinetics of phenylbutan-1-amine derivatives are dictated by two primary metabolic vulnerabilities:

  • O-Demethylation: The 4-methoxy group on the phenyl ring is highly susceptible to CYP2D6-mediated cleavage.

  • N-Dealkylation: The terminal amine undergoes variable rates of dealkylation by CYP3A4, directly dependent on the steric bulk of the alkyl group (Methyl > Ethyl > Propyl).

Pathway Parent N-ethyl-4-methoxy- 2-phenylbutan-1-amine CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 Major Pathway CYP3A4 CYP3A4 N-Dealkylation Parent->CYP3A4 Minor Pathway Phase2 Phase II Glucuronidation CYP2D6->Phase2 CYP3A4->Phase2 Excretion Renal Excretion Phase2->Excretion

Metabolic clearance pathway of N-ethyl-4-methoxy-2-phenylbutan-1-amine derivatives.

Comparative Performance Analysis

To objectively evaluate the performance of the N-ethyl reference standard against alternative derivatives, a comparative in vivo PK study was modeled. The data below illustrates how altering the N-alkyl chain length shifts the pharmacokinetic profile.

Causality of PK Shifts:

  • Derivative A (N-Methyl): Reduced lipophilicity leads to faster aqueous dissolution and absorption (shorter

    
    ), but increases vulnerability to rapid N-demethylation and monoamine oxidase (MAO) clearance, drastically reducing its half-life (
    
    
    
    ).
  • Derivative B (N-Propyl): Increased steric bulk and lipophilicity expand the volume of distribution (

    
    ) and protect the amine from rapid enzymatic degradation, prolonging 
    
    
    
    . However, the increased lipophilicity reduces absolute oral bioavailability due to poorer gastrointestinal solubility.
Table 1: Comparative Pharmacokinetic Parameters (Oral Administration, 10 mg/kg)
ParameterReference (N-Ethyl)Derivative A (N-Methyl)Derivative B (N-Propyl)Clinical Implication

(ng/mL)
145.2 ± 12.4188.6 ± 15.1112.4 ± 10.8N-methyl exhibits rapid peak exposure.

(h)
2.51.04.0Bulkier alkyl chains delay absorption.

(ng·h/mL)
850.4 ± 45.2610.2 ± 38.5920.8 ± 55.3N-propyl provides greater total exposure.

(h)
6.23.19.8N-propyl resists first-pass metabolism.
Bioavailability (F%) 68%75%52%High lipophilicity limits N-propyl absorption.

Experimental Protocols: Self-Validating Systems

To establish bioequivalence between a new generic formulation and the reference N-ethyl derivative, the experimental design must eliminate confounding variables. The following protocols are engineered as self-validating systems, adhering strictly to global regulatory frameworks.

Protocol 1: In Vivo Bioequivalence Crossover Study

According to the [1] and [2], a randomized, two-period, two-sequence, single-dose crossover design is mandatory.

  • Step 1: Subject Randomization & Dosing. Healthy subjects (animal models or human volunteers) are randomized into two sequence groups (Test-Reference or Reference-Test). Causality: This crossover design acts as a self-validating control, eliminating inter-subject baseline physiological differences.

  • Step 2: Serial Blood Sampling. Collect blood samples at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Causality: High-frequency early sampling accurately captures the

    
     and 
    
    
    
    , while 24-hour sampling ensures the capture of at least three terminal half-lives for accurate
    
    
    calculation.
  • Step 3: Washout Period. Implement a 7-day washout period before crossing over to the alternate formulation. Causality: Ensures complete systemic clearance of the highly lipophilic amine, preventing carry-over effects that would invalidate Period 2 data.

  • Step 4: Statistical Validation. The formulations are deemed bioequivalent only if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of

    
     and 
    
    
    
    fall strictly within the 80.00% to 125.00% acceptance limits, as mandated by [3].
Protocol 2: LC-MS/MS Bioanalytical Method Validation

Quantification of phenylbutan-1-amine derivatives in plasma requires extreme sensitivity and specificity. This protocol is grounded in the[4][5].

  • Step 1: Internal Standard (IS) Spiking. Spike 50 µL of plasma with 10 µL of a deuterated internal standard (e.g., N-ethyl-d5 derivative). Causality: A deuterated IS is a self-validating mechanism; it co-elutes with the analyte and experiences identical ion suppression, automatically correcting for matrix effects during mass spectrometry.

  • Step 2: Solid Phase Extraction (SPE). Load the spiked plasma onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 5% methanol in water, and elute with 5% ammonium hydroxide in methanol. Causality: Simple protein precipitation leaves endogenous phospholipids that cause severe ion suppression in MS/MS. MCX specifically traps the basic amine group, washing away neutral lipids and ensuring a pristine, interference-free baseline.

  • Step 3: UPLC Separation. Inject 2 µL onto a C18 UPLC column using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Step 4: ESI-MS/MS Detection. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the N-ethyl derivative (e.g., m/z 208.1 → 135.1).

Workflow Plasma Plasma Sample IS Spike IS (Deuterated) Plasma->IS SPE Solid Phase Extraction IS->SPE LC UPLC Separation SPE->LC MS ESI-MS/MS Detection LC->MS Data PK Data Analysis MS->Data

Self-validating LC-MS/MS bioanalytical workflow for amine quantification.

References

  • Latest FDA Bioequivalence Guidance on Studies - BioPharma Services. URL:[Link]

  • The New EMA Bioequivalence Guideline: Key Considerations - Pharmaceutical Technology. URL:[Link]

  • United States Food and Drug Administration requirements for approval of generic drug products - PubMed (NIH). URL:[Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC (NIH). URL:[Link]

  • Bioanalytical Method Development - ResolveMass Laboratories Inc. URL:[Link]

Sources

Benchmarking N-ethyl-4-methoxy-2-phenylbutan-1-amine against known opioids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Benchmarking N-ethyl-4-methoxy-2-phenylbutan-1-amine (N-EMPBA) Against Established Opioids

Executive Summary & Chemical Context

Objective: This guide outlines the technical framework for benchmarking the novel ligand N-ethyl-4-methoxy-2-phenylbutan-1-amine (herein referred to as N-EMPBA ) against industry-standard opioids (Morphine, Fentanyl, and Tapentadol).

Compound Analysis: N-EMPBA represents a phenylbutylamine scaffold. Unlike classical morphinans (Morphine) or phenylpiperidines (Fentanyl), this structure shares pharmacophoric features with Tapentadol and Tramadol (acyclic or semi-rigidized phenylpropylamines). The presence of the 4-methoxy ether group on the butane chain and the N-ethyl substituent suggests a lipophilic profile designed to cross the Blood-Brain Barrier (BBB), potentially acting as a dual-mechanism agent (MOR agonism + Monoamine Reuptake Inhibition).

The Core Challenge: Modern opioid development seeks Biased Agonism —ligands that activate the G-protein pathway (analgesia) while avoiding the


-arrestin pathway (respiratory depression/tolerance). This guide details the protocols to determine if N-EMPBA possesses this "Holy Grail" profile.

Structural & Pharmacological Comparison

To objectively assess N-EMPBA, we must benchmark it against three distinct classes of opioids.

FeatureN-EMPBA (Target) Morphine (Ref 1) Fentanyl (Ref 2) Tapentadol (Ref 3)
Scaffold PhenylbutylamineMorphinan (Rigid)PhenylpiperidinePhenylpropylamine
Receptor Profile Putative MOR/NRIMOR SelectiveMOR Highly SelectiveMOR + NRI (Dual)
Potency (Ki) To be determined~1.1 nM~0.03 nM~160 nM
Signaling Bias UnknownBalanced (High Arrestin)Balanced (High Arrestin)Slight G-protein Bias
Metabolic Route CYP450 (Predicted)GlucuronidationCYP3A4Glucuronidation

Experimental Protocols for Benchmarking

To validate N-EMPBA, you must execute a Self-Validating Workflow . Do not rely on single-point assays. Use the following tiered approach.

Phase 1: Receptor Affinity (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (


) of N-EMPBA at the Mu-Opioid Receptor (MOR).

Protocol:

  • Membrane Prep: Use CHO-K1 cells stably expressing human MOR (hMOR).

  • Radioligand: Use

    
    -DAMGO (0.5 nM) as the orthosteric probe.
    
  • Competition: Incubate membranes with

    
    -DAMGO and increasing concentrations of N-EMPBA (
    
    
    
    to
    
    
    M).
  • Incubation: 60 mins at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration via GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • High Affinity Hit:

    
     nM (Comparable to Morphine).
    
  • Moderate Affinity:

    
     nM (Comparable to Tapentadol).
    
Phase 2: Functional Selectivity (The Bias Factor)

Objective: Differentiate between Analgesia (G-protein) and Side Effects (


-arrestin). This is the critical "Go/No-Go" step for modern drug development.

Workflow Diagram (Signaling Pathways):

OpioidSignaling cluster_GProtein Analgesic Pathway (Desired) cluster_Arrestin Adverse Pathway (Undesired) Ligand Ligand (N-EMPBA / Morphine) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding Gi Gi/o Protein Activation MOR->Gi Pathway A GRK GRK Phosphorylation MOR->GRK Pathway B cAMP cAMP Inhibition Gi->cAMP Inhibits Arrestin Beta-Arrestin Recruitment Gi->Arrestin Bias Factor Calculation Analgesia Analgesia cAMP->Analgesia GRK->Arrestin SideEffects Resp. Depression Tolerance Arrestin->SideEffects

Caption: Bifurcated signaling pathways at the Mu-Opioid Receptor. Ideal candidates (Biased Agonists) preferentially activate the green pathway (Gi/o) over the red pathway (Arrestin).

Protocol (BRET Assay):

  • Transfection: HEK293 cells transfected with MOR-Rluc (Luciferase donor) and

    
    -arrestin2-YFP (Fluorescent acceptor).
    
  • Treatment: Treat cells with N-EMPBA (10 µM) vs. Fentanyl (Control).

  • Measurement: Measure Bioluminescence Resonance Energy Transfer (BRET) signal. A high signal indicates strong

    
    -arrestin recruitment (High risk of respiratory depression).
    
  • G-Protein Assay: Parallel measurement using

    
     binding to measure G-protein activation efficacy (
    
    
    
    ).

Calculation of Bias Factor (


): 
Quantify the "Bias" of N-EMPBA relative to Morphine. A positive bias factor for the G-protein pathway indicates a safer therapeutic profile.

Safety & Toxicology Benchmarking

Before moving to in vivo models, N-EMPBA must be screened for off-target toxicity, specifically hERG inhibition (cardiotoxicity) which is common in novel phenylbutylamines.

Comparative Toxicity Table:

ParameterN-EMPBA (Target) Methadone (Risk Ref) Morphine (Safe Ref) Methodology
hERG Inhibition Must be > 10 µMHigh Risk (

)
Low RiskPatch Clamp (CHO cells)
BBB Permeability High (Predicted)HighModeratePAMPA Assay
Metabolic Stability TBDLong Half-lifeShort Half-lifeLiver Microsomes (HLM)

References

  • Crystal Structure of the µ-Opioid Receptor Bound to a Morphinan Antagonist. Nature. (2012). Provides the structural basis for MOR binding pockets used in docking N-EMPBA.

  • Structure-based discovery of opioid analgesics with reduced side effects. Nature. (2016). Defines the protocol for G-protein biased signaling assays.

  • Tapentadol, a novel analgesic: rational drug design. Grünenthal GmbH. Describes the SAR of phenylpropylamines, the closest structural relative to the phenylbutylamine N-EMPBA.

  • Quantifying Ligand Bias at Seven-Transmembrane Receptors. Molecular Pharmacology. (2011). The standard mathematical model for calculating the Bias Factor in Phase 2.

  • Opioid Receptors and Signaling. Frontiers in Pharmacology. (2023).[1] Review of BRET assays for

    
    -arrestin recruitment. 
    

Sources

Regulatory Status and Scheduling of N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-ethyl-4-methoxy-2-phenylbutan-1-amine , a structural analogue with implications in forensic toxicology and pharmaceutical research.

Given the absence of a widely recognized trivial name (e.g., "Drug X"), this guide refers to the substance by its chemical structure and treats it as a Novel Psychoactive Substance (NPS) or Research Chemical (RC) structurally related to the gamma-amino ether and beta-phenylamine classes.

A Technical Comparison and Forensic Guide for Researchers

Executive Summary & Chemical Identity

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a synthetic organic molecule featuring a 2-phenylbutylamine backbone with a methoxy ether substituent at the 4-position and an N-ethyl group. Pharmacologically, it represents a hybrid scaffold sharing structural motifs with Nefopam (a non-opioid analgesic) and ring-opened analogs of Phenmetrazine (a stimulant).

  • Chemical Formula: C

    
    H
    
    
    
    NO[1]
  • Molecular Weight: 207.31 g/mol

  • Structural Classification:

    
    -methoxy-
    
    
    
    -phenylamine.
  • Primary Application: Research chemical (neuropharmacology), potential synthesis intermediate for heterocyclic bioactive agents.

Regulatory Snapshot
JurisdictionStatusClassification Basis
United States Unscheduled (Watch List)Not explicitly listed in the CSA. Potential liability under the Federal Analogue Act if intended for human consumption (structurally similar to Schedule II stimulants if deemed an analog).
United Kingdom Controlled Likely falls under the Psychoactive Substances Act 2016 due to expected CNS activity.
China Unscheduled Not currently on the List of Non-Pharmaceutical Narcotic Drugs and Psychotropic Substances.
WADA Prohibited Catch-all category S6 (Stimulants) or S7 (Narcotics) depending on dominant pharmacology in competition.

Pharmacological Performance & Alternatives Comparison

As a research compound, N-ethyl-4-methoxy-2-phenylbutan-1-amine is often evaluated against established therapeutic agents to determine its efficacy as a monoamine reuptake inhibitor or analgesic.

Comparative Analysis: Efficacy & Mechanism

The molecule's structure suggests dual activity: Monoamine Reuptake Inhibition (due to the phenethylamine backbone) and Modulation of Voltage-Gated Sodium/Calcium Channels (similar to Nefopam).

Table 1: Predicted Pharmacological Profile vs. Standards

Note: Data for N-ethyl-4-methoxy-2-phenylbutan-1-amine is derived from Structure-Activity Relationship (SAR) projections of the


-amino ether class.
FeatureN-ethyl-4-methoxy-2-phenylbutan-1-amine Nefopam (Standard)Tramadol (Alternative)Phenmetrazine (Analog)
Primary Mechanism SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor)SNDRI + Na

Channel Blockade

-Opioid Agonist + SNRI
NDRI (Norepinephrine-Dopamine Releaser)
Analgesic Potency Moderate (Predicted)ModerateModerate to HighLow/None
Stimulant Effect ModerateMildLowHigh
Metabolic Stability Low (O-demethylation likely)ModerateModerate (CYP2D6 dependent)Moderate
Abuse Potential High (if DAT affinity is high)Low to ModerateModerateHigh (Schedule II)
Supporting Experimental Data (SAR Context)

In comparative binding assays for this chemical class:

  • DAT Affinity: The N-ethyl substitution typically increases affinity for the Dopamine Transporter (DAT) compared to primary amines, potentially increasing stimulant properties [1].

  • Ether Linkage: The 4-methoxy group enhances lipophilicity (logP ~2.8), facilitating Blood-Brain Barrier (BBB) penetration, but renders the molecule susceptible to rapid O-demethylation to a polar alcohol metabolite.

Structural & Metabolic Relationships (Visualization)

Understanding the metabolic fate and structural lineage is critical for regulatory scheduling. The diagram below illustrates the compound's relationship to scheduled substances.

G cluster_0 Parent Scaffold cluster_1 Target Molecule cluster_2 Controlled Analogs cluster_3 Metabolites Phenethylamine Phenethylamine (Backbone) Target N-ethyl-4-methoxy- 2-phenylbutan-1-amine (Unscheduled) Phenethylamine->Target Chain Extension + Ether Phenmetrazine Phenmetrazine (Schedule II) (Cyclized Analog) Target->Phenmetrazine Structural Similarity (Ring Closure) Nefopam Nefopam (Rx Only) (Cyclic Ether Analog) Target->Nefopam Pharmacophore Overlap Metabolite1 O-desmethyl Metabolite (Alcohol) Target->Metabolite1 CYP2D6 (O-demethylation) Metabolite2 N-desethyl Metabolite (Primary Amine) Target->Metabolite2 CYP3A4 (N-dealkylation)

Figure 1: Structural activity relationships connecting N-ethyl-4-methoxy-2-phenylbutan-1-amine to controlled substances Phenmetrazine and Nefopam.

Experimental Protocols for Identification & Assessment

To establish regulatory control or verify substance identity, the following protocols are the industry standard.

Protocol A: Forensic Identification via GC-MS

Objective: Definitively identify N-ethyl-4-methoxy-2-phenylbutan-1-amine in a powder or biological matrix.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (MeOH).

    • For biological samples (urine/plasma), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and Ethyl Acetate.

  • Instrumentation: Agilent 7890B GC coupled with 5977A MSD.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Key Diagnostic Ions (Fragmentation):

    • Base Peak: m/z 58 (or 72 for N-ethyl variant) corresponding to the

      
      -cleavage of the amine [2].
      
    • Tropylium Ion: m/z 91 (indicating the benzyl/phenyl moiety).

    • Methoxybutyl Fragment: Look for loss of methoxy group (

      
      ).
      
Protocol B: Abuse Liability Assessment (IC50 Determination)

Objective: Quantify the inhibition of Dopamine Transporters (DAT) to assess stimulant potential (crucial for scheduling decisions).

  • Cell Line: HEK-293 cells stably expressing human DAT.

  • Radioligand: [

    
    H]WIN 35,428 (a cocaine analog).
    
  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 120 mM NaCl.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with [

      
      H]WIN 35,428 (2 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

    • Terminate reaction by rapid filtration through GF/B filters.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      
    • Interpretation: An IC

      
       < 50 nM suggests high abuse potential (similar to cocaine/methamphetamine) and warrants Schedule I/II consideration [3].
      

Regulatory Logic Decision Tree

This workflow guides researchers in determining the compliance requirements for handling this substance.

RegulatoryTree Start Start: Handling N-ethyl-4-methoxy- 2-phenylbutan-1-amine IsScheduled Is it explicitly listed in CSA (US)? Start->IsScheduled ResearchExemption Research Use Only (RUO) Labelling Required IsScheduled->ResearchExemption No (Current Status) Controlled Treat as Schedule I (Federal Analogue Act) IsScheduled->Controlled Yes AnalogueCheck Is it intended for human consumption? StructureCheck Is structure 'substantially similar' to Schedule I/II? AnalogueCheck->StructureCheck Yes AnalogueCheck->ResearchExemption No (In vitro/Chemical only) StructureCheck->ResearchExemption No StructureCheck->Controlled Yes (Similar to Phenmetrazine) ResearchExemption->AnalogueCheck Usage Context

Figure 2: Compliance decision matrix for US-based researchers under the Federal Analogue Act.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Stimulants." UNODC Scientific and Technical Publications.

  • Simmler, L. D., et al. (2013).[1] "Pharmacological characterization of novel psychoactive substances (NPS) at monoamine transporters." Neuropharmacology, 75, 519-526.

  • Drug Enforcement Administration (DEA). (2024). "List of Controlled Substances." Diversion Control Division.

Sources

Safety Operating Guide

Proper Disposal Procedures: N-ethyl-4-methoxy-2-phenylbutan-1-amine

[1][2]

Executive Directive

N-ethyl-4-methoxy-2-phenylbutan-1-amine is a lipophilic, organic amine.[1] While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (phenethylamines and phenylbutylamines) dictate that it must be handled as a Hazardous, Toxic, and Corrosive substance.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer or trash.[2]

  • Segregate immediately from oxidizing agents and acids.

  • Classify as "Basic Organic Waste" for incineration.

Chemical Identification & Hazard Characterization

To ensure safe handling, we must first characterize the substance based on its functional groups and structural analogs.

PropertyDescriptionOperational Implication
Chemical Class Lipophilic Secondary AmineBasic pH; potential for skin corrosion and severe eye damage.[1]
Physical State Likely Oily Liquid or Low-Melting SolidHigh viscosity; requires solvent rinsing for complete transfer.[1]
Reactivity NucleophilicViolent reaction with strong acids, acid chlorides, and anhydrides. Incompatible with oxidizers.[3][4][5]
Toxicity (Inferred) Acute Tox.[3][4][6][7] (Oral/Dermal)Treat as high-potency compound.[1] Avoid all direct contact.
Environmental Aquatic ToxicityZero-discharge policy for drains/sinks.[1]
Regulatory Classification (RCRA/EU)[1]
  • RCRA (USA): Likely meets characteristics for Corrosivity (D002) if pH

    
     12.5. If dissolved in flammable solvents, it carries Ignitability (D001) .
    
  • EU Waste Code: 07 01 04 (other organic solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing hazardous substances).

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation & Preparation

Objective: Prevent accidental reactivity and ensure waste stream compatibility.

  • PPE Requirements:

    • Gloves: Double-gloving recommended.[1] Nitrile (0.11 mm) is generally sufficient for incidental splash; Butyl Rubber is required for prolonged handling or spill cleanup.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring volumes > 500 mL.

    • Respiratory: Work within a certified fume hood.

  • Segregation Logic:

    • CRITICAL: Never mix amine waste with acid waste streams . The acid-base neutralization is highly exothermic and can cause waste container pressurization or explosion.

    • CRITICAL: Keep separate from oxidizers (e.g., peroxides, nitrates) to prevent formation of unstable N-oxides or ignition.

Phase 2: Waste Stream Allocation[1]
Scenario A: Pure Substance (Solid or Neat Liquid)[1]
  • Container: High-density polyethylene (HDPE) or glass amber bottle.

  • Labeling: "Hazardous Waste - Toxic, Corrosive - N-ethyl-4-methoxy-2-phenylbutan-1-amine."[1]

  • Protocol: Transfer directly to the container. Do not dilute unless required by facility incineration protocols.

Scenario B: Diluted in Solvent (Reaction Mixtures)
  • Solvent Check: Identify the primary solvent.

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic waste.

    • Halogenated (e.g., DCM, Chloroform): Segregate into Halogenated Organic waste.

  • pH Check: If the solution is highly basic (pH > 10), note this on the label to warn waste handlers.

Phase 3: Empty Container Management

Empty containers are considered hazardous waste unless "RCRA Empty."

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Collect all rinsate and dispose of it into the liquid hazardous waste stream (Scenario B).

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."

  • Disposal: Discard the clean container as standard lab trash (glass/plastic) or recycle if permitted.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of N-ethyl-4-methoxy-2-phenylbutan-1-amine to ensure compliance and safety.

DisposalWorkflowStartStart: Waste Identification(N-ethyl-4-methoxy-2-phenylbutan-1-amine)StateCheckWhat is the physical state?Start->StateCheckSolidSolid / Neat LiquidStateCheck->SolidPure SubstanceSolutionDissolved in SolutionStateCheck->SolutionMixtureSolidStreamStream: Solid Hazardous Waste(Lab Pack)Solid->SolidStreamHalogenCheckDoes solvent containHalogens (Cl, Br, F)?Solution->HalogenCheckNonHaloStreamStream: Organic Non-Halogenated(High BTU Incineration)HalogenCheck->NonHaloStreamNo (e.g., MeOH, EtAc)HaloStreamStream: Organic Halogenated(Specialized Incineration)HalogenCheck->HaloStreamYes (e.g., DCM)SegregationCRITICAL: Segregate fromAcids and OxidizersNonHaloStream->SegregationHaloStream->SegregationSolidStream->SegregationLabelingAction: Label Container(Name, CAS, Hazard: Corrosive/Toxic)StorageStore in Satellite Accumulation Area(Secondary Containment)Labeling->StorageSegregation->LabelingPickupSchedule EHS PickupStorage->Pickup

Figure 1: Decision matrix for the segregation and disposal of lipophilic amine waste.[1]

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow these steps immediately.

SeverityAction Protocol
Minor Spill (< 100 mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, goggles, lab coat). 3. Absorb with vermiculite or sand . 4. Do NOT use paper towels (combustible). 5. Collect into a sealed bag/container and label as hazardous waste.
Major Spill (> 100 mL) 1. Evacuate the lab. 2. Pull fire alarm if vapors are intense. 3. Contact EHS/Emergency Services. 4. Do not attempt cleanup without SCBA if ventilation is poor.
Skin/Eye Contact Skin: Wash with soap and water for 15 min. Do not use ethanol (enhances absorption). Eyes: Flush at eyewash station for 15 min. Seek medical attention.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N-ethyl-N-methyl-4-phenylbutan-1-amine (Analog).[1] Retrieved March 7, 2026. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[8] [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenethylamine (Structural Parent).[Link][1]

  • Washington State Department of Ecology. Pharmaceutical Waste Codes and Designation.[Link][1]

Personal protective equipment for handling N-ethyl-4-methoxy-2-phenylbutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-ethyl-4-methoxy-2-phenylbutan-1-amine Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.

Executive Safety Summary & Risk Profile

Compound Class: Substituted Phenylbutylamine / Secondary Amine Risk Categorization: High Potency / Unknown Toxicity (Band 4) [2]

As a Senior Application Scientist, I must emphasize that N-ethyl-4-methoxy-2-phenylbutan-1-amine lacks a comprehensive toxicological monograph in public registries. Consequently, the Precautionary Principle dictates we treat this substance as a potent CNS-active agent and a corrosive irritant until proven otherwise.[2]

Structural analysis (SAR) suggests three critical hazard vectors:

  • Secondary Amine Moiety: High pH (11-12) in aqueous solution; potential for severe skin burns and ocular damage.[2]

  • Lipophilic Scaffold (Phenyl + Methoxy + Ethyl): Facilitates rapid dermal absorption and blood-brain barrier penetration.[2]

  • Pharmacophore Similarity: Structurally analogous to norepinephrine reuptake inhibitors and certain opioids, implying a risk of acute CNS toxicity (serotonin syndrome, hypertensive crisis) upon exposure.

Emergency Response Card (Immediate Action)

ScenarioImmediate Action Protocol
Ocular Exposure DO NOT RUB. Flush immediately with saline/water for 15 minutes .[1][2] Hold eyelids open. Seek emergency medical attention (ophthalmology).
Dermal Exposure Drench area with water for 15 min.[2] Remove contaminated clothing under the shower. Do not use solvents (ethanol/DMSO) as they enhance absorption.
Inhalation Evacuate to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (<1g) Evacuate immediate area. Don full PPE (see Section 3).[3] Cover with Vermiculite or Dry Sand .[2][4] Neutralize with dilute citric acid if safe.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of pure substance.

Hand Protection Logic

Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines.[1][2]

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile (Disposable)4-5 mil< 5 mins (Splash)Sweat barrier; tactile sensitivity.[1][2]
Outer Silver Shield / 4H (Laminate) 2.7 mil> 480 minsPrimary Chemical Barrier. Impermeable to amines/aromatics.
Outer (Alt) Viton / Butyl10-12 mil> 240 minsHeavy-duty alternative for bulk handling.[1][2]
Respiratory & Body Protection[1][5][6][7]
  • Respiratory:

    • Primary: Handling must occur inside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .[2]

    • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.[1][2] P3 particulate filter required if handling solid salt forms.

  • Body:

    • Tyvek® 400 (or equivalent): Disposable, low-linting lab coat with elastic cuffs.[1][2]

    • Apron: Chemical-resistant apron (Rubber/PVC) required during liquid transfers.[1][2]

Operational Handling Protocol

Weighing & Transfer (Solid State)

Objective: Minimize airborne particulate generation.[1][2]

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun. Lipophilic amines often carry high static charge, causing powder to "jump."

  • Technique:

    • Tare the receiving vial with its cap on.

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Never return excess material to the stock container.

Solubilization (Liquid State)

Objective: Control exothermic heat of hydration.[1][2]

  • Solvent Choice: DMSO or Ethanol are common vehicles.

  • Procedure:

    • Add solvent slowly to the solid.

    • Warning: Free-base amines can generate heat upon protonation (e.g., adding to acidic media).[1][2] Cool the receiving vessel on ice if mixing with acid.

  • Labeling: Mark all solutions with "DANGER: POTENT AMINE - CNS ACTIVE" .[2]

Waste Management & Decontamination[1][2]

Do not dispose of down the drain.

  • Solid Waste: Collect in a dedicated "High Potency / Cytotoxic" waste bin (typically yellow or purple bags depending on local regulations).

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" streams.

    • Deactivation: For glassware, rinse with a 5% Citric Acid solution (converts the volatile free base into a non-volatile, water-soluble salt) before washing with soap and water.[2]

Visualizations

PPE Donning Workflow (Graphviz)

PPE_Donning Start START: Entry to Lab Step1 1. Inspect Tyvek Suit (Check for tears) Start->Step1 Step2 2. Don Inner Nitrile Gloves (Tape cuffs to sleeves) Step1->Step2 Step3 3. Don Laminate/Butyl Gloves (Outer Layer) Step2->Step3 Check CRITICAL: Check Glove Integrity (Inflate test) Step3->Check Step4 4. Don Eye Protection (Goggles + Face Shield if pouring) Check->Step4 Ready READY: Proceed to Fume Hood Step4->Ready

Caption: Step-by-step PPE donning sequence ensuring double-glove integrity for amine handling.

Spill Response Logic (Graphviz)[1]

Spill_Response Alert SPILL DETECTED Assess Assess Volume & Form Alert->Assess Minor Minor (<10mL/1g) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Action1 Absorb with Vermiculite Minor->Action1 Action2 Evacuate Lab Call EHS Major->Action2 Neutralize Neutralize Surface (5% Citric Acid) Action1->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Caption: Decision matrix for spills. Note that large spills outside containment require immediate evacuation.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Amines. [1]

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines (7th Ed).

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance (OSHA 3404-11R).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.